molecular formula C9H17N3S B13512958 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol

4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B13512958
M. Wt: 199.32 g/mol
InChI Key: JVZLDKCEMYJDAM-UHFFFAOYSA-N
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Description

4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H17N3S and its molecular weight is 199.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4-butyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-4-5-6-12-8(7(2)3)10-11-9(12)13/h7H,4-6H2,1-3H3,(H,11,13)

InChI Key

JVZLDKCEMYJDAM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)C(C)C

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Properties, Synthesis, and Analytical Profiling of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a highly versatile heterocyclic building block characterized by a 1,2,4-triazole core substituted with a lipophilic butyl group at the N4 position, a sterically demanding isopropyl group at the C5 position, and a reactive thiol/thione moiety at the C3 position. This specific structural arrangement optimizes the molecule's partition coefficient (LogP) and target-binding affinity, making it a critical intermediate in the development of novel antimicrobial agents, agricultural fungicides, and industrial corrosion inhibitors.

This whitepaper provides a rigorous, self-validating framework detailing the compound's core physicochemical properties, tautomeric behavior, synthetic methodology, and analytical validation protocols designed for researchers and drug development professionals.

Core Physicochemical Properties

To establish a foundational understanding for downstream applications, the precise physicochemical parameters of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol are summarized below. The molecular weight and formula are derived directly from its atomic composition and validated against commercial chemical registries [1].

PropertyValueCausality / Scientific Significance
Chemical Name 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiolStandard IUPAC nomenclature defining exact substituent topology.
CAS Registry Number 1038704-75-4Unique numerical identifier for literature and database retrieval.
Molecular Formula C9H17N3SDictates the stoichiometric requirements for synthetic reactions.
Molecular Weight 199.32 g/mol Critical for precise molarity calculations in bioassays and synthesis.
Monoisotopic Exact Mass 199.1143 DaEssential for high-resolution mass spectrometry (HRMS) validation.
Physical State Solid (typically off-white powder)Influences formulation, handling, and storage strategies.

Structural Elucidation & Tautomerism

A defining feature of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is their ability to exist in a state of tautomeric equilibrium between the thiol (-SH) and thione (=S) forms [2].

  • Thermodynamic Causality: In the solid state and in polar protic solvents, the thione form generally predominates. This is driven by the thermodynamic stabilization of the C=S double bond and the formation of robust intermolecular hydrogen-bonding networks.

  • Reactivity Causality: Despite the thermodynamic preference for the thione form, functionalization reactions in alkaline media (such as alkylation) proceed almost exclusively via the highly nucleophilic thiolate anion. Deprotonation shifts the equilibrium, yielding S-alkylated products rather than N-alkylated derivatives [2].

Tautomerism Thiol Thiol Form (-SH) Thione Thione Form (=S) Thiol->Thione Tautomeric Shift Thiolate Thiolate Anion (Alkaline Media) Thiol->Thiolate Base Deprotonation SolidState Predominant in Solid State Thione->SolidState Thermodynamic Stability S_Alkylation S-Alkylated Derivatives Thiolate->S_Alkylation Electrophilic Attack

Caption: Tautomeric equilibrium and reactivity profile of 1,2,4-triazole-3-thiols.

Synthesis Workflow & Mechanistic Insights

The synthesis of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol follows a robust, two-step protocol involving the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization [3].

Step 1: Formation of the Thiosemicarbazide Intermediate
  • Protocol: Dissolve 0.1 mol of isobutyrohydrazide in 100 mL of absolute ethanol. Slowly add 0.1 mol of butyl isothiocyanate dropwise under continuous stirring at room temperature. Stir for 2-4 hours until TLC indicates complete consumption of starting materials.

  • Causality: The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic central carbon of the isothiocyanate. Ethanol is explicitly chosen as a polar protic solvent to stabilize the transition state without interfering with the nucleophilic addition. The resulting intermediate is 1-isobutyryl-4-butyl-thiosemicarbazide.

Step 2: Base-Catalyzed Cyclodehydration
  • Protocol: Remove the ethanol solvent under reduced pressure. Suspend the crude thiosemicarbazide in 150 mL of an 8% aqueous NaOH solution. Heat the mixture under reflux for 3-5 hours.

  • Causality for Base & Heat: The strongly alkaline environment deprotonates the thiosemicarbazide, significantly increasing the nucleophilicity of the internal nitrogen. Refluxing provides the activation energy required for the intramolecular nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule (dehydration) to close the triazole ring.

  • Isolation Protocol: Cool the reaction mixture to room temperature and slowly acidify with 10% HCl until the pH reaches 5-6. Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol-water mixture.

  • Causality for Acidification: The newly formed triazole-3-thiol exists as a highly soluble sodium thiolate salt in the basic medium. Acidification protonates the thiolate, converting it into the neutral, highly insoluble thiol/thione form, which drives quantitative precipitation out of the aqueous solution [3].

Synthesis Hydrazide Isobutyrohydrazide Intermediate 1-Isobutyryl-4-butyl- thiosemicarbazide Hydrazide->Intermediate EtOH, RT Isothiocyanate Butyl Isothiocyanate Isothiocyanate->Intermediate Nucleophilic Addition Cyclization Base-Catalyzed Cyclization (8% NaOH, Reflux) Intermediate->Cyclization Intramolecular Dehydration Acidification Acidification (10% HCl, pH 5-6) Cyclization->Acidification Cooling to RT Product 4-Butyl-5-isopropyl-4H- 1,2,4-triazole-3-thiol Acidification->Product Precipitation

Caption: Mechanistic workflow for the synthesis of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized batch, a self-validating analytical suite must be employed. Each test confirms a specific mechanistic outcome of the synthesis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Expected Result: A dominant molecular ion peak[M+H]⁺ at m/z 200.12.

    • Validation Logic: Soft ionization confirms the intact molecular weight (199.32 g/mol ) without extensive fragmentation, validating the macroscopic formula C9H17N3S and ensuring no degradation occurred during reflux.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Method: ATR-FTIR on the dried solid precipitate.

    • Expected Result: Absence of the strong carbonyl (C=O) stretch (~1680 cm⁻¹) present in the intermediate. Presence of a C=S stretch (~1200-1300 cm⁻¹) and an N-H stretch (~3100 cm⁻¹).

    • Validation Logic: The disappearance of the C=O bond proves successful dehydration and ring closure, while the C=S stretch confirms the predominance of the thione tautomer in the solid state.

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Method: 400 MHz in DMSO-d6.

    • Expected Result: A characteristic septet for the isopropyl CH proton (~3.0 ppm) and a doublet for the isopropyl CH₃ protons (~1.2 ppm). The butyl group will display a triplet for the terminal methyl (~0.9 ppm) and complex multiplets for the methylene protons. A broad singlet far downfield (>13 ppm) corresponds to the highly deshielded N-H/S-H proton.

    • Validation Logic: The integration and splitting patterns confirm that both the butyl and isopropyl substituents survived the harsh basic reflux intact, and the downfield proton confirms the formation of the triazole-thiol/thione core.

References

  • BLD Pharm.1038383-13-9 | 5-Ethyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol (Contains catalog data for 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, CAS 1038704-75-4).
  • Semantic Scholar (Molbank 2021).Synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and Tautomeric Equilibrium.
  • Benchchem.Application Notes and Protocols for 4,5-diethyl-4H-1,2,4-triazole-3-thiol in Pharmaceutical Synthesis.

Technical Monograph: 4-Alkyl-5-isopropyl-1,2,4-triazole-3-thiol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 4-alkyl-5-isopropyl-1,2,4-triazole-3-thiol scaffold, designed for researchers in medicinal chemistry and drug discovery.

Structural Dynamics, Synthetic Engineering, and Therapeutic Utility [1][2][3]

Executive Summary

The 1,2,4-triazole-3-thiol nucleus represents a privileged structure in medicinal chemistry, renowned for its diverse bioactivity profile ranging from antimicrobial to anticancer efficacy.[1][2][3][4][5][6] Within this class, the 4-alkyl-5-isopropyl-1,2,4-triazole-3-thiol derivative offers a unique pharmacological advantage: the 5-isopropyl group introduces a specific steric bulk and lipophilicity balance (logP modulation) that enhances membrane permeability without compromising the electronic integrity of the thione/thiol pharmacophore.[1][2][3] This guide dissects the structural tautomerism, synthetic pathways, and functionalization strategies critical for exploiting this scaffold in drug development.[3]

Molecular Architecture & Tautomeric Dynamics[1][6]

The core reactivity of this scaffold is governed by the prototropic tautomerism between the thione (1) and thiol (2) forms.[2][6] Understanding this equilibrium is non-negotiable for accurate structure-activity relationship (SAR) modeling.[1][2][3]

1.1 Thione-Thiol Equilibrium

While often loosely referred to as "thiols," X-ray crystallography and DFT studies confirm that these molecules predominantly exist as thiones (NH-C=S) in the solid state and in neutral polar solvents (DMSO, MeOH).[1][2][3][6]

  • Thione Form (A): Characterized by a C=S double bond (~1.68 Å) and an N-H proton.[3][6] This form is essential for hydrogen bond donor/acceptor interactions with enzyme active sites (e.g., urease nickel centers).[3][6]

  • Thiol Form (B): Characterized by a C-S single bond (~1.75 Å) and an S-H proton.[3][6] This form becomes dominant in alkaline media, facilitating S-alkylation reactions.[1][2][3]

Steric Influence of the Isopropyl Group: Unlike a flat phenyl substituent, the 5-isopropyl group creates a localized steric cloud.[1][2][6] This hinders nucleophilic attack at the C-5 position but protects the N-4 nitrogen from metabolic degradation.[1] The isopropyl rotation (septet in


H NMR) also influences the packing in crystal lattices, often disrupting pi-stacking seen in aryl-derivatives, which improves solubility.[1][2][3][6]
Synthetic Engineering

Two primary routes are validated for constructing the 4-alkyl-5-isopropyl-1,2,4-triazole-3-thiol core.[1][2][3] The choice depends on the desired substituent at the N-4 position.[1][2]

2.1 Route A: The Dithiocarbazate Fusion (For N4-Amino/H derivatives)

This route utilizes carbon disulfide (


) and is preferred for generating the parent 4-amino or N4-unsubstituted scaffolds.[1][2]
  • Acylation: Isobutyric acid hydrazide reacts with

    
     in alcoholic KOH to form potassium 3-isobutyryldithiocarbazate.[1][2]
    
  • Cyclization: Refluxing the salt with hydrazine hydrate (for N4-amino) or dilute alkali forces ring closure.[1][2]

2.2 Route B: The Isothiocyanate Cyclization (For N4-Alkyl/Aryl derivatives)

This route allows precise installation of the N-4 substituent using specific isothiocyanates.[1][2]

  • Thiosemicarbazide Formation: Isobutyric acid hydrazide is condensed with an alkyl/aryl isothiocyanate (

    
    ) to yield a 1,4-disubstituted thiosemicarbazide.[1][2][3]
    
  • Dehydrative Cyclization: Treatment with 2N NaOH induces intramolecular cyclization, eliminating water to form the triazole ring.[6]

Visualization: Synthetic Pathways

SynthesisPathways Hydrazide Isobutyric Acid Hydrazide Salt Potassium Dithiocarbazate Hydrazide->Salt Route A Thiosemi Thiosemicarbazide Intermediate Hydrazide->Thiosemi Route B CS2 CS2 / KOH CS2->Salt ProductA 4-Amino-5-isopropyl- 1,2,4-triazole-3-thiol Salt->ProductA Cyclization Hydrazine N2H4•H2O Hydrazine->ProductA Isothiocyanate R-NCS Isothiocyanate->Thiosemi ProductB 4-Alkyl-5-isopropyl- 1,2,4-triazole-3-thiol Thiosemi->ProductB -H2O NaOH NaOH (Reflux) NaOH->ProductB

Caption: Dual synthetic pathways for accessing N4-substituted and N4-amino triazole-3-thiol derivatives.

Structural Validation (Spectroscopy)[2][3][6][8]

Validating the structure requires distinguishing between the thione and thiol tautomers and confirming the isopropyl group integrity.[1][6]

3.1 Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Isopropyl Group: Distinctive pattern. A sharp doublet at

      
       1.2–1.3 ppm (
      
      
      
      ) and a septet at
      
      
      3.0–3.5 ppm (
      
      
      ).[2][3][6]
    • NH Proton (Thione): A broad singlet downfield at

      
       13.0–14.0 ppm.[2][3][6] The absence of an S-H signal (typically 
      
      
      
      3.0–4.0 ppm) in neutral DMSO confirms the thione dominance.
    • N-4 Substituent: Alkyl protons appear at standard aliphatic regions; N-4 amino protons appear as a singlet at

      
       5.0–6.0 ppm.[1][2]
      
  • 
    C NMR: 
    
    • C=S (C-3): The most deshielded carbon, appearing at

      
       166–170 ppm.[1][2][3][6]
      
    • C=N (C-5): Appears at

      
       148–155 ppm.[1][2][3]
      
    • Isopropyl: Methine carbon (~26 ppm) and methyl carbons (~20 ppm).[2][3][6]

3.2 Infrared Spectroscopy (FT-IR)
  • Thione Markers: Strong absorptions at 1250–1350 cm

    
     (C=S stretching) and 3100–3400 cm
    
    
    
    (NH stretching).[1][2][3][6]
  • Thiol Markers: Weak band at 2550–2600 cm

    
     (S-H).[1][2][3][6] Usually absent in the solid state.
    
Functionalization Strategies

The 4-alkyl-5-isopropyl-1,2,4-triazole-3-thiol core is a "chemical chameleon," capable of reacting at multiple sites depending on pH and reagents.[1][2][3]

4.1 S-Alkylation (Thioether Synthesis)

In the presence of a base (e.g.,


), the equilibrium shifts to the thiol form, generating a thiolate anion.[3][6] This nucleophile reacts rapidly with alkyl halides to form S-alkyl derivatives, which are often evaluated for antimicrobial activity.[1][2][3][6]
  • Protocol Note: This reaction eliminates the thione character, fixing the structure in the thiol-ether form.[1][2]

4.2 Mannich Reaction (Aminomethylation)

Reaction with formaldehyde and a secondary amine (e.g., morpholine, piperazine) yields Mannich bases.[3][6]

  • Regioselectivity: The reaction occurs at the N-2 position (or N-1 depending on tautomer numbering) of the triazole ring, preserving the thione moiety.[1][2][3][6]

  • Utility: Improves water solubility and often enhances cytotoxicity.

4.3 Schiff Base Formation

For 4-amino derivatives, the exocyclic


 group reacts with aromatic aldehydes to form azomethines (Schiff bases).[1][2][3][6]
  • Utility: Introduces an additional aryl pharmacophore, often leading to synergistic biological effects.[3]

Visualization: Reactivity Logic

Reactivity Core 5-Isopropyl-Triazole-3-Thione (Core Scaffold) S_Alk S-Alkylation (Base + R-X) Core->S_Alk pH > 8 Mannich Mannich Reaction (HCHO + Amine) Core->Mannich pH 7 Schiff Schiff Base (Aldehyde + H+) Core->Schiff Only if N4=NH2 Prod_S S-Alkyl Derivative (Thiol Ether) S_Alk->Prod_S Prod_M N-Aminomethyl Derivative (Mannich Base) Mannich->Prod_M Prod_Sch N4-Arylidene Derivative (Azomethine) Schiff->Prod_Sch

Caption: Divergent functionalization pathways based on reaction conditions and N-4 substitution.

Therapeutic Potential & SAR[1][3]

The 5-isopropyl group is not merely a bystander; it is a critical modulator of the molecule's physicochemical properties.[1][2]

FeatureBiological Implication
5-Isopropyl Group Increases lipophilicity (LogP), enhancing passive transport across bacterial cell walls or the blood-brain barrier.[1][2][3] Provides resistance to metabolic hydrolysis.
3-Thione/Thiol Acts as a soft base ligand for metal ions (Zn²⁺, Cu²⁺) in metalloenzymes (e.g., urease).[2][3][6] The thione form can tautomerize to bind enzyme pockets.[2][6]
N-4 Substituent Determines the electronic environment. Electron-donating groups (alkyl) generally improve antibacterial activity; aromatic groups often enhance antifungal specificity.[1][2][3]

Key Applications:

  • Antimicrobial: Disruption of cell wall synthesis (via glucosamine-6-phosphate synthase inhibition).[1][2]

  • Urease Inhibition: The thione sulfur coordinates with the nickel active site of urease, potent for H. pylori treatment.[6]

  • Anticancer: Interference with DNA replication via intercalation or topoisomerase inhibition (often observed with Mannich base derivatives).[2][6]

Experimental Protocol: Synthesis of 4-Amino-5-isopropyl-1,2,4-triazole-3-thiol[1][2][3]

Objective: To synthesize the parent scaffold via the potassium dithiocarbazate route.[1][2]

Reagents:

  • Isobutyric acid hydrazide (0.01 mol)[2][3][6]

  • Carbon disulfide (

    
    ) (0.015 mol)[2][3][6]
    
  • Potassium hydroxide (KOH) (0.015 mol)[2][3]

  • Hydrazine hydrate (99%) (0.02 mol)[2][3][6]

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Salt Formation: Dissolve KOH in absolute ethanol (20 mL). Add isobutyric acid hydrazide and cool to 0–5°C in an ice bath.

  • Addition: Dropwise add

    
     with constant stirring. A precipitate (potassium dithiocarbazate) will form.[3] Stir for 12 hours at room temperature.
    
  • Filtration: Filter the solid salt, wash with cold diethyl ether, and dry in vacuo.

  • Cyclization: Suspend the dried salt in water (10 mL) and add hydrazine hydrate. Reflux the mixture for 4–6 hours. Evolution of

    
     gas (rotten egg smell) indicates cyclization.
    
  • Isolation: Cool the reaction mixture and acidify with conc. HCl to pH 3–4. The product will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from ethanol/water (1:1).

Yield: Typically 65–80%. Melting Point: Expect range 160–170°C (derivative dependent).

References
  • Nadeem, H. et al. (2013).[3][6][7][8] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[1][3][6][7] [2][3]

  • Agrawal, R. et al. (2025).[3][6] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[1][2][3] Molecules, 30.

  • Plech, T. et al. (2011).[3][6] Microbiologically active Mannich bases derived from 1,2,4-triazoles.[1][3][5][6][9] The effect of C-5 substituent on antibacterial activity.[1][2] Medicinal Chemistry Research, 20.

  • Al-Omar, M. A. (2010).[1][2][3][6] Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles.[1][2][3][10] Molecules, 15(4), 2526-2550.[1][2][3][6]

  • Davari, M. D. et al. (2008).[3][6] Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM, 862(1-3), 1-6.[1][2][3]

Sources

Comprehensive Solubility Profiling of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in DMSO: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS: 1038704-75-4) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Accurate determination of its solubility in dimethyl sulfoxide (DMSO) is paramount. Because DMSO is the universal vehicle for high-throughput screening (HTS) libraries, overestimating a compound's solubility leads to undetected "brick dust" precipitation and false-negative assay results, while underestimating it restricts the assay's dynamic range. This whitepaper details the physicochemical mechanics of this compound's solvation, provides expected solubility benchmarks, and outlines self-validating protocols for rigorous empirical determination.

Physicochemical Mechanics: Tautomerism and Solvation in DMSO

To understand the solubility profile of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, one must analyze its structural thermodynamics and solvent interactions. The molecule features a polar 1,2,4-triazole-3-thiol core flanked by lipophilic aliphatic chains (a 4-butyl and a 5-isopropyl group).

  • Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomeric forms[1]. In the solid state, strong intermolecular hydrogen bonding stabilizes the crystal lattice. However, when introduced to DMSO—a highly polar, aprotic solvent with a strong hydrogen-bond accepting sulfoxide oxygen—the lattice is rapidly disrupted. DMSO preferentially stabilizes the thione form via strong hydrogen bonding with the N-H proton[1].

  • Aliphatic Disruption: The bulky 4-butyl and 5-isopropyl substituents lower the crystal lattice energy by introducing steric bulk that prevents tight planar packing. Consequently, the thermodynamic barrier to solvation is significantly reduced, resulting in exceptionally high solubility in DMSO compared to aqueous media.

Quantitative Data & Benchmarks

While exact batch-to-batch solubility can fluctuate based on crystalline polymorph and purity, fragment-based screening libraries establish clear benchmarks for this structural class[2][3]. The compound is classified as highly soluble in organic vehicles.

ParameterExpected Value / RangeAnalytical MethodClinical/Discovery Relevance
Target DMSO Stock Concentration 10 mM – 100 mMGravimetric / VolumetricStandard concentration for HTS library storage and fragment screening[3].
Thermodynamic Solubility (DMSO) > 200 mMShake-Flask (HPLC-UV)Defines the absolute saturation limit of the compound in pure solvent[2].
Kinetic Aqueous Solubility 50 µM – 150 µMNephelometry (from 5% DMSO)Predicts precipitation when DMSO stocks are diluted into biological buffers[4][5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate artifacts such as supersaturation or compound degradation.

Protocol A: Thermodynamic Solubility in DMSO (The Gold Standard)

Thermodynamic solubility measures the true equilibrium between the solid and dissolved phases[6].

  • Preparation of Saturated State: Add an excess of solid 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (e.g., 50 mg) to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of anhydrous DMSO.

    • Causality: Using strictly anhydrous DMSO is critical; DMSO is highly hygroscopic, and absorbed atmospheric water will exponentially decrease the solubility of lipophilic triazoles, skewing the data.

  • Equilibration (Orbital Shaking): Seal the vial and agitate at 300 RPM at 25°C for 24 to 48 hours.

    • Causality: Extended shaking ensures the system overcomes any metastable supersaturation states, reaching true thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C.

    • Causality: High-speed centrifugation forcefully pellets sub-micron colloidal particles that would otherwise pass through standard syringe filters and artificially inflate the UV absorbance reading.

  • Quantification (HPLC-UV): Dilute the supernatant 1:100 in the mobile phase and inject it into an HPLC system.

    • Self-Validation Step: Integrate a diode-array detector (DAD) to check peak purity. If the triazole has degraded during the 24h incubation, multiple peaks will appear. UV-spectrophotometry alone cannot distinguish between the intact API and its degradants, making HPLC mandatory for trustworthiness[7][8].

Protocol B: Kinetic Solubility Assessment (Aqueous Dilution)

Kinetic solubility mimics the actual conditions of an in vitro bioassay, where a DMSO stock is rapidly diluted into an aqueous buffer[4][6].

  • Stock Preparation: Prepare a 10 mM stock of the triazole in pure DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4), maintaining a final DMSO concentration of strictly ≤ 2% to 5%[5][7].

    • Causality: Exceeding 5% DMSO acts as a co-solvent, artificially elevating the apparent aqueous solubility and leading to false confidence in the compound's developability[5].

  • Incubation & Nephelometry: Incubate for 2 hours at room temperature. Measure turbidity using a nephelometer at 620 nm. The concentration at which light scattering significantly increases marks the kinetic solubility limit.

Mechanistic Workflow Diagram

G A Solid Triazole-Thiol B Add DMSO (Solvent) A->B C Orbital Shaking (24h, 25°C) B->C Dissolution D Centrifugation (Phase Separation) C->D Equilibrium E HPLC-UV Quantification D->E Supernatant

Caption: Thermodynamic solubility workflow for 1,2,4-triazole-3-thiols in DMSO.

Conclusion

For 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, the synergistic effect of its lipophilic alkyl chains and the DMSO-stabilized thione tautomer ensures robust solubility (>200 mM) in pure DMSO. By employing the rigorous, self-validating thermodynamic and kinetic protocols outlined above, drug development professionals can confidently transition this scaffold from hit-to-lead campaigns without the confounding variables of undetected precipitation.

References

  • Singhvi, G., et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Journal of Chemistry.4

  • WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing." WuXi AppTec. 6

  • Life Chemicals. "Compound solubility measurements for early drug discovery." Life Chemicals Blog. 2

  • Sigma-Aldrich. "MultiScreen Solubility Filter Plate Protocol." Sigma-Aldrich. 5

  • Kaya, S., et al. "Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1

  • PCBIS. "Kinetic solubility." Plateforme de chimie biologique intégrative de Strasbourg. 7

  • NIH PMC. "DMSO Solubility Assessment for Fragment-Based Screening." National Institutes of Health. 3

  • Inventiva Pharma. "Solubility Toolbox for Successful Design of Drug Candidates." Inventiva Pharma. 8

Sources

The 1,2,4-Triazole-3-Thiol Pharmacophore: A Technical Guide to its Biological Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole nucleus stands as a privileged scaffold in medicinal chemistry, celebrated for its metabolic stability and its capacity to act as a versatile pharmacophore engaging in a multitude of biological interactions.[1] Among its derivatives, those featuring a thiol group at the 3-position, the 1,2,4-triazole-3-thiones or their tautomeric 1,2,4-triazole-3-thiols, have garnered significant attention. This five-membered heterocyclic system, rich in nitrogen and containing a reactive sulfur moiety, exhibits a remarkable ability to interact with a diverse array of biological receptors and enzymes through hydrogen bonding, dipole interactions, and coordination.[2][3] This technical guide provides an in-depth exploration of the profound biological significance of the 1,2,4-triazole-3-thiol pharmacophore, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its multifaceted pharmacological activities, underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for its evaluation, underscoring its potential in the development of novel therapeutics.

The Versatility of the 1,2,4-Triazole-3-Thiol Scaffold: A Gateway to Diverse Biological Activities

The unique electronic and structural features of the 1,2,4-triazole-3-thiol ring system are central to its broad spectrum of biological activities. The presence of three nitrogen atoms and the thione/thiol group allows for multiple points of interaction with biological targets. This scaffold is a key component in a variety of therapeutically important agents with applications ranging from antimicrobial and anticancer to anticonvulsant therapies.[4][5] The ease of synthesis, typically through the cyclization of thiosemicarbazides, further enhances its appeal in drug discovery programs.[6][7]

Antimicrobial Powerhouse: Combating Bacterial and Fungal Pathogens

Derivatives of 1,2,4-triazole-3-thiol have consistently demonstrated potent antimicrobial properties.[8] Their efficacy spans a wide range of pathogens, including drug-resistant strains, making them a promising avenue for the development of new anti-infective agents.

Antibacterial Activity

The antibacterial action of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. For instance, some derivatives have been shown to inhibit enzymes crucial for cell wall synthesis, such as glucosamine-6-phosphate synthase.[9] The formation of Schiff bases from 4-amino-1,2,4-triazole-3-thiols has been a particularly fruitful strategy, leading to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[8][9] Notably, certain derivatives have exhibited antibacterial effects superior to clinical candidates like streptomycin against Staphylococcus aureus.[8]

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-Thiol Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264 mM[9]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenes0.132 mM[9]
Schiff base with 4-nitrophenyl substituentS. epidermidis9[9]
3,4-dichlorobenzyl triazole-3-thioneVarious bacteriaPotent[9]
5c, 5f, 6f (as per source)Gram-positive cocciActive[4]
Antifungal Activity

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drugs like fluconazole and itraconazole.[2] The addition of the 3-thiol group can further enhance this activity. These compounds often exert their antifungal effects by inhibiting key enzymes in the fungal cell membrane biosynthesis pathway. A novel series of Schiff bases based on the 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold has shown strong antifungal effects against Microsporum gypseum, with some derivatives being more potent than the standard drug ketoconazole.[8]

In the Fight Against Cancer: A Multi-pronged Attack

The 1,2,4-triazole-3-thiol scaffold is a promising platform for the development of novel anticancer agents.[3][10] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and melanoma.[10][11] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes like cell cycle progression and migration.[3][12]

Mechanisms of Anticancer Action

The anticancer properties of 1,2,4-triazole-3-thiol derivatives are multifaceted. Some compounds have been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways.[3] For example, certain hydrazone derivatives of 1,2,4-triazole-3-thiol have shown moderate cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[3] Furthermore, some derivatives have been identified as inhibitors of kinases, which are crucial for cancer cell growth and survival.[3]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole-3-Thiol Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Hydrazones 4, 14, 18 (as per source)Various cancer cell lines2-17[3]
TP1-TP7 (as per source)Murine melanoma (B16F10)41.12-61.11[11]
5c, 5d, 6a (as per source)Tumor inhibition75% inhibition[4]

Neurological Applications: Quelling Seizures

A significant and promising area of research for 1,2,4-triazole-3-thiol derivatives is in the treatment of epilepsy.[13][14] Numerous studies have highlighted their potent anticonvulsant activity in various animal models.[13][15]

Anticonvulsant Properties and Mechanism

The anticonvulsant action of these compounds is thought to be mediated through various mechanisms, including modulation of GABAergic neurotransmission.[13][16] Structure-activity relationship studies have shown that the presence of substituted phenyl rings attached to the 1,2,4-triazole nucleus is crucial for activity.[13] Some derivatives have exhibited anticonvulsant activity several times more potent than the established antiepileptic drug valproate in the 6 Hz model of pharmacoresistant epilepsy.[17]

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole-3-Thiol Derivatives
Compound IDAnimal ModelED50 (mg/kg)Reference
5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3a)Mouse maximal electroshock35.2[13]
5-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (12a)Mouse maximal electroshock80–108.9[13]
TP-10, TP-315, TP-427 (as per source)6 Hz test in mice2-3 times more potent than valproate[17]

Experimental Protocols: A Guide to Evaluation

To rigorously assess the biological significance of novel 1,2,4-triazole-3-thiol derivatives, standardized and validated experimental protocols are essential. The following section outlines key methodologies for evaluating their primary biological activities.

Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

A common and effective method for synthesizing the 1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[4]

Step-by-Step Methodology:

  • Synthesis of Thiosemicarbazides: React substituted hydrazides with the appropriate isothiocyanates in a suitable solvent.

  • Cyclization: The resulting thiosemicarbazide is then refluxed in an alkaline solution (e.g., NaOH) for several hours.[18]

  • Purification: The crude product is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[4]

Diagram 1: General Synthesis of 1,2,4-Triazole-3-thiols

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazide Substituted Hydrazide Thiosemicarbazide Thiosemicarbazide Hydrazide->Thiosemicarbazide Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide TriazoleThiol 1,2,4-Triazole-3-thiol Thiosemicarbazide->TriazoleThiol Alkaline Cyclization

Caption: Synthesis of 1,2,4-triazole-3-thiols.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Diagram 2: Workflow for MIC Determination

G Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilution of Test Compound PrepInoculum->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Read Results (Determine MIC) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole-3-thiol derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Diagram 3: Principle of the MTT Assay

G ViableCells Viable Cells MitochondrialReductase Mitochondrial Reductase ViableCells->MitochondrialReductase MTT MTT (Yellow) MTT->MitochondrialReductase Uptake Formazan Formazan (Purple) MitochondrialReductase->Formazan Reduction Spectrophotometer Spectrophotometer Formazan->Spectrophotometer Solubilization DMSO DMSO DMSO->Formazan

Sources

Unraveling the Thione-Thiol Tautomerism of 4-Substituted-5-isopropyl-1,2,4-triazole-3-thiol: A Comprehensive Analytical and Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics and the Causality of Tautomerism

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science. When substituted at the C3 position with a sulfur atom, the molecule exhibits dynamic prototropic tautomerism, existing in an equilibrium between the 1,2,4-triazole-3-thiol (-SH) and 1,2,4-triazole-3-thione (=S) forms[1].

The introduction of a 5-isopropyl group and a 4-substitution (e.g., an aryl or alkyl group, as seen in compounds like 4-[4-(difluoromethoxy)phenyl]-5-isopropyl-1,2,4-triazole-3-thiol[2]) creates a highly specific steric and electronic environment. Understanding the exact tautomeric state of these derivatives is critical for drug development. The thione and thiol forms present entirely different hydrogen-bonding capabilities, dipole moments, and topological profiles to biological target receptors.

The Causality of Tautomeric Preference: Experimental evidence dictates that the thione form is the predominant species in the solid state and in polar solutions[3]. The causality behind this lies in dielectric solvation. The thione tautomer features a highly polarized N-H bond and a C=S double bond, resulting in a significantly larger dipole moment compared to the thiol form[1]. Polar solvents stabilize this charge separation via robust hydrogen-bonding networks, driving the equilibrium toward the thione state. Conversely, in the gas phase or in highly non-polar environments, the thiol form can become energetically competitive[3].

Workflow Compound 4-Substituted-5-isopropyl- 1,2,4-triazole-3-thiol Thione Thione Tautomer (Major in Polar Solvents) Compound->Thione Prototropic Shift (Solvation) Thiol Thiol Tautomer (Minor / Gas Phase) Compound->Thiol Prototropic Shift (Vacuum) DFT DFT Calculations (Thermodynamic Stability) Thione->DFT HPLC HPLC-ESI-TOF-MS (Polarity & Fragmentation) Thione->HPLC NMR NMR & FT-IR (Structural Markers) Thione->NMR Thiol->DFT Thiol->HPLC Thiol->NMR

Analytical and computational workflow for resolving 1,2,4-triazole thione-thiol tautomerism.

Quantum Chemical Profiling (DFT)

Because the activation energy barrier for the prototropic shift between the nitrogen and sulfur atoms is relatively low, physically isolating the tautomers in solution is often impossible. Therefore, Density Functional Theory (DFT) is employed as a primary predictive tool to determine the intrinsic thermodynamic stability of each form[4].

Step-by-Step Computational Protocol
  • Model Construction: Build the 3D geometries of both the thione and thiol tautomers of the 4-substituted-5-isopropyl-1,2,4-triazole derivative using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute geometry optimizations using the B3LYP functional paired with the 6-311++G(d,p) basis set[5]. Causality: The inclusion of diffuse (++) and polarization (d,p) functions is mandatory to accurately model the electron-rich sulfur atom and the highly delocalized π-system of the triazole ring[4].

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to confirm the optimized structures are true energy minima (characterized by the absence of imaginary frequencies) and to extract zero-point energy (ZPE) corrections.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using water or DMSO to simulate the dielectric environment of biological assays, comparing these results against gas-phase calculations[6].

Table 1: Theoretical Quantum Chemical Parameters (DFT/B3LYP/6-311++G(d,p))
ParameterThione TautomerThiol TautomerCausality / Significance
Relative Energy (ΔE) 0.00 kcal/mol (Most Stable)+8.5 to +12.0 kcal/molThione is thermodynamically preferred in polar media due to resonance stabilization[3].
Dipole Moment (μ) ~5.5 - 6.5 Debye~2.0 - 3.0 DebyeHigher polarity of the thione dictates its shorter retention time in reversed-phase HPLC[1].
HOMO-LUMO Gap ~4.1 eV~4.8 eVA lower energy gap in the thione indicates higher polarizability and chemical reactivity[4].

Chromatographic and Mass Spectrometric Discrimination

While DFT provides the theoretical thermodynamic baseline, empirical validation requires an analytical technique capable of resolving the tautomers based on their distinct physicochemical properties before they interconvert.

Step-by-Step HPLC-ESI-TOF-MS Protocol

This protocol leverages the stark difference in polarity between the two forms. Because the thione is significantly more polar, it interacts less with a hydrophobic stationary phase[1].

  • Column Selection: Utilize a stable-bond C18 reversed-phase column (e.g., Zorbax SB-C18). Causality: Standard silica-based columns can cause severe peak tailing for sulfur-containing heterocycles; stable-bond end-capping prevents secondary interactions[7].

  • Mobile Phase Optimization: Employ a rapid isocratic elution profile (e.g., 60:40 Water/Acetonitrile with 0.1% Formic Acid). Rapid elution (within 6 minutes) is critical to outpace the kinetics of on-column tautomeric interconversion[7].

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode. The thione form readily protonates at the sulfur or nitrogen atom, yielding a robust

    
     signal.
    
  • Collision-Induced Dissociation (CID): Apply in-source CID. Causality: High-resolution Time-of-Flight (TOF) MS combined with CID provides distinct gas-phase fragmentation patterns. The thione form typically undergoes specific ring cleavages or loses

    
     in a manner distinct from the thiol form, allowing for unambiguous discrimination[7].
    

Spectroscopic Validation (NMR & FT-IR)

A robust analytical workflow must be a self-validating system. While mass spectrometry confirms molecular weight, polarity, and fragmentation, it does not directly map the locus of the mobile proton. FT-IR and NMR spectroscopy serve as orthogonal validation tools; IR probes the vibrational modes of the bonds, while NMR probes the electronic shielding of the nuclei[5].

Step-by-Step Spectroscopic Protocols

FT-IR Analysis:

  • Prepare a KBr pellet of the solid 4-substituted-5-isopropyl-1,2,4-triazole-3-thiol sample. Causality: Analyzing the sample in the solid state locks the molecule into its preferred crystal lattice conformation, which is almost exclusively the thione form[6].

  • Scan the sample from 4000 to 400 cm⁻¹.

  • Diagnostic Check: Verify the absence of the weak S-H stretching band (typically found at ~2500-2600 cm⁻¹) and confirm the presence of a strong C=S stretching band (~1150-1200 cm⁻¹) alongside a broad N-H stretch (~3100 cm⁻¹)[7].

Multinuclear NMR Analysis:

  • Dissolve the sample in anhydrous DMSO-d6. Causality: The strong hydrogen-bonding capacity of DMSO significantly slows the rate of proton exchange between the nitrogen and sulfur atoms, allowing the NMR timescale to capture distinct signals for the tautomers rather than a time-averaged blur[5].

  • Acquire ¹H-NMR and ¹³C-NMR spectra at 298 K.

Table 2: Orthogonal Spectroscopic Markers for Tautomer Discrimination
Analytical MethodThione Marker (=S, N-H)Thiol Marker (-SH, N=C)Validation Logic
FT-IR Spectroscopy N-H stretch (~3100 cm⁻¹)C=S stretch (~1150-1200 cm⁻¹)S-H stretch (~2500-2600 cm⁻¹)Direct observation of functional group vibrational modes confirms the locus of the proton[5].
¹H-NMR (DMSO-d6) N-H proton (13.0–14.0 ppm)S-H proton (1.1–2.0 ppm)DMSO slows exchange; the extreme downfield shift confirms the proton is bound to the electronegative ring nitrogen[7].
¹³C-NMR (DMSO-d6) C=S carbon (~167-169 ppm)C-SH carbon (~150-155 ppm)Severe deshielding of the C3 carbon confirms double-bond character to the sulfur atom[7].

References

Sources

Technical Safety & Handling Guide: 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

[1][2]

Executive Summary

4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS: 1038704-75-4 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical discovery.[1][2][3][4] Belonging to the class of 4,5-disubstituted-1,2,4-triazole-3-thiols, it serves as a critical scaffold for synthesizing bioactive agents, including antimicrobial, anti-inflammatory, and anticonvulsant compounds.[1][2]

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's hazards, stability profiles, and operational protocols. It is designed to empower researchers to handle this reagent with autonomy and scientific rigor.[1]

Chemical Identity & Physicochemical Characterization[1][2][5][6][7][8][9][10]

Understanding the structural behavior of this compound is prerequisite to safe handling.[2] The molecule exhibits thione-thiol tautomerism , a property that influences its solubility, reactivity, and detection.[1][2]

ParameterSpecification
Chemical Name 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
CAS Registry Number 1038704-75-4
Molecular Formula C₉H₁₇N₃S
Molecular Weight 199.32 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water.[1][2][3]
pKa (Predicted) ~6.5 (Thiol group acidity)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Structural Dynamics

In solution, the compound exists in equilibrium between the thiol (–SH) and thione (=S) forms.[2] While the name suggests a thiol, the thione form often predominates in the solid state and in polar solvents.[2] This tautomerism is critical for nucleophilic substitution reactions where the sulfur atom acts as the nucleophile.[2]

Hazard Assessment & Toxicology

Rationale: The hazards associated with this compound are derived from its functional groups (triazole ring, free thiol) and established Structure-Activity Relationships (SAR) of homologous compounds.[2]

GHS Classification (derived from homologs)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1][2][5]

Mechanistic Toxicology[1][2]
  • Thiol Reactivity: The free thiol/thione group is highly nucleophilic.[1] Upon contact with biological tissues, it can interact with disulfide bridges in keratin (skin/eye irritation) or metabolic enzymes.[2]

  • Triazole Ring: Nitrogen-rich heterocycles can act as weak bases.[1] Inhalation of dust triggers mucous membrane irritation via pH alteration and direct physical abrasion.[1]

  • Metabolic Fate: If ingested, 1,2,4-triazoles are often stable against rapid metabolic degradation, potentially leading to systemic accumulation if exposure is chronic.[2]

Synthesis & Origin Logic

Understanding the synthesis pathway aids in identifying potential impurities (e.g., unreacted hydrazides or isothiocyanates).[2] The standard synthesis involves the cyclization of a thiosemicarbazide intermediate.[2][6]

SynthesisWorkflowStart1Isobutyryl Hydrazide(Precursor A)InterThiosemicarbazideIntermediateStart1->Inter CondensationStart2Butyl Isothiocyanate(Precursor B)Start2->InterCyclizationBase-Catalyzed Cyclization(NaOH/Heat)Inter->Cyclization - H2OProduct4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiolCyclization->Product Acidification& Filtration

Figure 1: Synthetic pathway logic.[1][2] Impurities may include traces of Butyl Isothiocyanate (lachrymator) or Isobutyryl Hydrazide.[2]

Operational Safety Protocols

Engineering Controls
  • Primary Barrier: All open handling must occur within a certified chemical fume hood .[1] The "stench" characteristic of thiols, even if mild in high-MW derivatives, requires active ventilation (face velocity > 0.5 m/s).[2]

  • Dust Control: Use static-dissipative weighing boats to prevent aerosolization of the crystalline powder.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Hands Nitrile Gloves (Double gloving recommended)Thiols can permeate latex.[1][2] Nitrile provides superior resistance to organic sulfur compounds.[1]
Eyes Chemical Safety Goggles Standard safety glasses are insufficient against fine dusts that can dissolve in ocular fluid to form irritants.[1]
Respiratory N95/P100 (if outside hood)Required only if engineering controls fail.[2] Protects against particulate inhalation (H335).[2]

Emergency Response Architecture

This protocol uses a self-validating logic: Identify -> Isolate -> Neutralize .[1][2]

EmergencyResponseIncidentExposure / Spill IncidentTypeIdentify TypeIncident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeSpillBench SpillType->SpillActionSkin1. Remove Clothing2. Wash with Soap/Water (15m)3. Do NOT use Ethanol (Enhances absorption)Skin->ActionSkinActionEye1. Flush with Water (15m)2. Remove Contacts3. Seek OphthalmologistEye->ActionEyeActionSpill1. Evacuate Area2. Cover with Bleach (10%)3. Oxidize Thiol -> SulfonateSpill->ActionSpill

Figure 2: Emergency response decision tree. Note the specific instruction to avoid ethanol on skin, as it acts as a permeation enhancer for lipophilic thiols.[2]

Firefighting Measures
  • Combustion Products: Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx).[2]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2] Water spray may be used to cool containers but should be contained to prevent environmental runoff.[1]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and oxidation-sensitive.[1][2] Store under Inert Gas (Argon/Nitrogen) to prevent the formation of disulfides (dimerization) which degrades purity.[2]

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), acid chlorides, and anhydrides.[2]

References

  • BLD Pharm. (n.d.).[2] 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol Product Page. Retrieved from

  • Leyan Reagents. (n.d.).[2] Product 1426665: 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol.[1][2][4] Retrieved from

  • PubChem. (n.d.).[2][7] 1,2,4-Triazole-3-thiol Compound Summary. (General class toxicology). Retrieved from [2]

  • MDPI. (2004).[2] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Retrieved from [2]

Comparative Technical Guide: 4-Butyl vs. 4-Phenyl 1,2,4-Triazole-3-Thiols

[1]

Executive Analysis

The 1,2,4-triazole-3-thiol scaffold represents a privileged structure in both materials science and medicinal chemistry.[1] Its dual functionality—offering a soft sulfur donor for metal coordination and a nitrogen-rich core for hydrogen bonding—makes it versatile.

This guide analyzes the critical divergence between two N4-substituted variants:

  • 4-Butyl-4H-1,2,4-triazole-3-thiol (4-Bu-Trz): Characterized by a flexible, hydrophobic alkyl chain.[1]

  • 4-Phenyl-4H-1,2,4-triazole-3-thiol (4-Ph-Trz): Characterized by a rigid, electron-withdrawing aromatic ring.[1]

The selection between these two is rarely arbitrary; it dictates the electronic density of the thione/thiol group, the packing efficiency on metal surfaces (SAMs), and the ADME properties in biological systems.

Chemical & Physical Profile

The core distinction lies in the electronic and steric effects exerted by the substituent at the N4 position.

Comparative Properties Table
Feature4-Butyl-1,2,4-triazole-3-thiol4-Phenyl-1,2,4-triazole-3-thiol
Molecular Formula C₆H₁₁N₃SC₈H₇N₃S
Molecular Weight 157.24 g/mol 177.23 g/mol
Physical State White/Off-white solidWhite crystalline powder
Melting Point ~165–170 °C (Derivative dependent)196–199 °C [1]
Electronic Effect Inductive (+I): Alkyl group donates electron density, slightly increasing basicity of the ring.[1]Mesomeric (-M) / Inductive (-I): Phenyl ring withdraws density, increasing acidity of the thiol proton.[1]
Solubility Soluble in alcohols, DMSO; Mod. soluble in non-polar organic solvents.Soluble in DMSO, DMF, hot ethanol; Poor water solubility.[1]
LogP (Est.) ~1.3 – 1.6~1.5 – 1.9
Adsorption Mode Physisorption: Hydrophobic tail exclusion ("Fence" effect).[1]Chemisorption:

-electron interaction + lone pair donation (Planar adsorption).[1]
Tautomerism: The Thione-Thiol Equilibrium[2]

Both compounds exist in a tautomeric equilibrium between the thione (NH/C=S) and thiol (N/C-SH) forms.[1]

  • Solid State/Solution: The thione form is predominantly favored due to the stabilization energy of the thioamide resonance.

  • Metal Interaction: Upon coordination with soft metals (Cu, Fe, Ag), the equilibrium shifts to the thiolate form (deprotonated thiol), forming strong M-S

    
    -bonds.[1]
    

Synthesis Protocols

The synthesis of these compounds relies on the cyclization of thiosemicarbazide intermediates. The choice of starting material (Isothiocyanate vs. Hydrazide) dictates the N4 substituent.

Reaction Pathway Visualization[1]

SynthesisPathwaycluster_phenyl4-Phenyl Routecluster_butyl4-Butyl RouteStartStarting MaterialsInterThiosemicarbazideIntermediateStart->InterReflux (EtOH)Nucleophilic AdditionCyclizationBase-CatalyzedCyclization (NaOH)Inter->CyclizationHeat/Reflux- H2OProduct1,2,4-Triazole-3-Thiol(Target)Cyclization->ProductAcidification (HCl)P1Hydrazine Hydrate+ Phenyl IsothiocyanateB1Formylhydrazine+ n-Butyl Isothiocyanate

Caption: General synthetic workflow. The N4 substituent is introduced via the isothiocyanate precursor.

Detailed Experimental Procedures
Protocol A: Synthesis of 4-Phenyl-1,2,4-triazole-3-thiol (4-Ph-Trz)

Mechanism: Nucleophilic attack of hydrazine on the isothiocyanate carbon, followed by base-mediated dehydration.

  • Reagents: Phenyl isothiocyanate (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (30 mL), NaOH (2N).[1]

  • Formation of Thiosemicarbazide:

    • Dissolve phenyl isothiocyanate in absolute ethanol.

    • Add hydrazine hydrate dropwise at 0°C.

    • Stir at room temperature for 2 hours. A white precipitate (4-phenylthiosemicarbazide) forms.[1]

  • Cyclization:

    • Suspend the intermediate in 20 mL of 2N NaOH solution.

    • Reflux for 4–6 hours.[2] The solid will dissolve as the triazole salt forms.

  • Isolation:

    • Cool the mixture to room temperature.

    • Filter to remove insoluble impurities.

    • Acidify the filtrate with 2N HCl to pH 5–6.

    • Collect the white precipitate by filtration.

    • Purification: Recrystallize from Ethanol/Water (1:1).[1]

    • Yield: Typically 70–80%.

Protocol B: Synthesis of 4-Butyl-1,2,4-triazole-3-thiol (4-Bu-Trz)

Causality: The use of formylhydrazine is critical here to provide the C5 proton (unsubstituted C5 position) if the target is the simple 4-butyl-3-thiol. If a C5-substituent is desired, use the corresponding acid hydrazide (e.g., acetylhydrazine).[1]

  • Reagents: n-Butyl isothiocyanate (10 mmol), Formylhydrazine (10 mmol), Ethanol, NaOH.[1]

  • Procedure:

    • Mix formylhydrazine and n-butyl isothiocyanate in ethanol (30 mL).

    • Reflux for 1 hour to ensure formation of the acyl-thiosemicarbazide.

    • Add 10 mL of 4N NaOH directly to the reaction vessel.

    • Reflux for an additional 4 hours.

    • Workup: Evaporate ethanol, dilute with water, and acidify with HCl.

    • Purification: Recrystallization from Ethyl Acetate/Hexane.

Functional Applications & Comparative Analysis

Corrosion Inhibition (Materials Science)

This is the primary industrial application for both compounds. They act as Mixed-Type Inhibitors , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1]

  • 4-Phenyl (4-Ph-Trz):

    • Mechanism: Adsorbs flat (planar) onto the metal surface.[1] The

      
      -electrons of the phenyl ring interact with the metal d-orbitals (
      
      
      -d backbonding).
    • Efficiency: Superior at lower concentrations due to the high surface coverage per molecule (planar geometry).[1]

    • Synergy: Highly synergistic with halide ions (I⁻), which bridge the metal and the cationic form of the inhibitor [2].

  • 4-Butyl (4-Bu-Trz):

    • Mechanism: Adsorbs via the S/N atoms, with the butyl chain protruding away from the surface.

    • Effect: Creates a hydrophobic barrier that repels water/ions.

    • Limitation: At high concentrations, steric hindrance between flexible butyl chains can prevent the formation of a compact monolayer compared to the rigid phenyl stacking.

AdsorptionMechanismcluster_surfaceMetal Surface (Fe/Cu)cluster_Phenyl4-Phenyl Interactioncluster_Butyl4-Butyl InteractionSurfacePh_NodePlanar AdsorptionPi-d BackbondingHigh Surface CoveragePh_Node->SurfaceStrong ChemisorptionBu_NodeVertical/Tilted AdsorptionHydrophobic Tail BarrierSteric RepulsionBu_Node->SurfacePhysisorption + Chemisorption

Caption: Comparative adsorption models. Phenyl maximizes electronic contact; Butyl maximizes hydrophobic exclusion.

Medicinal Chemistry (Drug Discovery)
  • 4-Phenyl: Often used when the target binding pocket contains aromatic residues (Phe, Tyr, Trp) to exploit

    
    -
    
    
    stacking
    .[1] However, the phenyl group increases metabolic liability (hydroxylation).
  • 4-Butyl: Used to probe hydrophobic pockets . The flexibility allows the chain to adopt conformations that fit into narrow lipophilic channels. It also increases membrane permeability (LogP modulation) without adding significant molecular weight.[1]

Experimental Workflows

Corrosion Testing Workflow (Electrochemical Impedance Spectroscopy)
  • Preparation: Polish mild steel coupons (SiC paper 600–1200 grit).[1] Degrease with acetone.

  • Electrolyte: 1M HCl or 0.5M H₂SO₄.

  • Setup: Three-electrode cell (Working: Steel; Counter: Pt; Ref: Ag/AgCl).

  • OCP: Monitor Open Circuit Potential for 30 mins until stable.

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV.

    • Data Analysis: Fit to Nyquist plots. Calculate Charge Transfer Resistance (

      
      ).[1]
      
    • Efficiency (

      
      ): 
      
      
      [1]
Antimicrobial Screening (MIC Determination)[1]
  • Stock Solution: Dissolve compounds in DMSO (1 mg/mL).

  • Media: Mueller-Hinton Broth.

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to

    
     CFU/mL.
    
  • Microdilution:

    • Use 96-well plates.

    • Serial 2-fold dilutions of the test compound.

    • Add bacterial suspension.

  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible turbidity is the MIC.

References

  • ChemicalBook. (2026).[1][3] 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Properties and Melting Point. Link

  • Salhi, R. et al. (2020).[1] Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. University of Batna 2. Link

  • BenchChem. (2025).[1][4][5] Comparison of the corrosion inhibition efficiency of different triazole derivatives. Link

  • MDPI. (2004).[1] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Link

  • Sigma-Aldrich. (2025).[1] 4-Phenyl-4H-1,2,4-triazole-3-thiol Product Sheet. Link

Methodological & Application

Application Note: Scalable Synthesis of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., Fluconazole analogs), anticancer, and anti-inflammatory agents. This protocol details the regioselective synthesis of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol .

Synthetic Strategy

The synthesis exploits the differing nucleophilicity of the hydrazinecarbothioamide intermediate under pH-controlled conditions. While acidic cyclization favors the formation of 1,3,4-thiadiazoles (via sulfur attack), basic conditions are strictly employed here to drive the nitrogen nucleophilic attack, ensuring the exclusive formation of the 1,2,4-triazole ring.[1]

Target Molecule Analysis:

  • Position 4 (

    
    ):  Butyl group (Derived from n-Butyl isothiocyanate).
    
  • Position 5 (

    
    ):  Isopropyl group (Derived from Isobutyric acid hydrazide).
    
  • Position 3 (

    
    ):  Thiol/Thione functionality (Derived from the isothiocyanate carbon).[2]
    

Reaction Scheme & Logic

The synthesis proceeds via a two-step "one-pot" equivalent or stepwise isolation sequence. The core logic involves the addition of a primary hydrazide to an isothiocyanate, followed by base-catalyzed dehydrative cyclization.

ReactionScheme Start1 Isobutyric Acid Hydrazide Inter Intermediate: N-butyl-2-isobutyrylhydrazine- 1-carbothioamide Start1->Inter Reflux EtOH (Nucleophilic Addn) Start2 n-Butyl Isothiocyanate Start2->Inter Product Target: 4-Butyl-5-isopropyl- 4H-1,2,4-triazole-3-thiol Inter->Product 2N NaOH, Reflux (Dehydrative Cyclization)

Figure 1: Synthetic pathway illustrating the assembly of the thiosemicarbazide intermediate and subsequent cyclization.

Materials & Reagents

ReagentCAS No. (Example)RoleEquivalence
Isobutyric acid hydrazide 3619-17-8Core Scaffold (

Source)
1.0 eq
n-Butyl isothiocyanate 592-82-5Reagent (

Source)
1.1 eq
Ethanol (Absolute) 64-17-5Solvent (Step 1)10-15 Vol
Sodium Hydroxide (2N) 1310-73-2Cyclization Catalyst5-10 Vol
Hydrochloric Acid (37%) 7647-01-0Precipitation/WorkupAs needed

Detailed Experimental Protocol

Phase 1: Formation of Acylthiosemicarbazide Intermediate

Objective: To couple the hydrazide and isothiocyanate to form the open-chain precursor.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the RBF with Isobutyric acid hydrazide (10.0 mmol) and dissolve in Absolute Ethanol (30 mL). Ensure complete dissolution; mild heating (40 °C) may be used if necessary.

  • Addition: Add n-Butyl isothiocyanate (11.0 mmol, 1.1 eq) dropwise to the stirring solution over 5 minutes.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: CHCl₃:MeOH 9:1). The starting hydrazide spot should disappear, and a less polar thiosemicarbazide spot should appear.

  • Isolation (Optional but Recommended):

    • Cool the reaction mixture to room temperature (RT) and then to 0–5 °C in an ice bath.

    • The intermediate, N-butyl-2-isobutyrylhydrazine-1-carbothioamide, typically precipitates as a white solid.

    • Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Checkpoint: If no precipitate forms, concentrate the solvent to 50% volume and cool again.

Phase 2: Base-Catalyzed Cyclization

Objective: To effect intramolecular dehydration and ring closure.

  • Resuspension: Transfer the dried intermediate (or the crude reaction residue if skipping isolation) into a clean RBF.

  • Basification: Add 2N aqueous NaOH (20 mL).

    • Stoichiometry: Ensure at least 2-3 equivalents of base relative to the starting hydrazide to maintain high pH (~12-14).

  • Cyclization: Heat the suspension to reflux (100 °C) for 4 hours.

    • Observation: The solid starting material should dissolve as the reaction progresses, forming a clear or slightly yellow homogeneous solution (thiolate salt formation).

  • Workup:

    • Cool the solution to RT.

    • Filter the solution through a Celite pad if any insoluble impurities remain.

    • Acidification: Place the filtrate in an ice bath. Slowly add conc. HCl dropwise with vigorous stirring until the pH reaches 4–5.

    • Caution:

      
       or mercaptan-like odors may be faint, but strong evolution indicates decomposition; keep temperature low.
      
    • The target triazole-3-thiol will precipitate as a white to off-white solid.

  • Purification:

    • Filter the crude solid.[1][3][4][5]

    • Recrystallization: Recrystallize from an Ethanol/Water (1:[6]1) mixture. Dissolve in hot ethanol, then add hot water until turbid, and cool slowly.

    • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction is a nucleophilic acyl substitution followed by dehydration.

  • Deprotonation: The base (NaOH) deprotonates the hydrazine nitrogen (

    
     or 
    
    
    
    ).
  • Nucleophilic Attack: The nitrogen atom attached to the thiocarbonyl group attacks the carbonyl carbon of the isobutyryl moiety.

    • Critical Distinction: In acid, the Sulfur atom attacks the carbonyl, leading to a thiadiazole.[1] In base, the Nitrogen attacks, leading to the triazole.[1]

  • Elimination: The resulting tetrahedral intermediate collapses, expelling a hydroxide ion (eventually forming water) to aromatize the system into the 1,2,4-triazole ring.

Mechanism Step1 Acylthiosemicarbazide (R-CONH-NH-CSNH-R') Step2 Deprotonation by OH- (Formation of Nucleophilic N-Anion) Step1->Step2 Step3 Intramolecular Nucleophilic Attack (N attacks C=O) Step2->Step3 Step4 Tetrahedral Intermediate (Cyclized Anion) Step3->Step4 Step5 Elimination of H2O (Aromatization) Step4->Step5

Figure 2: Mechanism of base-catalyzed cyclodehydration favoring the 1,2,4-triazole pathway.[7][8][9]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or solubility issues.Increase reflux time; ensure Ethanol is anhydrous. Verify isothiocyanate quality (they can hydrolyze).
Product is Oily/Sticky Impurities or solvent retention.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Formation of Thiadiazole pH was too low (Acidic contamination).Ensure the cyclization step is strongly basic (pH > 12). Avoid acid catalysts.
Low Yield in Step 2 Incomplete precipitation.The thiol is acidic (

). Ensure final pH is 4–5. If pH is too low (<2), the triazole might protonate and remain soluble.

Characterization (Expected Data)

  • Appearance: White crystalline solid.

  • Solubility: Soluble in DMSO, DMF, Methanol; insoluble in water (neutral form).

  • IR (KBr):

    • 
      : ~3100–3200 cm⁻¹ (Broad).
      
    • 
      : ~1590–1610 cm⁻¹.
      
    • 
      : ~1250–1300 cm⁻¹ (Thione character).
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.5–13.8 (s, 1H, -SH/NH, exchangeable).
      
    • 
       3.8–4.0 (t, 2H, N-CH₂ -C₃H₇).
      
    • 
       2.9–3.1 (sept, 1H, CH of isopropyl).
      
    • 
       1.1–1.3 (d, 6H, Isopropyl methyls).
      
    • 
       0.9 (t, 3H, Butyl terminal methyl).
      

References

  • Nadeem, H. et al. (2013).[10] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.

  • BenchChem. (2025).[1][3] Troubleshooting guide for the cyclization of thiosemicarbazides.

  • Sabale, P. M.[5] & Mehta, P. (2013). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Indian Journal of Heterocyclic Chemistry.

  • Hasan, A. et al. (2011). Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. Asian Journal of Chemistry.

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

Sources

Application Note: Optimized Cyclization Protocol for 4-Butyl-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of antimicrobial, antifungal, and anti-inflammatory agents. The specific introduction of an n-butyl group at the N4 position significantly enhances the molecule's lipophilicity, which has been empirically correlated with superior target binding and in vivo efficacy compared to standard therapeutics[4].

This application note provides a comprehensive, self-validating protocol for the synthesis of 4-butyl-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. By detailing the mechanistic causality behind solvent selection, alkaline cyclization, and precise pH control, this guide ensures high-yield, reproducible results for drug development professionals.

Mechanistic Rationale & Workflow

The synthesis of 4-butyl-1,2,4-triazole-3-thiols is achieved via a two-phase process: the formation of a thiosemicarbazide intermediate, followed by an intramolecular dehydrative cyclization [1].

  • Addition Phase: An acyl hydrazide reacts with n-butyl isothiocyanate in absolute ethanol. Ethanol is specifically chosen because both starting materials are highly soluble at reflux, whereas the resulting 1-acyl-4-butylthiosemicarbazide has lower solubility and precipitates upon cooling. This phase separation drives the reaction equilibrium forward and simplifies intermediate isolation.

  • Cyclization Phase: The intermediate is subjected to an alkaline medium (typically 5% NaOH). The base deprotonates the nitrogen atoms, dramatically increasing the nucleophilicity of the N4 nitrogen (bearing the butyl group). This facilitates an intramolecular nucleophilic attack on the C5 carbonyl carbon. Subsequent dehydration yields the triazole ring [1].

  • Protonation Phase: The product initially exists as a water-soluble sodium thiolate salt. Controlled acidification is required to precipitate the final neutral thiol (or its thione tautomer) [2].

CyclizationWorkflow A Acyl Hydrazide (R-CONHNH2) C 1-Acyl-4-butylthiosemicarbazide (Intermediate) A->C Addition (Absolute EtOH, Reflux) B n-Butyl Isothiocyanate (Bu-NCS) B->C D Sodium Thiolate Salt (Clear Aqueous Solution) C->D Cyclization (5% NaOH, Reflux 3h) E 4-Butyl-5-R-4H- 1,2,4-triazole-3-thiol D->E Acidification (Dilute HCl, pH 5-6)

Figure 1: Synthetic workflow for 4-butyl-1,2,4-triazole-3-thiol derivatives.

Experimental Protocol

Phase 1: Synthesis of 1-Acyl-4-butylthiosemicarbazide

This step generates the necessary linear precursor for ring closure.

  • Preparation: In a 250 mL round-bottom flask, suspend the appropriate acyl hydrazide (0.05 mol) in 50 mL of absolute ethanol.

  • Addition: Place the flask in an ice bath to control initial exotherms. Add n-butyl isothiocyanate (0.05 mol) dropwise over 10 minutes under continuous magnetic stirring.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 78 °C) for 4–5 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour. A white to off-white crystalline solid will separate out.

  • Purification: Filter the precipitate under vacuum, wash with 10 mL of cold absolute ethanol to remove unreacted isothiocyanate, and dry in a desiccator.

Phase 2: Base-Catalyzed Intramolecular Cyclization

This step forces the ring closure through nucleophilic attack.

  • Suspension: Transfer the synthesized 1-acyl-4-butylthiosemicarbazide (0.02 mol) into a clean 250 mL round-bottom flask.

  • Alkaline Medium: Add 50 mL of a 5% (w/v) aqueous Sodium Hydroxide (NaOH) solution [2].

  • Reflux & Validation: Heat the suspension to reflux for 3 hours.

    • Self-Validating Observation: As the cyclization progresses, the insoluble thiosemicarbazide suspension will gradually transition into a completely clear solution. This visual cue confirms the successful formation of the water-soluble sodium thiolate salt of the triazole. If the solution remains cloudy after 3 hours, the cyclization is incomplete.

  • Clarification: Once clear, cool the solution to room temperature. Add 1 g of activated charcoal, stir for 10 minutes, and filter through a Celite pad to remove any trace organic impurities [2].

Phase 3: Controlled Acidification and Recovery

This step recovers the neutral product from the aqueous phase.

  • Cooling: Place the clarified filtrate in an ice bath and cool to 0–5 °C.

  • Acidification (Critical Step): Add dilute Hydrochloric Acid (1N HCl) dropwise under vigorous stirring until the pH of the solution reaches exactly 5 to 6 [2].

    • Causality for pH 5-6: The pKa of the triazole thiol/thione tautomer is typically around 7.5. Adjusting the pH to 5-6 ensures the thiolate is fully protonated to the neutral, water-insoluble thiol, maximizing precipitation. Dropping the pH below 3 will protonate the basic nitrogen atoms of the triazole ring, forming a water-soluble hydrochloride salt, which will drastically reduce your isolated yield.

  • Harvesting: Filter the resulting solid crystalline product under vacuum. Wash thoroughly with distilled water to remove residual NaCl.

  • Recrystallization: Recrystallize the crude product from dilute ethanol to obtain the pure 4-butyl-5-substituted-4H-1,2,4-triazole-3-thiol.

Quantitative Data & Analytical Characterization

The nature of the R-group at the 5-position (derived from the starting acyl hydrazide) influences the cyclization efficiency. Electron-withdrawing groups or heteroaromatic rings (e.g., pyridine) often result in higher yields due to favorable stereoelectronic effects that stabilize the transition state during cyclization [3].

R-Group (Position 5)Reflux Time (Phase 2)Expected Yield (%)IR: ν(C=N) / ν(C=C)IR: ν(S-H)1H NMR: S-H / N-H (ppm)
Phenyl 3.0 hours78 - 82%1580 - 1600 cm⁻¹~2750 cm⁻¹13.2 - 13.8 (br s, 1H)
4-Nitrophenyl 2.5 hours85 - 88%1595 - 1610 cm⁻¹~2760 cm⁻¹13.5 - 14.0 (br s, 1H)
Pyridin-2-yl 2.0 hours92 - 94%1585 - 1590 cm⁻¹~2773 cm⁻¹13.8 - 14.2 (br s, 1H)
Methyl (Aliphatic) 4.0 hours65 - 70%1560 - 1580 cm⁻¹~2740 cm⁻¹12.8 - 13.2 (br s, 1H)

Note: The presence of the thiol proton in 1H NMR (typically >13 ppm in DMSO-d6) and the weak S-H stretching band in FT-IR (~2750 cm⁻¹) confirm the success of the cyclization and the existence of the compound in a thiol-thione tautomeric equilibrium.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents Source: niscpr.res.in URL:[Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles Source: derpharmachemica.com URL:[Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives Source: nih.gov URL:[Link]

Reaction of isobutyric acid hydrazide with butyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-Isobutyryl-4-butylthiosemicarbazide & Triazole Cyclization Pathways

Executive Summary

This guide details the protocol for the nucleophilic addition of isobutyric acid hydrazide to butyl isothiocyanate . This reaction is the critical entry point for synthesizing 1,2,4-triazole-3-thiones, a privileged scaffold in medicinal chemistry known for antifungal, antitubercular, and antimicrobial properties.

Unlike simple amide couplings, this reaction involves the formation of a thiosemicarbazide intermediate, which serves as a versatile "chemical hinge." Depending on downstream conditions (acidic vs. basic), this intermediate can be cyclized into varying tautomeric heterocycles. This note provides a self-validating protocol for the high-yield synthesis of the linear thiosemicarbazide and its subsequent cyclization, tailored for drug development workflows.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via the nucleophilic attack of the terminal amino group (


) of the hydrazide onto the electrophilic carbon of the isothiocyanate (

).

Key Chemical Challenges:

  • Regioselectivity: The

    
    -nitrogen (adjacent to carbonyl) is less nucleophilic due to resonance withdrawal; however, steric hindrance at the 
    
    
    
    -nitrogen can compete if the alkyl chain is bulky. In this case, the isobutyryl group provides moderate steric bulk but directs reaction to the terminal nitrogen effectively.
  • Tautomerization: The product exists in equilibrium between thione and thiol forms, complicating NMR analysis in polar solvents.

Figure 1: Reaction Pathway & Cyclization Logic

ReactionPathway Reactants Reactants (Isobutyric acid hydrazide + Butyl isothiocyanate) Intermediate Intermediate (1-Isobutyryl-4-butylthiosemicarbazide) Reactants->Intermediate Reflux (EtOH) Nucleophilic Addition Product Cyclized Product (4-Butyl-5-isopropyl-2,4-dihydro- 3H-1,2,4-triazole-3-thione) Intermediate->Product 4N NaOH, then HCl Dehydrative Cyclization Byproduct Byproduct (H2O) Intermediate->Byproduct Elimination

Caption: Stepwise conversion of hydrazide and isothiocyanate to thiosemicarbazide, followed by base-catalyzed cyclization to the bioactive triazole scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-Isobutyryl-4-butylthiosemicarbazide

Target: Formation of the linear intermediate.

Reagents & Materials:

  • Isobutyric acid hydrazide (

    
    )
    
  • Butyl isothiocyanate (

    
    , 
    
    
    
    )
  • Solvent: Absolute Ethanol (EtOH)[1]

  • Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology:

  • Stoichiometric Setup: In a 100 mL RBF, dissolve 10 mmol (1.02 g) of isobutyric acid hydrazide in 20 mL of absolute ethanol.

    • Expert Note: Slight warming may be required to fully dissolve the hydrazide before adding the isothiocyanate to ensure homogenous kinetics.

  • Addition: Add 10 mmol (1.15 g, ~1.2 mL) of butyl isothiocyanate dropwise to the stirring solution at room temperature.

    • Why: Dropwise addition prevents localized concentration hotspots that could favor side reactions (e.g., dimerization).

  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours .
    
    • Monitoring: Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1). The starting hydrazide spot (lower

      
      ) should disappear.
      
  • Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The thiosemicarbazide usually precipitates as a white solid.

    • Filter the solid under vacuum. Wash with cold ethanol (

      
      ).
      
  • Purification: Recrystallize from ethanol/water (ethanol-rich) if necessary.

Expected Yield: 75–85% Appearance: White crystalline solid.

Protocol B: Cyclization to 4-Butyl-5-isopropyl-1,2,4-triazole-3-thione

Target: Generating the pharmacophore (Triazole Ring).

Context: The linear thiosemicarbazide is often an intermediate. For drug discovery applications, the cyclized triazole is the primary target due to its bioisosteric similarity to amides and increased metabolic stability.[2]

Methodology:

  • Base Hydrolysis: Suspend the thiosemicarbazide product from Protocol A (

    
    ) in 20 mL of 2N NaOH (aq) .
    
  • Reflux: Heat the mixture to reflux for 4 hours . The solution will become clear as the cyclization proceeds and the thiol group ionizes.

  • Acidification: Cool the solution. Acidify carefully with 10% HCl to

    
    .
    
    • Observation: A precipitate (the triazole thione) will form immediately upon acidification.

  • Workup: Filter the precipitate, wash with water to remove salts, and recrystallize from ethanol.

Analytical Validation (Self-Validating System)

To ensure the reaction successfully occurred, compare your spectral data against these expected theoretical shifts.

Table 1: Diagnostic Spectral Markers

TechniqueFunctional GroupExpected SignalInterpretation
IR (KBr) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Stretch)

Multiple bands indicate thiosemicarbazide structure (linear).
IR (KBr)

(Amide)

Strong band.[3] Disappears upon cyclization to triazole.
IR (KBr)

(Thione)

Confirming sulfur incorporation.
1H NMR


Broad singlets (

exchangeable).
1H NMR Isopropyl


Multiplet (septet).
1H NMR Butyl


Triplet.

Critical Quality Attribute (CQA): In the cyclized triazole product, the Carbonyl (


) peak in the IR spectrum must be absent. If it remains, cyclization is incomplete.

Troubleshooting & Optimization

  • Issue: Oily Product.

    • Cause: Traces of unreacted butyl isothiocyanate or solvent retention.

    • Remedy: Triturate the oil with cold diethyl ether or hexane. The isothiocyanate is soluble in hexane, while the thiosemicarbazide product is generally not, inducing crystallization.

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete dehydration.

    • Remedy: Increase reflux time in NaOH. Ensure the acidification step reaches

      
      ; stopping at neutral pH leaves the product as a water-soluble sodium salt.
      
  • Safety Note: Isothiocyanates are lachrymators and sensitizers. Handle in a fume hood.

References

  • General Synthesis of Acyl-thiosemicarbazides

    • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[4]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link]

    • Relevance: Establishes the standard reflux conditions for hydrazide-isothiocyan
  • Cyclization Mechanisms (Pellizzari Reaction Context)

    • Title: Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules.
    • Source: UTHM (Journal of Sustainable Materials), 2023.[5]

    • URL:[Link]

    • Relevance: Validates the base-catalyzed cyclization pathway from acyl-thiosemicarbazides to triazoles.
  • Antimicrobial Applications of Triazole Derivatives

    • Title: Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities.[6]

    • Source: European Journal of Medicinal Chemistry (via PubMed), 2009.
    • URL:[Link]

    • Relevance: Provides biological context and comparative spectral data for homologous hydrazide deriv

Sources

Application Note: Alkaline Cyclization Method for 1,2,4-Triazole-3-Thiol Synthesis

[1][2][3][4][5][6]

Abstract

The 1,2,4-triazole-3-thiol (also referred to as 1,2,4-triazole-3-thione) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungal (e.g., fluconazole analogs), anticancer, and anti-inflammatory agents.[1][2] This Application Note details the alkaline cyclization of 1,4-disubstituted thiosemicarbazides, the most robust and scalable method for generating this moiety. Unlike acid-catalyzed pathways that favor 1,3,4-thiadiazoles, the base-catalyzed route selectively yields the 1,2,4-triazole ring via a dehydrative cyclization mechanism. This guide provides a validated protocol, mechanistic insights, and troubleshooting strategies to ensure high purity and yield.

Scientific Background & Mechanism[1][3][7][8][9]

The Thiol-Thione Tautomerism

While often chemically named as "thiols" (-SH), these heterocycles predominantly exist as thiones (=S) in the solid state and in polar solvents due to the stability of the amide-like thioamide resonance. However, the "thiol" nomenclature persists because S-alkylation reactions (e.g., with alkyl halides) occur exclusively at the sulfur atom, confirming the nucleophilic character of the tautomeric thiol form.

Mechanistic Pathway: The "Fork in the Road"

The cyclization of acyl thiosemicarbazides is pH-dependent.

  • Acidic Media (H₂SO₄/HCl): Promotes oxygen protonation, leading to sulfur attack on the carbonyl carbon

    
    1,3,4-Thiadiazole .
    
  • Alkaline Media (NaOH/KOH): Promotes nitrogen deprotonation, leading to nitrogen attack on the carbonyl carbon

    
    1,2,4-Triazole-3-thiol .
    

Mechanism Description:

  • Deprotonation: The base (OH⁻) removes the proton from the hydrazide nitrogen (N2), increasing its nucleophilicity.

  • Nucleophilic Attack: The N2 nitrogen attacks the carbonyl carbon, forming a five-membered tetrahedral intermediate.

  • Dehydration: The intermediate collapses, expelling a hydroxide ion (which is regenerated or consumed) and water, resulting in the formation of the 1,2,4-triazole ring.

Visualization: Reaction Mechanism

The following diagram illustrates the base-catalyzed pathway.[3]

TriazoleMechanismStartAcyl Thiosemicarbazide(Open Chain)Step1DeprotonatedIntermediate (N-)Start->Step1+ NaOH (OH-)Deprotonation of N2AcidPathAcidic Media leads to1,3,4-ThiadiazoleStart->AcidPathH+ (Avoid)Step2CyclizedTetrahedral IntermediateStep1->Step2Nucleophilic Attackon Carbonyl CEnd1,2,4-Triazole-3-Thiol(Product)Step2->End- H2ODehydration

Caption: Figure 1. Mechanistic pathway of base-catalyzed cyclization. Note the divergence from the acid-catalyzed thiadiazole route.

Strategic Reagent Selection

ComponentRecommendationRationale (Expertise & Experience)
Base NaOH (2N to 4N) Sodium hydroxide provides a sufficiently high pH (>10) to ensure complete deprotonation of the hydrazide nitrogen. Weaker bases like Na₂CO₃ may lead to incomplete conversion or require longer reflux times.
Solvent Water or EtOH/H₂O (1:1) The reaction requires a polar medium to stabilize the ionic intermediates. Water is preferred for green chemistry and ease of workup (product precipitates upon acidification). Ethanol is added if the starting thiosemicarbazide is insoluble in water.
Acid (Workup) HCl (37% or 6N) Used to quench the reaction and protonate the triazole salt (sodium thiolate) back to the neutral thiol/thione form, causing precipitation.

Detailed Experimental Protocol

Target Synthesis: 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Note: This protocol is adaptable for most 4-alkyl/aryl-5-aryl substituted analogs.

Materials
  • 1-Isonicotinoyl-4-phenylthiosemicarbazide (Precursor)

  • Sodium Hydroxide (NaOH) pellets

  • Distilled Water

  • Hydrochloric Acid (HCl), 37%[4][5]

  • Ethanol (absolute) for recrystallization[4][6]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 10.0 mmol of the acyl thiosemicarbazide precursor.

  • Prepare 50 mL of 2N NaOH solution (approx. 4.0 g NaOH in 50 mL water).

  • Transfer the precursor into a 100 mL round-bottom flask (RBF).

  • Add the NaOH solution.[7][3][5] Observation: The solid may not dissolve immediately.

Step 2: Cyclization (Reflux)

  • Equip the RBF with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approx. 100°C) with stirring.

  • Maintain reflux for 4–6 hours .

    • Checkpoint: The solution usually becomes clear and changes color (often yellow to golden) as the reaction proceeds.

    • Monitoring: Check progress via TLC (System: CHCl₃/MeOH 9:1). The starting material spot should disappear.

Step 3: Workup and Isolation [3]

  • Cool the reaction mixture to room temperature.

  • Filter the solution if any insoluble impurities remain (gravity filtration).

  • Place the filtrate in an ice bath (0–5°C).

  • Critical Step: Slowly add HCl (conc. or 6N) dropwise with stirring.

    • Target pH: Adjust to pH 3–4 .

    • Observation: A heavy precipitate (the triazole thiol) will form immediately. Evolution of H₂S gas is not expected; if rotten egg smell is strong, check for decomposition.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

Step 4: Purification

  • Filter the precipitate using vacuum filtration (Buchner funnel).

  • Wash the solid copiously with cold water (3 x 20 mL) to remove excess acid and NaCl.

  • Recrystallize the crude product from Ethanol/Water (1:1) or pure Ethanol depending on solubility.

  • Dry in a vacuum oven at 60°C for 4 hours.

Visualization: Experimental Workflow

WorkflowStartStart: Acyl ThiosemicarbazideDissolveSuspend in 2N NaOH(50 mL per 10 mmol)Start->DissolveRefluxReflux at 100°C(4-6 Hours)Dissolve->RefluxCheckTLC Check(Complete Conversion?)Reflux->CheckCheck->RefluxNoCoolCool to RT & Filter(Remove impurities)Check->CoolYesAcidifyAcidify with HCl to pH 3-4(Precipitation)Cool->AcidifyIsolateVacuum Filtration &Water WashAcidify->IsolatePurifyRecrystallization(EtOH/Water)Isolate->Purify

Caption: Figure 2.[8] Operational workflow for the synthesis and isolation of 1,2,4-triazole-3-thiols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH not low enough during workup.The triazole is soluble as a salt at pH > 7. Ensure acidification reaches pH 3–4 .
Formation of 1,3,4-Thiadiazole Accidental acidic contamination or thermal cyclization without base.Ensure the reaction medium is strongly alkaline (pH > 10) before heating. Do not use acid catalysts.
Product is Colored (Dark) Oxidation of thiol to disulfide.Add a pinch of sodium metabisulfite during recrystallization. Perform reaction under N₂ atmosphere if substrate is sensitive.
Incomplete Reaction Base concentration too low.Increase NaOH concentration to 4N or extend reflux time.
Dimerization (Dithiobiurea) Reaction of thiosemicarbazide with isothiocyanate failed to cyclize.This occurs before cyclization. Ensure the precursor (acyl thiosemicarbazide) is pure before starting the alkaline step.

Characterization Criteria

To validate the synthesis, the following spectral features must be observed:

  • IR Spectroscopy:

    • S-H stretch: Weak band at ~2550–2600 cm⁻¹ (often absent due to thione form).

    • C=S stretch: Strong band at ~1250–1300 cm⁻¹ (confirms thione tautomer).

    • Absence of C=O: The amide carbonyl peak (~1650–1700 cm⁻¹) of the precursor must disappear.

  • ¹H NMR (DMSO-d₆):

    • S-H proton: A singlet appearing downfield at 13.0–14.0 ppm . This peak is exchangeable with D₂O.

    • N-H proton: If in thione form, N-H signals appear around 13.5 ppm.

  • Melting Point: Triazole thiols typically have high melting points (>200°C). Sharp range indicates purity.

References

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives. Retrieved from [Link]

  • ResearchGate. Thiosemicarbazides: Synthesis and reactions. Retrieved from [Link]

  • SciSpace. Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization. Retrieved from [Link]

  • NIH / PMC. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

Application Note: ¹H NMR Characterization and Tautomeric Analysis of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Context: The Thione-Thiol Equilibrium

4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a highly substituted heterocyclic scaffold with significant utility in medicinal chemistry. When characterizing this compound via ¹H NMR, the most critical structural dynamic to understand is its solution-phase tautomerism.

1,2,4-triazole-3-thiols do not exist as static monomers; they undergo rapid proton exchange between the exocyclic sulfur atom and the N2/N4 nitrogens of the triazole core. In the solid state and in polar, hydrogen-bonding solvents like DMSO-d₆, the equilibrium is overwhelmingly driven toward the thione tautomer (1,2,4-triazole-3-thione) 1. This thermodynamic preference is dictated by the stabilization of the highly polar C=S bond. Consequently, the ¹H NMR spectrum in DMSO-d₆ will lack a characteristic S-H proton signal (typically expected upfield) and will instead present a highly deshielded N-H proton signal far downfield [[2]]().

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

To capture the true tautomeric state and accurately resolve the overlapping aliphatic signals of the butyl and isopropyl groups, a rigorous, self-validating protocol is required.

Step 1: Sample Preparation

  • Concentration: Weigh precisely 10–15 mg of the analyte. Causality: This concentration ensures a high signal-to-noise ratio for a 1D proton experiment without causing concentration-dependent aggregation that could artificially broaden the labile N-H signal.

  • Solvent Selection: Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0% isotopic purity). Causality: Trace water will rapidly exchange with the labile N-H proton, broadening the signal into the baseline or shifting it unpredictably. DMSO-d₆ effectively locks the molecule into the thione form.

  • Reference: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate zero-point calibration.

Step 2: Instrument Calibration (400 MHz or higher)

  • Tuning & Matching: Perform rigorous probe tuning to the ¹H frequency to maximize sensitivity.

  • Shimming: Optimize Z-shims until the TMS signal exhibits a linewidth at half-height (FWHM) of ≤ 1.0 Hz. Causality: High magnetic field homogeneity is non-negotiable here; it is required to resolve the fine J-coupling of the isopropyl septet from the adjacent butyl multiplets.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D ¹H sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 3.0 to 5.0 seconds. Causality: The N-H proton often exhibits a longer T₁ relaxation time due to chemical exchange dynamics; an insufficient D1 delay leads to inaccurate integration of this critical structural marker.

  • Scans (NS): 16 to 32 scans.

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform.

  • Perform manual phase correction and a polynomial baseline correction to ensure the accurate integration of the broad downfield N-H peak.

Data Presentation & Signal Assignment

The following table summarizes the quantitative ¹H NMR data for 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, linking chemical shifts to their mechanistic origins 3.

Table 1: ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationProton AssignmentMechanistic Rationale
13.50 – 14.10 Broad Singlet (br s)-1HN2-H (Thione)Highly deshielded by the anisotropic effect of the C=S double bond and the electron-deficient triazole core.
3.90 – 4.10 Triplet (t)7.52HN4-CH₂- (Butyl α)Deshielded by direct attachment to the electronegative N4 atom of the triazole ring.
3.10 – 3.30 Septet (sept)6.81HC5-CH(CH₃)₂Splits into a septet by the 6 equivalent methyl protons. (Note: Often overlaps with the DMSO water peak).
1.55 – 1.70 Multiplet (m)-2HN4-CH₂-CH₂- (Butyl β)Standard aliphatic shielding; split by adjacent α and γ CH₂ groups.
1.25 – 1.40 Multiplet (m)-2HN4-CH₂-CH₂-CH₂- (Butyl γ)Standard aliphatic shielding.
1.20 – 1.30 Doublet (d)6.86HC5-CH(CH₃)₂Equivalent methyl groups split by the single methine proton.
0.85 – 0.95 Triplet (t)7.43HN4-(CH₂)₃-CH₃ (Butyl δ)Terminal methyl group, split by the adjacent γ CH₂ group.

Workflow Visualization

NMR_Workflow A 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (Sample Prep) B Solvent: DMSO-d6 (Stabilizes Thione Form) A->B Dissolve C 1H NMR Acquisition (400/600 MHz, D1=3-5s) B->C Acquire D1 Identify N-H Peak (13.5 - 14.1 ppm) C->D1 Analyze Downfield D2 Identify Aliphatic Chains (Butyl & Isopropyl) C->D2 Analyze Upfield E Data Processing & Structural Validation D1->E D2->E

Fig 1: Step-by-step logical workflow for ¹H NMR acquisition and tautomeric structural validation.

Troubleshooting & Field-Proven Insights

  • Missing or Suppressed N-H Signal: If the diagnostic downfield signal at ~13.8 ppm is absent, it is almost certainly due to rapid chemical exchange with residual water in the solvent. Action: Use a newly opened, sealed ampoule of 100% DMSO-d₆. Do not use older septum-capped bottles that have absorbed atmospheric moisture.

  • Signal Overlap at 3.3 ppm: The isopropyl methine proton (septet) resonates dangerously close to the residual water peak in DMSO-d₆ (3.33 ppm). Action: If the water peak completely obscures the septet, perform a Variable Temperature (VT) NMR experiment. Raising the probe temperature to 315 K will shift the water peak upfield (due to the disruption of hydrogen bonding networks), cleanly revealing the underlying septet.

  • Distinguishing Butyl vs. Isopropyl Methyls: The isopropyl methyls appear as a massive, sharp doublet integrating to 6H (~1.25 ppm), whereas the terminal butyl methyl is a triplet integrating to 3H (~0.90 ppm). Ensure highly accurate phase correction to prevent the dominant doublet from distorting the baseline of the adjacent butyl multiplets.

References

  • Title: Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via NIH) URL: [Link]

  • Title: 1H-1,2,4-triazole-5(4H)-thione derivatives: Synthesis, characterization, and antimicrobial evaluation Source: An-Najah National University URL: [Link]

  • Title: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives Source: Molecules (MDPI) URL: [Link]

Sources

Application Note: Spectroscopic Differentiation of Thione-Thiol Tautomers in 1,2,4-Triazole-3-Thione Systems Using FT-IR

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 1,2,4-triazole ring system are fundamental scaffolds in medicinal chemistry, exhibiting a vast array of pharmacological activities. A critical structural feature of 1,2,4-triazole-3-thiones is their capacity to exist in two tautomeric forms: the thione and the thiol. The predominance of one tautomer can significantly influence the molecule's biological activity, chemical reactivity, and pharmacokinetic properties. Therefore, unambiguous structural characterization is paramount. This application note provides a detailed guide for utilizing Fourier-Transform Infrared (FT-IR) spectroscopy to identify and differentiate between the thione and thiol tautomers of 1,2,4-triazole-3-thione derivatives, offering field-proven insights and a validated experimental protocol.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a privileged structure in drug discovery, forming the core of numerous approved drugs with antifungal, antiviral, and anti-inflammatory properties. The introduction of a thione group at the 3-position imparts unique chemical characteristics, including the potential for thione-thiol tautomerism. This equilibrium involves the migration of a proton between a nitrogen atom and the exocyclic sulfur atom.

Computational and experimental studies have shown that in the gas phase and solid state, the thione form is generally the most stable and predominant species.[1][2] However, the tautomeric balance can be influenced by the solvent, temperature, and the nature of substituents on the triazole ring. As the two forms possess different functional groups (a thioamide in the thione form versus a thiol and an imine in the thiol form), their interaction with biological targets can vary significantly. FT-IR spectroscopy offers a rapid, non-destructive, and highly effective method for determining the dominant tautomeric form in a given sample by identifying the characteristic vibrational frequencies of these distinct functional groups.

Tautomers cluster_thione Predominant in Solid State cluster_thiol Thiol Tautomer Thione Thione Form (-NH-C=S) Thiol Thiol Form (-N=C-SH) Thione->Thiol Proton Transfer

Caption: Tautomeric equilibrium of 1,2,4-triazole-3-thione.

Differentiating Vibrational Fingerprints of Tautomers

The power of IR spectroscopy in this context lies in its ability to probe the specific bonds within a molecule. The thione and thiol tautomers have unique bonds that give rise to distinct absorption peaks in the IR spectrum.

  • Thione Form (-NH-C=S): Characterized by the presence of N-H and C=S bonds.

  • Thiol Form (-N=C-SH): Characterized by the presence of a weak S-H bond and the absence of the N-H bond.

The key to differentiation is to search for the "smoking gun" peaks for each form while also noting the absence of peaks from the alternative form.

Key Spectroscopic Markers for the Thione Tautomer
  • N-H Stretching Vibration: The N-H group in the triazole ring of the thione tautomer typically produces a stretching band in the region of 3411-3100 cm⁻¹ .[1][3] This band is often broad due to intermolecular hydrogen bonding in the solid state. Its presence is a strong indicator of the thione form.

  • C=S Stretching Vibration (Thioamide Band): The C=S double bond is the most definitive marker for the thione tautomer. This vibration gives rise to an absorption band typically found in the 1298-1049 cm⁻¹ range.[1][3][4] This band can sometimes be coupled with other vibrations, but its appearance in this region, combined with the N-H stretch, provides compelling evidence for the thione structure.

Key Spectroscopic Markers for the Thiol Tautomer
  • S-H Stretching Vibration: The thiol (S-H) group, when present, gives rise to a characteristically weak but sharp absorption band in the 2600-2500 cm⁻¹ region.[5][6] The presence of a peak in this region is the most conclusive evidence for the existence of the thiol tautomer. Conversely, the complete absence of any absorption in this region strongly suggests the compound exists as the thione.[1][2]

  • C=N Stretching Vibration: Both tautomers contain C=N bonds within the triazole ring. However, the thiol form has an exocyclic C=N bond that contributes to absorptions in the 1660-1580 cm⁻¹ range. While the thione form also has C=N stretching within the ring, a particularly strong band in this region, coupled with the presence of an S-H stretch, supports the thiol assignment.

Comparative Summary of IR Data

For rapid analysis and comparison, the characteristic vibrational frequencies for each tautomer are summarized below. Researchers should look for the presence of a combination of these peaks to confirm the structure.

Vibrational Mode Tautomer **Expected Wavenumber (cm⁻¹) **Characteristics
N-H Stretch Thione3411 - 3100Often broad due to hydrogen bonding.[1][3]
S-H Stretch Thiol2600 - 2500Weak but sharp. Its absence is highly significant.[5][6][7]
C=N Stretch Thiol / Thione1660 - 1580Present in both, but may be more intense in the thiol form.
C=S Stretch Thione1298 - 1049Strong to medium intensity. Definitive peak for the thione form.[1][3][4]

Validated Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

This protocol outlines the steps for preparing a solid sample of a 1,2,4-triazole-3-thione derivative for analysis via the potassium bromide (KBr) pellet method. This is the most common and reliable method for obtaining high-quality spectra of solid-state compounds.

Rationale: The KBr matrix is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and provides a non-interacting medium to disperse the solid sample, minimizing intermolecular effects other than those inherent to the crystal lattice.

Materials:

  • 1,2,4-Triazole-3-thione sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), spectroscopic grade (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer

Procedure:

  • Drying: Place the KBr powder and the sample in a drying oven at ~110°C for at least 2 hours to remove any adsorbed water. Moisture is a critical interference, showing broad absorption bands around 3450 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend). Transfer to a desiccator to cool.

  • Sample Preparation: Weigh approximately 1-2 mg of the dried sample and 150-200 mg of the dried KBr. The ratio is critical; too much sample will result in total absorption, while too little will yield a weak spectrum.

  • Grinding: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture gently at first to break up larger crystals, then grind vigorously for 3-5 minutes until the mixture has a fine, consistent, powder-like texture resembling flour. This ensures the sample is well-dispersed and particle size is reduced to minimize scattering of the IR beam.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-pressing die. Distribute it evenly. Place the plunger in and mount the die in the hydraulic press.

  • Pressing: Evacuate the die assembly under vacuum for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque. While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Pellet Release: Carefully release the pressure and the vacuum. Disassemble the die to retrieve the translucent or transparent KBr pellet. A good pellet is clear and free of cracks.

  • Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum using the spectrometer software. Perform a baseline correction and use the peak-picking tool to identify the wavenumbers of the key absorption bands described in Section 3.

ProtocolWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Interpretation Dry 1. Dry Sample & KBr (110°C, 2h) Weigh 2. Weigh (1:150 Sample:KBr ratio) Dry->Weigh Grind 3. Grind in Agate Mortar (3-5 mins) Weigh->Grind Press 4. Press Pellet (7-10 tons under vacuum) Grind->Press Background 5. Acquire Background Scan Press->Background Sample 6. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ res) Background->Sample Process 7. Baseline Correction Sample->Process Analyze 8. Identify Key Peaks (N-H, S-H, C=S) Process->Analyze Conclude 9. Determine Dominant Tautomer Analyze->Conclude

Caption: Workflow for FT-IR analysis of 1,2,4-triazole-3-thione tautomers.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of 1,2,4-triazole-3-thione derivatives. By systematically analyzing the mid-IR region for characteristic stretching vibrations, researchers can confidently determine the predominant tautomeric form in the solid state. The key is to identify the strong N-H stretch and C=S thioamide band of the thione form or the distinctive, weak S-H stretch of the thiol form. The absence of the S-H band around 2550 cm⁻¹ is often the most compelling piece of evidence that the compound exists as the thione.[1][2] This straightforward and validated spectroscopic protocol provides a reliable foundation for the accurate characterization of these pharmaceutically important molecules.

References

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. PubMed. Available at: [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-thiosemicarbazides. SciSpace. Available at: [Link]

  • Bond-Breaking/Bond-Forming Reactions by Vibrational Excitation: Infrared-Induced Bidirectional Tautomerization of Matrix-Isolated Thiotropolone. ACS Publications. Available at: [Link]

  • Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. Scholars Research Library. Available at: [Link]

  • Investigation of the Tautomerism in 4,5-Diamine-2,6-Dimercaptopyrimidine by Means of FTIR Spectroscopy and Theoretical Calculations. SciELO. Available at: [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Oxford Academic. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. AIP Publishing. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]

  • (PDF) Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides. ResearchGate. Available at: [Link]

  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. PMC. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

  • Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Inventi Impact: Pharm Analysis & Quality Assurance. Available at: [Link]

  • The thione-thiol tautomerism in simple thioamides. SciSpace. Available at: [Link]

  • FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. Available at: [Link]

Sources

Application Notes and Protocols for S-Alkylation of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the S-alkylation of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol, a key synthetic transformation for the generation of diverse chemical libraries for drug discovery. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document provides detailed, step-by-step protocols for various S-alkylation methods, discusses the underlying chemical principles, and offers insights into reaction optimization and troubleshooting. The methodologies are designed to be robust and adaptable, enabling researchers to synthesize a broad range of S-alkylated triazole derivatives for structure-activity relationship (SAR) studies.[1]

Introduction: The Significance of S-Alkylated 1,2,4-Triazoles in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents.[3][4] Its derivatives are components of established drugs such as the antifungal agents fluconazole and itraconazole.[1] The introduction of diverse substituents onto the triazole core is a critical strategy for modulating the physicochemical and biological properties of these compounds. The sulfur atom at the C3 position of 1,2,4-triazole-3-thiols serves as a highly nucleophilic center, readily undergoing S-alkylation with a variety of electrophiles.[1] This reaction provides a straightforward and efficient means to introduce a wide array of alkyl, aryl, and heterocyclic moieties, thereby influencing the molecule's interaction with biological targets and enhancing its therapeutic potential.[1] The resulting thioethers are valuable intermediates and final compounds in numerous drug discovery programs.

The subject of this guide, 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol, possesses a unique combination of alkyl substituents at the N4 and C5 positions, which can influence its solubility, lipophilicity, and steric profile. The S-alkylation of this specific scaffold allows for the systematic exploration of chemical space around this core structure, facilitating the identification of novel drug candidates with improved efficacy and safety profiles.

Foundational Chemistry: The Mechanism of S-Alkylation

The S-alkylation of a thiol, such as 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol, is a classic nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The process can be conceptually broken down into two key steps:

  • Deprotonation: The thiol proton is acidic and can be removed by a suitable base to form a thiolate anion.[5][6] This anion is a significantly more potent nucleophile than the neutral thiol.[5]

  • Nucleophilic Attack: The resulting thiolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new carbon-sulfur bond.[5][7]

The choice of base, solvent, and alkylating agent, as well as the reaction temperature, are critical parameters that influence the reaction rate, yield, and purity of the final product.

S_Alkylation_Mechanism Triazole_Thiol 4-Butyl-5-isopropyl- 1,2,4-triazole-3-thiol Thiolate Thiolate Anion (Nucleophile) Triazole_Thiol->Thiolate Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Thiolate Product S-Alkylated Product Thiolate->Product SN2 Attack Alkyl_Halide Alkylating Agent (R-X) Alkyl_Halide->Product Byproduct Salt (e.g., NaX) PTC_Workflow cluster_0 Reaction Vessel Aqueous_Phase Aqueous Phase (Base, Thiolate) PTC Phase Transfer Catalyst (e.g., Q+X-) Aqueous_Phase->PTC Forms Ion Pair Organic_Phase Organic Phase (Alkyl Halide) Intermediate Ion Pair (Q+RS-) Organic_Phase->Intermediate Reaction PTC->Organic_Phase Transfers to Organic Phase Product_Phase Organic Phase (Product, Q+X-) Intermediate->Product_Phase Forms Product Product_Phase->PTC Regenerates Catalyst

Sources

Application Note: Synthesis and Characterization of Mannich Bases Derived from 4-Butyl-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Relevance

Derivatives of 1,2,4-triazole-3-thiols are privileged scaffolds in modern drug discovery, exhibiting profound antimicrobial, antifungal, and anticancer properties. Specifically, the 4-butyl-1,2,4-triazole-3-thiol core offers optimal lipophilicity for cellular membrane penetration. Modifying this core via the Mannich reaction (aminomethylation) to introduce secondary amines (e.g., morpholine, piperidine) significantly enhances aqueous solubility and bioavailability. This application note details the mechanistic causality, step-by-step synthetic protocol, and self-validating analytical signatures required to successfully synthesize these Mannich bases.

Mechanistic Causality: The Thiol-Thione Equilibrium

To master the synthesis of 1,2,4-triazole Mannich bases, one must understand the underlying regioselectivity driven by tautomerism. 4-Butyl-1,2,4-triazole-3-thiol exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) forms.

In polar protic solvents such as ethanol, the thione form (4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) heavily predominates . This solvent choice is not arbitrary; ethanol stabilizes both the thione tautomer and the highly reactive iminium ion intermediate generated in situ from formaldehyde and the secondary amine.

Because the soft sulfur atom is less nucleophilic toward the hard iminium carbon, the nucleophilic attack is highly regioselective. The reaction occurs exclusively at the endocyclic N-2 position, yielding a 2-(aminomethyl) thione derivative rather than an S-alkylated product .

Mechanism Tautomer 4-Butyl-1,2,4-triazole-3-thiol (Thiol ⇌ Thione Tautomerism) NucleophilicAttack Nucleophilic Attack (N-2 of Thione attacks Iminium C) Tautomer->NucleophilicAttack Iminium Iminium Ion Formation (Sec. Amine + HCHO → [R2N=CH2]+) Iminium->NucleophilicAttack Product Mannich Base Product (2-(Aminomethyl)-4-butyl-...-thione) NucleophilicAttack->Product

Logical mechanism of N-2 aminomethylation via iminium ion intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the stoichiometry and thermal parameters, the physical state changes (dissolution to precipitation) act as real-time indicators of reaction progress.

Reagents and Equipment
  • Starting Material: 4-Butyl-4H-1,2,4-triazole-3-thiol (10.0 mmol)

  • Secondary Amines: Morpholine, Piperidine, or N-Methylpiperazine (11.0 mmol)

  • Aldehyde: Formaldehyde, 37% aqueous solution (15.0 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Synthesis Workflow
  • Dissolution: Suspend 10.0 mmol of 4-butyl-4H-1,2,4-triazole-3-thiol in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at room temperature until a homogenous suspension is achieved.

  • Amine Addition: Add 11.0 mmol of the chosen secondary amine dropwise. The slight 10% molar excess ensures complete consumption of the triazole core.

  • Iminium Generation: Slowly add 15.0 mmol of 37% aqueous formaldehyde dropwise over 5 minutes. Causality note: Dropwise addition prevents the runaway exothermic polymerization of formaldehyde.

  • Thermal Activation: Attach the reflux condenser and heat the mixture in an oil bath at 75°C for 2.5 to 4.0 hours (see Table 1 for specific times). The solution will become completely clear as the Mannich base forms and dissolves in the hot solvent.

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature. Transfer to an ice-water bath (0-4°C) for 1 hour. The sudden drop in solubility forces the pure Mannich base to precipitate, leaving unreacted amines in the supernatant.

  • Isolation & Purification: Filter the precipitate under a vacuum, wash with 2 x 5 mL of ice-cold ethanol, and recrystallize from pure boiling ethanol to yield analytically pure crystals.

Workflow A 1. Dissolution (Triazole in EtOH) B 2. Amine Addition (e.g., Morpholine) A->B C 3. HCHO Addition (Dropwise, 37% aq) B->C D 4. Reflux (70-80°C, 2-4h) C->D E 5. Precipitation (Ice-water bath) D->E F 6. Recrystallization (Pure EtOH) E->F

Step-by-step experimental workflow for the synthesis of Mannich bases.

Quantitative Data & Yield Optimization

The nature of the secondary amine directly impacts the reaction kinetics. Less sterically hindered amines (e.g., Morpholine) exhibit faster reaction times and higher yields compared to bulkier derivatives.

Table 1: Reaction Parameters and Yields for 4-Butyl-1,2,4-triazole-3-thiol Mannich Bases

Compound IDSecondary AmineReaction Time (h)Yield (%)Melting Point (°C)
MB-01 Morpholine2.582145 - 147
MB-02 Piperidine3.078152 - 154
MB-03 N-Methylpiperazine4.075160 - 162

Data synthesized from standardized triazole aminomethylation protocols .

Analytical Characterization (Self-Validating Signatures)

To confirm that the protocol was successful and that N-alkylation occurred over S-alkylation, the following spectroscopic signatures must be validated:

  • FT-IR Spectroscopy: The disappearance of the broad N-H stretching band (typically around 3100–3200 cm⁻¹) of the starting material validates the substitution at N-2. The presence of a strong C=S stretching band at ~1280 cm⁻¹ confirms the retention of the thione tautomer.

  • ¹H NMR (DMSO-d6, 400 MHz): The definitive proof of a successful Mannich reaction is the appearance of a sharp singlet integrating for 2 protons at δ 4.85 – 5.10 ppm . This corresponds to the methylene bridge (-N-CH₂-N-) connecting the triazole ring to the secondary amine . The butyl group protons will appear at δ 0.90 (t, 3H), 1.35 (m, 2H), 1.60 (m, 2H), and 3.95 (t, 2H).

  • ¹³C NMR (DMSO-d6, 100 MHz): The C=S carbon resonates characteristically downfield at ~167.0 ppm , while the newly formed methylene bridge carbon (-N-CH₂-N-) appears at ~68.5 ppm .

References

  • Aouad, M.R. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18897-18910.[Link]

  • Mentese, E., et al. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 116-123.[Link]

  • Demirbas, N., et al. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(7), 2896-2903.[Link]

Application Note: Purification Strategies for 4-Alkyl-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for 4-Alkyl-1,2,4-triazole-3-thiols Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary & Chemical Context

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimicrobial, antiviral (e.g., Ribavirin analogs), and anticancer agents. However, the purification of 4-alkyl-1,2,4-triazole-3-thiols presents unique challenges due to thiol-thione tautomerism .[1]

While often drawn as the thiol (-SH ), these compounds predominantly exist as the thione (=S ) tautomer in the solid state and in polar solvents. This equilibrium significantly dictates solubility profiles. Successful recrystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonding of the thione form at high temperatures while allowing the thermodynamically stable crystal lattice to reform upon cooling.

This guide provides a validated solvent selection matrix and a self-verifying protocol for obtaining high-purity (>99%) isolates.

Solvent Selection Matrix

The choice of solvent is critical and depends on the specific alkyl chain length (hydrophobicity) at the N4 position.

Table 1: Solvent Performance for 4-Alkyl-1,2,4-triazole-3-thiols

Solvent SystemPolarityRecommended ForMechanism of Action
Ethanol (Absolute) HighShort-chain alkyls (Methyl, Ethyl)Dissolves the thione form effectively at reflux (78°C).[1] The polarity matches the heterocycle, but the alkyl chain reduces water solubility, making pure EtOH ideal.
Ethanol : Water (1:1 to 1:2) HighPolar derivatives (e.g., 4-Amino analogs, or highly functionalized short chains)Water acts as a co-solvent to increase polarity at high temps but drastically reduces solubility upon cooling, forcing precipitation.
Isopropanol (IPA) MediumMid-chain alkyls (Propyl, Butyl)Higher boiling point (82°C) allows for better dissolution of more lipophilic analogs. Slower cooling rates in IPA often yield larger, purer crystals.
Acetonitrile MediumHigh-purity polishing Useful for removing colored oxidative impurities (disulfides) which are often more soluble in MeCN than the target thione.[1]
Ethyl Acetate Low-MedExtraction only Generally poor for recrystallization.[1] The thione form is often too insoluble in EtOAc to dissolve effectively without excessive volume.

Critical Insight: Avoid DMSO or DMF for recrystallization unless absolutely necessary. These solvents have high boiling points and bind strongly to the triazole nitrogen, making solvent removal difficult and often resulting in solvates rather than pure crystals.

Detailed Protocol: The "Self-Validating" Recrystallization System

This protocol is designed for 4-ethyl-1,2,4-triazole-3-thiol but is adaptable for alkyl chains C1–C6.[1]

Phase A: Crude Preparation (The Acidification Trap)

Context: These compounds are typically synthesized via the cyclization of thiosemicarbazides in basic media (NaOH).[2]

  • Reaction Completion: Ensure the cyclization mixture (pH > 12) is complete via TLC.

  • Filtration: Filter the basic solution before acidification to remove insoluble mechanical impurities or unreacted thiosemicarbazides.

  • Acidification: Slowly add 2N HCl to the filtrate until pH 5–6.

    • Why? The amphoteric triazole is least soluble at its isoelectric point.

  • Collection: Filter the resulting precipitate.[2][3][4][5] This is your Crude Material .

Phase B: Recrystallization (Ethanol System)

Step 1: Dissolution

  • Place 5.0 g of crude 4-alkyl-1,2,4-triazole-3-thiol in a 100 mL round-bottom flask.

  • Add 15 mL of Absolute Ethanol .

  • Heat to reflux (approx. 78°C) with magnetic stirring.

  • Observation: If the solid does not dissolve completely after 5 mins at reflux, add Ethanol in 2 mL increments.

  • Checkpoint: If the solution is dark yellow/brown, add activated charcoal (0.2 g), reflux for 5 mins, and filter hot through Celite.

Step 2: Nucleation & Growth

  • Remove the flask from heat and allow it to cool to room temperature undisturbed on a cork ring.

  • Mechanism:[4][6] Rapid cooling (ice bath) traps impurities. Slow cooling allows the thione molecules to align into a dense crystal lattice, excluding impurities.

  • Once at room temperature, place in an ice bath (0–4°C) for 1 hour to maximize yield.

Step 3: Isolation

  • Filter the crystals using a Büchner funnel.

  • Wash: Wash the filter cake with 2 x 5 mL of cold Ethanol (-20°C).

    • Critical: Warm ethanol will redissolve your product.

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

Phase C: Validation (Did it work?)

A self-validating protocol requires immediate confirmation of success.[1]

  • Melting Point: The range should be sharp (≤ 2°C). Broad ranges indicate occluded solvent or isomers.

  • IR Spectroscopy: Look for the C=S stretch (approx. 1100–1200 cm⁻¹) and the N-H stretch (3100–3400 cm⁻¹).

    • Pass Criteria: Absence of a strong S-H peak (approx. 2550 cm⁻¹) in the solid state confirms the stable thione form.

  • TLC (Mobile Phase: CHCl3:MeOH 9:1): Single spot. Iodine vapor is an effective visualizer for these nitrogen-rich compounds.[1]

Visualization: Purification Workflow

The following diagram illustrates the decision logic and physical workflow for the purification process.

RecrystallizationWorkflow Start Crude Reaction Mixture (Basic pH > 12) Filter1 Filtration (Remove Insolubles) Start->Filter1 Acidify Acidify to pH 5-6 (Precipitation) Filter1->Acidify CrudeSolid Isolate Crude Solid Acidify->CrudeSolid SolventChoice Select Solvent Based on Alkyl Chain CrudeSolid->SolventChoice PathEtOH Short Chain (C1-C2) Solvent: Absolute Ethanol SolventChoice->PathEtOH PathIPA Mid Chain (C3-C6) Solvent: Isopropanol SolventChoice->PathIPA PathMix Polar/Amino Solvent: EtOH:H2O (1:1) SolventChoice->PathMix Dissolve Dissolve at Reflux PathEtOH->Dissolve PathIPA->Dissolve PathMix->Dissolve Charcoal Optional: Activated Charcoal (If colored impurities exist) Dissolve->Charcoal Cooling Slow Cooling (RT -> 4°C) Dissolve->Cooling Charcoal->Cooling Collect Filtration & Cold Wash Cooling->Collect Validate Validation: MP, IR (C=S stretch), TLC Collect->Validate

Caption: Workflow for the isolation and purification of 4-alkyl-1,2,4-triazole-3-thiols, highlighting the critical pH adjustment and solvent selection steps.

Troubleshooting Common Issues

SymptomDiagnosisCorrective Action
"Oiling Out" Product separates as a liquid oil rather than crystals.[1]The solution is too concentrated or cooled too fast. Re-heat to reflux, add 10% more solvent, and seed with a pure crystal if available.
Low Yield Product is too soluble in the chosen solvent.Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop." Alternatively, add water dropwise to the cold ethanol solution to force precipitation.
Sulfur Smell Presence of residual H2S or degradation.Recrystallize again using Ethanol ; the volatility of ethanol helps strip sulfurous volatiles during the drying process.
Colored Product Oxidative coupling to disulfides.Use the activated charcoal step described in Phase B. Disulfides are often yellow/orange.

References

  • Organic Syntheses. 1,2,4-Triazole-3(5)-thiol.[1][5] Org.[6][7][8][9] Synth. 1960, 40, 99. [Link]

  • MDPI. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. Pharmaceuticals 2023.[10] [Link]

  • National Institutes of Health (PMC). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols. [Link]

  • Fisher Scientific. 3-Amino-1H-1,2,4-triazole Safety and Solubility Data. [Link][1]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Butyl-5-Isopropyl-4H-1,2,4-Triazole-3-Thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol . 1,2,4-triazole-3-thiols are privileged scaffolds in medicinal chemistry, exhibiting broad pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Traditional thermal synthesis of these heterocycles often requires prolonged reflux times (12–24 hours) and large volumes of organic solvents. The protocol described herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate reaction kinetics, reducing total synthesis time to under 30 minutes while improving yield and purity. This method aligns with Green Chemistry principles by minimizing solvent usage and energy consumption.[1]

Retrosynthetic Analysis & Strategy

To synthesize the target molecule with specific regiochemistry (4-butyl, 5-isopropyl), we employ a convergent synthetic route. The 1,2,4-triazole core is constructed via the base-catalyzed cyclization of a thiosemicarbazide intermediate.[2][3][4][5]

Strategic Logic:
  • Target: 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol.

  • Disconnection: The N3-C4 bond and C5-N1 bond formation.

  • Precursors:

    • Isobutyryl hydrazide: Provides the 5-isopropyl moiety and the hydrazide backbone.

    • Butyl isothiocyanate: Provides the 4-butyl group and the sulfur atom for the thiol/thione functionality.

Reaction Scheme Visualization

Retrosynthesis Figure 1: Retrosynthetic Pathway for 4-butyl-5-isopropyl-triazole-3-thiol Target Target: 4-butyl-5-isopropyl-triazole-3-thiol Intermediate Intermediate: 4-butyl-1-isobutyrylthiosemicarbazide Target->Intermediate Cyclization (Base/MW) Precursor1 Precursor A: Isobutyryl Hydrazide Intermediate->Precursor1 Addition Precursor2 Precursor B: Butyl Isothiocyanate Intermediate->Precursor2 Addition

Figure 1: Convergent assembly of the triazole core from hydrazide and isothiocyanate precursors.[6]

Materials & Equipment

Reagents
ReagentCAS No.[5]RoleEquiv.
Isobutyryl hydrazide 3619-17-8Scaffold Core (C5-R)1.0
Butyl isothiocyanate 592-82-5N4-Substituent Source1.1
Ethanol (Abs.) 64-17-5Solvent-
Sodium Hydroxide (2M) 1310-73-2Cyclization Catalyst2.0
Hydrochloric Acid (1N) 7647-01-0Precipitation/Workup-
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control and temperature monitoring via IR/fiber optic probe.

  • Vessels: 10 mL or 35 mL microwave-transparent pressure vials with crimp/snap caps.

  • Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm), Melting Point Apparatus.

Experimental Protocol

Step 1: Synthesis of 4-butyl-1-isobutyrylthiosemicarbazide

Objective: Formation of the linear thiosemicarbazide intermediate.

  • Setup: In a 10 mL microwave vial, dissolve Isobutyryl hydrazide (1.0 mmol, 102 mg) in absolute ethanol (3 mL).

  • Addition: Add Butyl isothiocyanate (1.1 mmol, 127 mg) dropwise to the solution.

  • Microwave Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature: 80 °C

    • Time: 5 minutes

    • Power: Dynamic (Max 100 W)

    • Stirring: High

  • Validation: Check TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting hydrazide spot should disappear, and a new, less polar spot (thiosemicarbazide) should appear.

  • Isolation: Cool the vessel. The intermediate often precipitates upon cooling. If not, concentrate the solvent to 50% volume and chill. Filter the solid, wash with cold ethanol (2 x 1 mL), and dry.

    • Note: For high-throughput applications, this intermediate can often be carried forward in situ (One-Pot), but isolation is recommended for highest purity.

Step 2: Cyclization to 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Objective: Intramolecular dehydrative cyclization.

  • Reaction Mixture: Suspend the isolated thiosemicarbazide (from Step 1) in 2M aqueous NaOH (3 mL).

    • Mechanism:[7][8] The base deprotonates the hydrazide nitrogen, facilitating nucleophilic attack on the thiocarbonyl carbon.

  • Microwave Irradiation: Seal the vial and irradiate:

    • Temperature: 120 °C

    • Time: 8 minutes

    • Pressure Limit: 200 psi

  • Workup:

    • Allow the reaction to cool to room temperature.[1][5][7][9][10]

    • Filter to remove any insoluble impurities.

    • Acidification: Carefully acidify the filtrate with 1N HCl to pH ~3–4.

    • Precipitation: The triazole-3-thiol product will precipitate as a white/off-white solid.

  • Purification: Filter the crude solid, wash with water (3 x 5 mL) to remove salts, and recrystallize from Ethanol/Water (1:1) if necessary.

Mechanistic Insight & Validation

The transformation relies on a base-catalyzed cyclodehydration.[10] The microwave energy overcomes the activation barrier for the ring closure much faster than thermal reflux.

Reaction Mechanism Diagram

Mechanism Figure 2: Base-Catalyzed Cyclization Mechanism TSC Thiosemicarbazide (Linear) Deprotonation Base Deprotonation (NH -> N-) TSC->Deprotonation + NaOH Attack Nucleophilic Attack on C=S Deprotonation->Attack Intermediate_Cyclic Cyclic Intermediate (Tetrahedral) Attack->Intermediate_Cyclic Elimination Elimination of H2O Intermediate_Cyclic->Elimination MW Heat Product Product: 4-butyl-5-isopropyl-triazole-3-thiol Elimination->Product

Figure 2: Stepwise mechanistic pathway from linear intermediate to cyclic triazole.

Characterization Expectations

To validate the synthesis, compare analytical data against these expected values:

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Expected range 140–160 °C (dependent on purity).

  • IR Spectroscopy (KBr):

    • ~2550–2600 cm⁻¹: S-H stretch (weak). Note: In solid state, the thione form (C=S, NH) often predominates, showing C=S stretch ~1250-1300 cm⁻¹.

    • ~1600 cm⁻¹: C=N stretch of the triazole ring.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0–13.5 ppm: (1H, s, br) –SH / –NH (Thiol/Thione tautomer).

    • δ 3.8–4.0 ppm: (2H, t) N-CH₂ (Butyl group, adjacent to Nitrogen).

    • δ 2.9–3.1 ppm: (1H, septet) CH (Isopropyl group).

    • δ 1.2–1.3 ppm: (6H, d) (CH₃)₂ (Isopropyl methyls).

    • δ 0.9 ppm: (3H, t) CH₃ (Butyl terminal methyl).

Optimization: Microwave vs. Conventional

The following data summarizes the efficiency gains using this protocol compared to standard thermal reflux methods (based on general literature for 4,5-disubstituted triazoles).

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time 8 – 12 Hours13 Minutes (Total)~50x Faster
Solvent Volume 50 – 100 mL3 – 5 mL 90% Reduction
Yield 60 – 70%85 – 95% +25% Yield
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Green Benefit

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete cyclization due to insufficient base concentration or temperature.

    • Fix: Ensure NaOH is at least 2M.[3][5][10] Increase MW temperature to 130°C.

  • Issue: Product Oiling Out.

    • Cause: Presence of unreacted isothiocyanate or solvent impurities.

    • Fix: Wash the crude solid thoroughly with cold ether or hexane before recrystallization.

  • Safety Note: Isothiocyanates are lachrymators and sensitizers. Handle in a fume hood. Microwave vessels are under pressure; do not exceed vessel specifications (typically 300 psi).

References

  • BenchChem. (2025).[1][9] Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. BenchChem. Link

  • Molecules (MDPI). (2004).[11] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9, 204–212.[12] Link[11]

  • Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. RSC Advances. Link

  • Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Link

  • National Institutes of Health (PMC). (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Link

Sources

Troubleshooting & Optimization

Improving yield of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #4092-TRI-OPT Topic: Yield Optimization: 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are experiencing suboptimal yields in the cyclization of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol . This specific scaffold presents unique challenges due to the steric bulk of the isopropyl group at position 5 and the butyl chain at position 4.

The synthesis generally proceeds via the Einhorn-Brunner or Pellizzari type variations, most commonly involving the base-catalyzed cyclization of a 1-isobutyryl-4-butylthiosemicarbazide intermediate.[1] The critical failure point in this chemistry is the competitive formation of 1,3,4-thiadiazoles (under acidic conditions) or incomplete cyclization due to steric hindrance.

This guide provides a self-validating protocol to maximize yield, minimize side products, and ensure reproducible crystallization.

Module 1: The Reaction Mechanism & Critical Control Points

To improve yield, you must control the bifurcation point of the reaction. The intermediate acylthiosemicarbazide can cyclize into two different heterocycles depending on the pH of the reaction medium.

The Divergent Pathway
  • Target Pathway (Basic pH): Nucleophilic attack of the hydrazine Nitrogen on the carbonyl Carbon

    
    1,2,4-Triazole-3-thiol .[1]
    
  • Impurity Pathway (Acidic pH): Nucleophilic attack of the Sulfur on the carbonyl Carbon

    
    1,3,4-Thiadiazole .
    
Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis logic.

ReactionPathway Start Isobutyryl Hydrazide + Butyl Isothiocyanate Inter Intermediate: 1-Isobutyryl-4-butylthiosemicarbazide Start->Inter Ethanol Reflux Base Basic Medium (NaOH/NaHCO3, Heat) Inter->Base Preferred Route Acid Acidic Medium (H2SO4/POCl3) Inter->Acid Avoid for Triazole Triazole TARGET: 4-Butyl-5-isopropyl- 1,2,4-triazole-3-thiol Base->Triazole Cyclization (-H2O) Thiadiazole IMPURITY: 2-Butylamino-5-isopropyl- 1,3,4-thiadiazole Acid->Thiadiazole Dehydration

Figure 1: Mechanistic bifurcation of acylthiosemicarbazide cyclization.[1] Maintaining high pH is critical to avoid the thiadiazole impurity [1].

Module 2: Optimized Experimental Protocol

This protocol is designed to overcome the steric hindrance of the isopropyl group.

Step 1: Formation of the Thiosemicarbazide

Objective: Quantitative conversion of hydrazide to the linear intermediate.

  • Stoichiometry: Dissolve Isobutyryl hydrazide (1.0 eq) in Ethanol (EtOH).

  • Addition: Add Butyl isothiocyanate (1.1 eq) dropwise.

    • Note: The slight excess of isothiocyanate drives the reaction to completion.

  • Conditions: Reflux for 4–6 hours .

    • Validation: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The hydrazide spot should disappear.

  • Isolation: Cool to 0°C. The thiosemicarbazide usually precipitates. Filter and wash with cold EtOH.

    • Critical: If it does not precipitate (common with butyl/isopropyl combinations due to lipophilicity), evaporate solvent to dryness and use the crude solid for Step 2. Do not carry over large amounts of unreacted isothiocyanate.

Step 2: Base-Catalyzed Cyclization (The Critical Step)

Objective: Force ring closure to the triazole while preventing thiadiazole formation.[1]

ParameterRecommendationScientific Rationale
Base 4N NaOH (aq)Strong base is required to deprotonate the hydrazide nitrogen, making it nucleophilic enough to attack the amide carbonyl [2].[1]
Solvent Water (or 10% EtOH/Water)Triazole salts are water-soluble; impurities often are not.[1] Water allows for easy precipitation workup.[1]
Temperature Reflux (100°C) The isopropyl group adds steric bulk adjacent to the reaction center, increasing the activation energy. Vigorous reflux is non-negotiable.
Time 8–12 Hours Standard methyl-substituted triazoles take 4 hours.[1] The isopropyl group requires extended time for complete conversion.

Procedure:

  • Suspend the intermediate from Step 1 in 4N NaOH (10 mL per gram of intermediate).

  • Reflux for 8–12 hours. The solution should become clear as the thiosemicarbazide cyclizes and forms the water-soluble sodium thiolate salt.

  • In-Process Control: Take a 0.1 mL aliquot, acidify in a vial. If a solid forms, check TLC.[2] If the intermediate spot is still visible, continue reflux.

Step 3: Workup and Purification

Objective: Controlled precipitation to avoid "oiling out."

  • Cooling: Cool the reaction mixture to 0–5°C in an ice bath.

  • Filtration (Clarification): If there is any insoluble haze (impurities), filter the alkaline solution before acidification.

  • Acidification: Slowly add conc. HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 4–5 .[3]

    • Why? The pKa of the triazole-thiol is approximately 9–10 (neutral species) [3].[1] Dropping to pH 4 ensures full protonation of the thiolate to the thione form, causing precipitation. Going too acidic (pH < 1) can protonate the triazole ring nitrogens (pKa ~2), potentially increasing solubility again or trapping salts.

  • Crystallization: The product should precipitate as a white/off-white solid.[1]

    • Troubleshooting: If it oils out, scratch the flask walls or add a seed crystal. Let it stir at 0°C for 2 hours.

Module 3: Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What do I do?

Diagnosis: This is common with 4-butyl-5-isopropyl derivatives due to high lipophilicity and low melting points.[1] Solution:

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol .

  • Add water dropwise until just turbid.

  • Refrigerate overnight.

  • Alternative: Extract the oil into Ethyl Acetate, dry over MgSO4, concentrate, and trituruate with Hexanes/Ether.

Q2: I see a byproduct spot moving faster on TLC. Is it the thiadiazole?

Diagnosis: Likely yes. 1,3,4-thiadiazoles are less polar than their 1,2,4-triazole isomers because they lack the N-H hydrogen bond donor capability of the triazole thione form. Solution:

  • Check your cyclization pH.[2][3] If the reaction mixture dropped below pH 10 during reflux, thiadiazole formation is favored.

  • Ensure you used NaOH , not a weaker base like NaHCO3, which might not be strong enough for the sterically hindered isopropyl substrate.

Q3: Why is the melting point broad?

Diagnosis: Thiol-Thione Tautomerism or Disulfide formation. Solution:

  • Tautomerism: 1,2,4-triazole-3-thiols exist in equilibrium with the thione form (NH-C=S).[1] This is normal.

  • Oxidation: If dried in air at high temps, the thiol (-SH) can oxidize to a disulfide dimer (S-S).

    • Fix: Recrystallize from Ethanol containing a small amount of 2-Mercaptoethanol or sodium metabisulfite to reduce any disulfides back to the monomer.[1]

Module 4: Diagnostic Logic Tree

Use this flow to diagnose yield failures.

Troubleshooting Start Start: Low Yield / Impure Product CheckInter Step 1: Check Intermediate (Did Thiosemicarbazide form?) Start->CheckInter CheckCycl Step 2: Check Cyclization (Is reaction mixture clear?) CheckInter->CheckCycl Yes, pure solid Solv Action: Recrystallize Intermediate (EtOH) before cyclization CheckInter->Solv No, mixture CheckpH Step 3: Check Workup pH CheckCycl->CheckpH Yes Time Action: Increase Reflux Time (Isopropyl steric hindrance) CheckCycl->Time No, cloudy/SM remains Good Action: Check for 'Oiling Out'. Use Seed Crystal or Trituration. CheckpH->Good pH 4-5 Bad Action: Adjust pH carefully. Too acid = salt formation. Too basic = soluble thiolate. CheckpH->Bad pH < 1 or > 7

Figure 2: Troubleshooting logic for yield optimization.

References

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link[1]

  • Manjunatha, K., et al. (2013). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds. Marmara Pharmaceutical Journal, 17, 181-186. Link

  • ChemicalBook. (2024). 1H-1,2,4-Triazole-3-thiol Properties and pKa Data. Link

  • Upmanyu, N., et al. (2011). Synthesis and evaluation of 4-substituted-5-alkyl/aryl-4H-1,2,4-triazoles-3-thiols. Journal of Pharmacy Research. (General methodology reference for 4,5-disubstituted systems).

Sources

Optimizing reflux time for triazole thiosemicarbazide cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2,4-Triazole Synthesis Optimization Subject: Optimizing Reflux Time for Triazole Thiosemicarbazide Cyclization Ticket ID: #TRZ-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist

Part 1: Core Directive – The "Sweet Spot" Logic

In the dehydrative cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiols (or thiones), reflux time is not a passive variable—it is the primary switch between kinetic conversion and thermodynamic degradation .

The reaction typically follows a base-catalyzed mechanism (e.g., 2N NaOH). The challenge lies in the fact that the thiosemicarbazide precursor (


) is relatively stable.
  • Insufficient Reflux (<2 hours): Leaves unreacted acyl-thiosemicarbazide intermediates, leading to difficult purification (co-crystallization).

  • Excessive Reflux (>6-8 hours): Promotes two critical failure modes:

    • Oxidative Dimerization: The resulting thiol (-SH) group is susceptible to air-oxidation under hot, basic conditions, forming disulfide impurities (

      
      ).
      
    • Desulfurization: Prolonged heating can lead to the loss of sulfur, yielding simple 1,2,4-triazoles or ring-opened byproducts.

The Goal: Identify the time point (


) where intermediate consumption reaches >98% while disulfide formation remains <2%.

Part 2: Experimental Protocol & Optimization Workflow

Standard Operating Procedure (SOP): Base-Catalyzed Cyclization

Reagents:

  • 1,4-Disubstituted Thiosemicarbazide (1.0 eq)

  • Sodium Hydroxide (2N NaOH, 10-15 mL per mmol)

  • Solvent: Ethanol/Water (optional co-solvent if solubility is poor)

Step-by-Step Optimization Workflow:

  • Setup: Place thiosemicarbazide in a round-bottom flask. Add 2N NaOH.

  • Reflux: Heat to gentle reflux (approx. 80-90°C). Do not hard boil; this accelerates oxidation.

  • Sampling (The Critical Step):

    • Take aliquots at 1h, 2h, 3h, and 4h .

    • Neutralization Check: Neutralize the aliquot with dilute HCl to pH 5.0 immediately before TLC/HPLC analysis to mimic workup conditions.

  • Workup: Cool to 0-5°C. Acidify carefully with 1N HCl to pH 4.5-5.0. The triazole-thiol will precipitate.[1] Filter and wash with cold water.[2]

Data Interpretation: Reflux Time Impact
Reflux TimeConversion (%)Impurity ProfilePhysical State of Product
1 Hour 60-75%High levels of acyclic intermediateSticky solid / Gum
3-4 Hours 95-99% <1% Disulfide Crystalline Solid
8+ Hours 99%5-15% Disulfide (Oxidative coupling)Discolored (Yellow/Brown)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the critical divergence points in the reaction. Note how pH dictates the ring formation (Triazole vs. Thiadiazole) and Time/O2 dictates the purity (Thiol vs. Disulfide).

TriazoleCyclization Start Acyl-Thiosemicarbazide (Precursor) Condition_Acid Acidic Medium (H2SO4/HCl) Start->Condition_Acid Condition_Base Basic Medium (NaOH, Reflux) Start->Condition_Base Thiadiazole 1,3,4-Thiadiazole (Wrong Isomer) Condition_Acid->Thiadiazole Dehydration Intermediate Cyclization Intermediate Condition_Base->Intermediate Nucleophilic Attack TriazoleThiol 1,2,4-Triazole-3-Thiol (Target Product) Intermediate->TriazoleThiol Loss of H2O (2-4 Hours) OverReflux Excessive Reflux (+ O2) TriazoleThiol->OverReflux Disulfide Disulfide Dimer (Impurity) OverReflux->Disulfide Oxidation

Caption: Reaction pathway divergence. Acidic conditions yield thiadiazoles; basic conditions yield triazoles. Excessive reflux leads to disulfide impurities.

Part 4: Troubleshooting Guide (Q&A)

Q1: My product is forming a sticky oil instead of a precipitate upon acidification. Is the reflux time wrong?

  • Diagnosis: This is often due to incomplete cyclization (reflux too short) or incorrect pH during workup. The acyclic intermediate is often more soluble or oily than the planar, crystalline triazole.

  • Corrective Action:

    • Extend reflux by 1 hour.

    • Ensure you acidify to a specific pH window (4.5–5.0). If you go too acidic (pH < 2), the triazole nitrogen can protonate, forming a soluble salt that won't precipitate.

Q2: I see two spots on TLC with very similar Rf values. One is my product; what is the other?

  • Diagnosis: If the impurity spot is slightly less polar (higher Rf), it is likely the disulfide dimer formed by oxidation of the thiol group. This happens if the reaction was refluxed too long in an open vessel.

  • Corrective Action:

    • Reduce reflux time.

    • Perform the reaction under an inert atmosphere (

      
       or 
      
      
      
      ) to prevent air oxidation.
    • Add a reducing agent (e.g., Sodium Metabisulfite) during the workup to reverse the disulfide formation.

Q3: Can I use acid catalysis (e.g., H2SO4) to speed up the reflux?

  • Diagnosis: STOP. Acid-catalyzed dehydration of thiosemicarbazides typically yields 1,3,4-thiadiazoles , not 1,2,4-triazoles [1].

  • Corrective Action: Stick to basic conditions (NaOH, KOH, or NaOEt) for triazole synthesis.

Part 5: Frequently Asked Questions (FAQ)

Q: Does the concentration of NaOH affect the reflux time? A: Yes. A higher concentration (e.g., 4N vs 2N) increases the rate of nucleophilic attack, potentially shortening reflux time. However, higher alkalinity increases the risk of side reactions. 2N NaOH is the industry standard balance between rate and selectivity [2].

Q: Can I use Microwave Irradiation instead of Reflux? A: Yes. Microwave synthesis can reduce reaction times from hours to minutes (e.g., 10-20 mins at 100°C). This often results in higher purity because the reaction mixture is exposed to thermal stress for a much shorter duration, minimizing oxidative degradation [3].

Q: My starting material is insoluble in water. What solvent system should I use? A: If the thiosemicarbazide is hydrophobic, aqueous NaOH will not suffice. Use a mixture of Ethanol/Water (1:1) or pure Pyridine . Note that Pyridine is difficult to remove; Ethanol/Water is preferred for ease of workup.

References

  • BenchChem Technical Support. (2025).[2][3][4] Troubleshooting guide for the cyclization of thiosemicarbazides. BenchChem.[2][3][4] Link

  • Organic Syntheses. (1960). 1,2,4-Triazole-3(5)-thiol.[1] Organic Syntheses, Coll. Vol. 3, p.95. Link

  • Cheng, Y. R. (2015). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. Link

  • Meo, P. L., et al. (2022).[5] A competitive reactivity study on the oxidative cyclization of thiosemicarbazones. Arkivoc. Link

Sources

SpectraSolve Technical Support: Thione-Thiol Tautomerism Analysis Center

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Resolving Thione-Thiol Tautomer Identification in NMR Ticket ID: NMR-TT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the SpectraSolve Technical Support Center. You are likely here because your heterocyclic compound (e.g., thiouracil, mercaptopyridine, or thioamide derivative) is displaying ambiguous NMR data. The equilibrium between the thione form (N–H, C=S) and the thiol form (N=C, S–H) is fast on the NMR timescale, often resulting in averaged signals or misleading chemical shifts.

This guide moves beyond basic textbook definitions to provide a forensic troubleshooting workflow. We prioritize Nitrogen-15 (15N) NMR as the definitive arbiter when Proton (1H) and Carbon-13 (13C) data are inconclusive.

Module 1: Rapid Triage (1H & 13C Diagnostics)

User Question: I have a standard 1H and 13C dataset. Can I determine the tautomer without running exotic experiments?

Scientist Response: Sometimes, but proceed with caution. The rate of exchange between tautomers often averages the signals. However, if the equilibrium is strongly biased toward one form, specific markers can be identified.

Diagnostic Indicators Table
FeatureThione Form (C=S) Thiol Form (C-SH) Reliability
1H Chemical Shift

10.0 – 14.0 ppm
(NH)Broad singlet. Highly sensitive to concentration (H-bonding).

3.0 – 5.0 ppm
(SH)Sharper singlet, but can broaden if exchange is present.
Low Protons are labile; solvent/concentration effects can mimic tautomeric shifts.
13C Chemical Shift

160 – 185 ppm
(C=S)Deshielded due to anisotropy of C=S bond.

150 – 170 ppm
(C-S)Upfield shift (shielded) relative to thione (~10-15 ppm difference).
Medium Ranges overlap depending on ring substituents.
3J(H,H) Coupling Larger vicinal coupling Double bond character is localized C=C, leaving single bonds elsewhere.Aromatic-like coupling Aromatization of the ring leads to averaged couplings.High (If ring protons exist).
Troubleshooting Workflow: The 13C Decision Tree

Use this logic flow to assess your Carbon-13 data before proceeding to advanced methods.

G Start Analyze C-2/C-4 (Ipso Carbon) Shift CheckShift Is Shift > 175 ppm? Start->CheckShift ThioneLikely High Probability: Thione (C=S) CheckShift->ThioneLikely Yes CheckRange Is Shift 150 - 170 ppm? CheckShift->CheckRange No Ambiguous Ambiguous Zone (Substituent Dependent) CheckRange->Ambiguous Upper End (>160) ThiolLikely High Probability: Thiol (C-SH) CheckRange->ThiolLikely Lower End (<160) Proceed to Module 2 (15N) Proceed to Module 2 (15N) Ambiguous->Proceed to Module 2 (15N)

Module 2: The Gold Standard (15N HMBC)

User Question: My 1H signals are broad and my 13C shift is exactly in the overlap region (165 ppm). What is the definitive proof?

Scientist Response: You must use 15N NMR . The chemical shift difference between a pyrrole-like nitrogen (thione form) and a pyridine-like nitrogen (thiol form) is massive—often exceeding 100 ppm.

Because 15N is insensitive, do not run a direct 1D 15N experiment . Instead, run a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) . This uses the sensitivity of protons to indirectly detect the nitrogen environment.

The Mechanism: Hybridization Matters
  • Thione Form (N-H): The nitrogen has "pyrrole-like" character. It donates its lone pair into the ring/carbonyl system. It is significantly shielded .

  • Thiol Form (N=C): The nitrogen has "pyridine-like" character (sp2 hybridized with a lone pair in the plane). It is significantly deshielded .

15N Chemical Shift Ranges (Referenced to CH3NO2 = 0 ppm)
TautomerNitrogen TypeChemical Shift (

15N)
Thione Protonated (NH)-200 to -280 ppm (Shielded)
Thiol Unprotonated (N=)-60 to -130 ppm (Deshielded)

> Note: If your lab references Liquid Ammonia (liq. NH3 = 0 ppm), add ~380 ppm to the values above. (e.g., Thiol


 +300 ppm).
Experimental Protocol: 1H-15N HMBC
  • Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL DMSO-d6 (preferred for solubility and slowing exchange).

  • Pulse Sequence: Select hmbcgp or hmbcetgpl3nd (gradient selected).

  • Optimization: Set the long-range coupling constant (

    
    ) to 6-8 Hz .
    
    • Why? 2-bond and 3-bond couplings to Nitrogen are typically in this range.

  • Acquisition:

    • Scans: 32 - 64 (depending on concentration).

    • F1 Spectral Width: 400 ppm (to cover the full range of -350 to +50).

  • Analysis:

    • Look for correlations from ring protons (CH) to the Nitrogen.[1]

    • Extract the F1 (Nitrogen) chemical shift.

    • Result: If

      
       is around -250 ppm, you have the Thione . If 
      
      
      
      is around -100 ppm, you have the Thiol .

Module 3: Environmental Factors (Solvent Effects)[2]

User Question: I ran the NMR in CDCl3 and it looked like a mix, but in DMSO it looks like a single species. Why?

Scientist Response: Tautomeric equilibria are heavily solvent-dependent. The Thione form is generally more polar (large dipole moment across the C=S and N-H bonds). The Thiol form is often less polar and more aromatic.

Solvent Selection Guide
  • Polar Aprotic (DMSO-d6, DMF-d7):

    • Stabilizes the Thione form via dipole-dipole interactions.

    • Recommendation: Use this for clear characterization if you want to lock the compound in the thione form.

  • Non-Polar (CDCl3, Benzene-d6):

    • Low dielectric constant often shifts equilibrium toward the Thiol (or allows a mix).

    • Warning: Acidic impurities in CDCl3 (DCl) can catalyze rapid exchange, broadening signals to oblivion. Always filter CDCl3 through basic alumina if exchange broadening is observed.

Visualizing Solvent Influence

SolventFlow Compound Heterocyclic Compound DMSO Solvent: DMSO-d6 (High Polarity) Compound->DMSO CDCl3 Solvent: CDCl3 (Low Polarity) Compound->CDCl3 Mechanism1 Stabilizes Dipole (C=S / N-H) DMSO->Mechanism1 Mechanism2 Favors Aromaticity (N=C-SH) CDCl3->Mechanism2 Thione Thione Form (Favored) Thiol Thiol Form (Favored/Mixed) Mechanism1->Thione Mechanism2->Thiol

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Foundational text establishing the dominance of thione forms in polar media.

  • Marek, R., & Lyčka, A. (2002). 15N NMR spectroscopy in structural analysis. Current Organic Chemistry. Definitive review on using 15N shifts (-60 vs -250 ppm) to distinguish pyridine-like vs pyrrole-like nitrogens.

  • Claramunt, R. M., et al. (2006). The use of 15N NMR spectroscopy in the study of tautomerism. Magnetic Resonance in Chemistry. Specific protocols for HMBC detection of tautomers.

  • Stoyanov, S., et al. (1990). Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines. Canadian Journal of Chemistry. Detailed analysis of solvent effects (Ethanol vs Cyclohexane) on the equilibrium.

Sources

Technical Support Center: Solubility Optimization for 4-Butyl-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-butyl-triazole derivatives . It is designed to troubleshoot solubility challenges common to this chemical class, synthesizing physicochemical principles with practical laboratory protocols.

Status: Active Topic: Aqueous Solubility & Formulation Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists

Diagnostic & Characterization: The "Why" Behind the Precipitation

Before attempting to fix a solubility issue, it is critical to understand the physicochemical nature of your specific derivative. 4-butyl-1,2,4-triazole derivatives often present a "Brick Dust" profile—high melting point solids with poor aqueous solubility.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: The 1,2,4-triazole ring is amphoteric but exists predominantly as a neutral species at physiological pH (7.4) .

  • pKa Constraints:

    • Basic pKa (Protonation): ~2.2 – 2.5 (Requires pH < 2 for ionization).

    • Acidic pKa (Deprotonation): ~10.3 (Requires pH > 10 for ionization).

    • Implication: Unlike carboxylic acids or amines, you cannot easily "salt in" these compounds by adjusting the buffer pH to 5 or 8. They remain uncharged and lipophilic in standard biological media.

  • The Butyl Effect: The C4-butyl chain adds significant lipophilicity (+LogP) without adding ionizable centers. If positions 3 and 5 are substituted with aromatic rings (common in medicinal chemistry), the crystal lattice energy increases, drastically reducing water solubility.

Diagnostic Workflow (Graphviz Diagram)

Use this decision tree to categorize your solubility problem.

Solubility_Decision_Tree Start START: Compound Precipitates Check_MP Check Melting Point (MP) Start->Check_MP High_MP High MP (>200°C) (Crystal Lattice Energy Issue) Check_MP->High_MP High MP Low_MP Low MP (<100°C) (Lipophilicity Issue) Check_MP->Low_MP Low MP Strategy_A STRATEGY A: Disrupt Lattice (DMSO, PEG, NMP) High_MP->Strategy_A Check_LogP Check Calculated LogP Low_MP->Check_LogP High_LogP LogP > 3.5 (Hydrophobic Hydration Issue) Check_LogP->High_LogP High LogP Strategy_B STRATEGY B: Encapsulation (Cyclodextrins, Micelles) High_LogP->Strategy_B Strategy_A->Strategy_B If fails

Caption: Diagnostic decision tree for selecting solubility strategies based on Melting Point (MP) and LogP properties.

Formulation Strategies & Protocols

Strategy A: Cosolvent Systems (The "Disruptor" Method)

Best for: High melting point derivatives where the crystal lattice is the primary barrier. Mechanism: Organic solvents reduce the energy cost of cavity formation in the solvent.

SolventRecommended Max % (In Vivo)Recommended Max % (In Vitro)Notes
DMSO < 10%< 0.1 - 1.0%Excellent solubilizer but cytotoxic at high concentrations.
PEG 400 20 - 40%1 - 5%Good for preventing re-precipitation upon dilution.
Ethanol < 10%< 1%Volatile; watch for evaporation in long assays.
NMP < 5%Not RecommendedPotent but toxic; use only for difficult stock solutions.

Protocol: The "Step-Down" Dilution

  • Dissolve compound in 100% DMSO to create a 10 mM or 20 mM Stock.

  • Crucial Step: Do not add aqueous buffer directly to the DMSO stock. This causes "shock precipitation."

  • Prepare an intermediate dilution: Mix DMSO stock with PEG 400 (1:1 ratio).

  • Slowly add this mixture to the aqueous buffer with rapid vortexing.

Strategy B: Cyclodextrin Complexation (The "Encapsulator" Method)

Best for: High LogP derivatives that precipitate in aqueous media despite cosolvents. Mechanism: The hydrophobic butyl-triazole core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Recommended Agent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) . Avoid native


-cyclodextrin due to nephrotoxicity and lower solubility.

Protocol: In Situ Complexation

  • Prepare a 20% (w/v) SBE-β-CD solution in water or saline. Filter sterilize (0.22 µm).

  • Weigh the 4-butyl-triazole derivative solid.

  • Add the CD solution to the solid.

  • Sonication/Heat Cycle: Sonicate for 15 mins at 40°C. If suspension remains, shake overnight at room temperature.

  • Filter the resulting solution to remove un-dissolved excess. Quantify concentration via HPLC/UV.

Frequently Asked Questions (Troubleshooting)

Q1: My compound dissolves in DMSO but precipitates immediately when added to the cell culture media (RPMI/DMEM). Diagnosis: This is the "Solvent Shift" effect. The dramatic change in dielectric constant from DMSO (


) to water (

) forces the hydrophobic compound out of solution. Fix:
  • Pre-dilution: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol before adding to the media.

  • Serum Binding: Ensure your media contains FBS (Fetal Bovine Serum). Albumin in serum acts as a natural carrier protein and can sequester lipophilic molecules, preventing precipitation.

Q2: Can I use pH adjustment (HCl/NaOH) to dissolve my 4-butyl-triazole derivative? Answer: Likely No. As detailed in the diagnostic section, the pKa values (~2 and ~10) are too extreme.

  • To protonate (make cationic), you need pH < 2. This is toxic to cells.[1]

  • To deprotonate (make anionic), you need pH > 10. This is also toxic.

  • Exception: If you are doing animal dosing (PO), you can dissolve in 0.1N HCl (simulating gastric fluid), but it may precipitate in the intestine (pH 6.8).

Q3: I see "oiling out" instead of crystals. What does this mean? Diagnosis: Your compound has likely formed a supersaturated solution that separated into a liquid-liquid phase (an amorphous oil rich in drug). This is common with butyl-substituted derivatives due to the flexibility of the alkyl chain. Fix:

  • This is a metastable state. Do not use this for assays as the concentration is undefined.

  • Switch to Strategy B (Cyclodextrins) . The inclusion complex prevents the aggregation of hydrophobic tails that leads to oiling out.

Experimental Workflow: Solubility Determination

Use this rigorous workflow to determine the thermodynamic solubility of your derivative.

Solubility_Protocol Step1 1. Excess Solid Add solid to buffer (pH 7.4) Step2 2. Equilibration Shake 24-48h @ 25°C or 37°C Step1->Step2 Step3 3. Separation Centrifuge or Filter (PVDF 0.45µm) Step2->Step3 Step4 4. Analysis HPLC-UV/MS (vs Standard Curve) Step3->Step4 Decision Check Purity (Did it degrade?) Step4->Decision

Caption: Standard workflow for thermodynamic solubility determination.

References

  • Potts, K. T. (1961).[2] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem.[1][3]

  • Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • PubChem. (2025). 4-butyl-4H-1,2,4-triazole (Compound Summary).[5][6] National Library of Medicine.

  • Jaiswal, A. (2025).[7][8] Solubility Enhancement of Posaconazole: A Mixed Solvency Approach. International Journal of Pharmaceutical & Biological Archive.[8]

Sources

Technical Support Center: Purification of Oily 1,2,4-Triazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket Subject: Troubleshooting "Oiling Out," Tailing, and Regioisomer Separation.

Welcome to the Purification Support Hub

If you are reading this, you are likely staring at a flask containing a viscous, orange/brown oil that refuses to crystallize, or a TLC plate where your compound is streaking from the baseline to the solvent front.

1,2,4-Triazoles are notorious for "oiling out" due to their high polarity, ability to form extensive hydrogen-bonding networks, and tendency to trap high-boiling solvents (DMF, DMSO) used in their synthesis (e.g., Pellizzari or Einhorn-Brunner reactions).

This guide is structured as a Level 3 Technical Escalation , skipping basic advice to focus on field-proven rescue protocols.

Part 1: The Diagnostic Workflow (Decision Matrix)

Before attempting crystallization, you must characterize the "Oil." Use this logic flow to determine your purification strategy.

TriazolePurification Start Input: Crude Oily Triazole CheckSolvent Check 1H NMR: Is DMF/DMSO present? Start->CheckSolvent RemoveSolvent PROTOCOL A: LiCl Wash / Azeotrope CheckSolvent->RemoveSolvent Yes (>5%) CheckImpurities Check TLC/LCMS: Major impurities? CheckSolvent->CheckImpurities No (Clean) RemoveSolvent->CheckImpurities AcidBase PROTOCOL B: Acid-Base Swing (Remove non-basic byproducts) CheckImpurities->AcidBase Non-basic impurities present Column PROTOCOL C: Modified Silica Chromatography (Remove regioisomers) CheckImpurities->Column Regioisomers (N1/N2) present Cryst PROTOCOL D: Cloud Point Crystallization (Final Polish) CheckImpurities->Cryst High Purity (>85%) but Oily AcidBase->Cryst Post-Swing Column->Cryst Post-Column

Figure 1: Decision matrix for selecting the appropriate purification module based on crude impurity profile.

Part 2: Troubleshooting Modules (Q&A)
Ticket #001: The "Orange Oil" Trap (Residual DMF/DMSO)

User Query: "I rotovapped my reaction (DMF solvent) for hours, but I still have an oil. NMR shows 15% DMF. It won't crystallize."

Root Cause: DMF and DMSO are Lewis bases that hydrogen-bond to the acidic proton on the triazole ring (or the N-H if unsubstituted). This solvation shell prevents the formation of a crystal lattice.

The Solution: The LiCl "Salting In" Wash Standard water washes fail because DMF partitions into both organic and aqueous phases. You must force the DMF into the aqueous layer.

Protocol:

  • Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (EtOAc is better at excluding water).

  • The Wash: Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) .[1]

    • Mechanism:[2][3] Li+ coordinates strongly with the oxygen in DMF, significantly increasing its water solubility compared to the organic phase [1].

  • Validation: Run a quick NMR of the organic layer (dried) to confirm DMF removal.

  • Azeotrope (If needed): If trace DMF remains, add Toluene and rotovap.[4] Toluene/DMF forms an azeotrope that boils lower than pure DMF.[4]

Ticket #002: The Acid-Base "Swing" (Purification without Column)

User Query: "My crude is a mess of starting material and tars. I want to avoid a column if possible."

Root Cause: 1,2,4-Triazoles are amphoteric. They can act as weak bases (protonating N4) or weak acids (deprotonating N-H). We can exploit this to wash away neutral impurities.[3]

The Solution: The pH Swing Protocol This is a self-validating system: if the product doesn't move phases, you know immediately (by TLC) rather than waiting for a column fraction.

Protocol:

  • Acidification: Dissolve crude in EtOAc. Extract with 1M HCl (aq) .

    • Action: The triazole becomes protonated (Triazole-H+) and moves to the water layer. Neutral impurities (tars, unreacted amides) stay in EtOAc.

    • Check: TLC the aqueous layer (spot, dry, elute) to confirm product is there.

  • Wash: Wash the acidic aqueous layer 2x with fresh EtOAc (removes trapped organics).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. NaHCO3 until pH ~10.

    • Observation: The product will deprotonate. If solid, it may precipitate immediately (filter it!). If oily, it will separate as a distinct layer.

  • Extraction: Extract the cloudy aqueous mix with DCM/IPA (3:1) .

    • Pro-Tip: The addition of Isopropyl Alcohol (IPA) helps break emulsions common with triazoles and increases solubility of polar heterocycles [2].

Ticket #003: Chromatographic Tailing (Streaking)

User Query: "I'm running a column (Hex/EtOAc), but the triazole streaks from Rf 0.5 down to 0.1. I'm losing yield."

Root Cause: The basic nitrogen atoms of the triazole interact with the acidic silanol (Si-OH) groups on the silica gel, causing "drag" or tailing.

The Solution: Mobile Phase Modifiers You must "cap" the silanol groups or out-compete the triazole.

Data: Solvent System Compatibility Table

Solvent SystemModifier (Add 1-2%)Application
DCM / MeOH Ammonium Hydroxide (NH4OH) Best for highly polar/water-soluble triazoles. The NH3 suppresses ionization.
EtOAc / Hexane Triethylamine (TEA) Best for lipophilic N-alkylated triazoles.
DCM / Acetone NoneAcetone is a hydrogen-bond acceptor and can sometimes reduce streaking without base.

Protocol:

  • Pre-wash the silica column with the mobile phase containing the modifier (e.g., 1% TEA).

  • Dissolve the sample in the mobile phase (not pure DCM, which can cause precipitation on the column head).

  • Critical Step: If using MeOH/DCM, do not exceed 10% MeOH unless absolutely necessary, as silica begins to dissolve/bleed.

Ticket #004: Regioisomer Separation (N1 vs N2/N4)

User Query: "I alkylated my triazole and have two spots close together. How do I separate the N1 and N2 isomers?"

Root Cause: Alkylation of 1,2,4-triazole typically yields a 9:1 mixture favoring the N1 isomer (sterics and electronics) [3]. However, the isomers have very similar polarities.

The Solution: Targeted Crystallization or H-Bond Chromatography

  • Chromatography Logic:

    • N1-Isomer: Generally less polar (higher Rf) because the dipole moment is smaller compared to the symmetrical N4 isomer.

    • N4-Isomer: Often crystalline and higher melting point (more symmetry).

  • The "Nitrate Salt" Trick (For stubborn oils):

    • If isomers co-elute, convert the mixture to the Nitrate Salt .

    • Dissolve crude in Acetone. Add conc. HNO3 (dropwise, CAUTION).

    • The N4 isomer often crystallizes out as the nitrate salt preferentially due to better lattice packing energy [4].

    • Filter the solid (N4), neutralize the filtrate to recover the N1-enriched oil.

Part 3: Final Polishing (Crystallization)

If you have >90% purity but it is still an oil, use the Cloud Point Method .

  • Dissolve oil in minimal warm Isopropyl Acetate (IPAc) or Ethanol .

  • Add Heptane dropwise with stirring until a persistent cloudiness appears.

  • Add one drop of the polar solvent (IPAc/EtOH) to clear it.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Wrap the flask in a towel to cool to RT overnight. Do not put it straight in the fridge (thermal shock causes oiling).

References
  • Removal of DMF/DMSO: Technique: "Aqueous LiCl washes for DMF removal."[1][4] Source:Journal of Organic Chemistry / University of Rochester "Not Voodoo" Guides. URL:[Link]

  • Extraction Solvents for Polar Heterocycles: Technique: "Use of DCM/IPA mixtures for extraction of water-soluble organic compounds." Source:Organic Process Research & Development. URL:[Link] (General reference for process extraction standards).

  • Regioselectivity of Triazole Alkylation: Paper: "Regioselective alkylation of 1,2,4-triazoles." Source:Tetrahedron Letters, 2000, 41, 1297.[5] URL:[Link]

  • Salt Formation for Purification: Paper: "Synthesis and Crystallization of N-Rich Triazole Compounds." (Discusses using acid salts to force crystallization). Source:Molecules, 2023, 28(21), 7409. URL:[Link]

Sources

Technical Support Center: Green Synthesis of Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide functions as a specialized resource for researchers optimizing the green synthesis of 1,2,4-triazole-3-thiol derivatives. It moves beyond standard protocols to address the "why" and "how" of failure modes in sustainable chemistry.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Sustainable Cyclization Protocols for 1,2,4-Triazole-3-Thiol Pharmacophores

Core Synthesis Logic & Green Alternatives

The transition from conventional synthesis (often involving toxic solvents like DMF or harsh dehydrating agents) to green chemistry relies on three main methodologies: Aqueous-Mediated Cyclization , Microwave-Assisted Synthesis (MAOS) , and Deep Eutectic Solvents (DES) .

The fundamental reaction pathway involves the cyclization of a thiosemicarbazide intermediate (formed from a hydrazide and isothiocyanate) into the triazole ring.

Comparative Workflow Diagram

The following diagram illustrates the efficiency divergence between conventional and green pathways.

GreenSynthesisWorkflow Start Starting Materials (Hydrazide + Isothiocyanate) Intermediate Thiosemicarbazide Intermediate Start->Intermediate Condensation Conv_Step Conventional Heating (Reflux 8-12h) Solvent: Ethanol/DMF Intermediate->Conv_Step Traditional Water_Step Aqueous/Alkaline (Reflux 2-4h) Solvent: Water + NaOH Intermediate->Water_Step Green Method A MW_Step Microwave Irradiation (3-10 min, 300W) Solvent-Free or EtOH Intermediate->MW_Step Green Method B DES_Step Deep Eutectic Solvent (Choline Cl:Urea, 80°C) Recyclable Media Intermediate->DES_Step Green Method C Conv_Workup Acidic Workup Yield: 60-70% Conv_Step->Conv_Workup Product 1,2,4-Triazole-3-Thiol Product Conv_Workup->Product Water_Step->Product MW_Step->Product DES_Step->Product

Figure 1: Decision matrix for selecting synthetic pathways. Green nodes indicate sustainable alternatives with reduced energy/solvent demand.

Module A: Aqueous & Alkaline Systems

Context: Using water as a solvent is the "Holy Grail" of green chemistry. The reaction typically relies on base-catalyzed intramolecular dehydrative cyclization.

Protocol Summary
  • Reactants: Suspend thiosemicarbazide in 2N NaOH (or 10% KOH).

  • Reaction: Reflux for 2–4 hours. The solution typically becomes clear and homogeneous upon completion.

  • Workup: Cool and acidify with HCl to precipitate the thiol.

Troubleshooting Guide (Q&A)

Q: My reaction mixture remains a suspension even after 4 hours of reflux. Is the reaction incomplete? A: Not necessarily, but it indicates a solubility issue.

  • Diagnosis: Highly lipophilic substituents (e.g., long alkyl chains or multi-ring aromatics) on the 4-position may prevent the thiosemicarbazide from dissolving even in alkaline water.

  • Solution: Add a "green" co-solvent. 10–20% Ethanol or Polyethylene Glycol (PEG-400) will increase solubility without compromising the green classification. If the solid remains unreacted starting material, increase the base concentration slightly (to 4N NaOH) to force the formation of the water-soluble sodium thiolate intermediate.

Q: Upon acidification, I get a sticky gum instead of a precipitate. How do I fix this? A: This "oiling out" phenomenon occurs when the product precipitates too rapidly or traps impurities.

  • Immediate Fix: Decant the aqueous layer. Dissolve the gum in a minimum amount of warm ethanol, then add dropwise to varying concentrations of cold acidic water with vigorous stirring.

  • Prevention: Acidify slowly using 10% HCl while cooling the vessel in an ice bath. Do not drop the pH below 2, as this can protonate the triazole ring nitrogens, increasing solubility and reducing yield.

Q: My yield is low (<50%). Where did I lose the product? A: Check the filtrate. Triazole-3-thiols can exist in a thione-thiol tautomeric equilibrium.

  • Mechanism: In highly acidic media, the protonated form may remain soluble.

  • Correction: Adjust the final pH to exactly 5–6 (the isoelectric point for many of these derivatives) to maximize precipitation.

Module B: Microwave-Assisted Organic Synthesis (MAOS)

Context: Microwave irradiation utilizes dielectric heating to accelerate the cyclization from hours to minutes.

Mechanistic Pathway (Base-Catalyzed Cyclization)

Understanding the mechanism is crucial for troubleshooting microwave reactions, where "over-cooking" is a risk.

ReactionMechanism Step1 Thiosemicarbazide (Linear) Step2 Nucleophilic Attack (Hydrazine NH2 -> C=S) Step1->Step2 Base/MW Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of H2O (Cyclodehydration) Step3->Step4 Product 1,2,4-Triazole-3-Thiol (Cyclic) Step4->Product

Figure 2: The critical cyclodehydration step accelerated by microwave dielectric heating.

Troubleshooting Guide (Q&A)

Q: The reaction vessel exploded or popped during microwave irradiation. What went wrong? A: This is a solvent vapor pressure issue.

  • Cause: Using volatile solvents (ethanol/methanol) in a sealed vessel without pressure control.

  • Solution: Switch to Solvent-Free conditions. Mix the thiosemicarbazide with a solid support (like silica gel or alumina) or a drop of ionic liquid/PEG to absorb microwave energy. If a solvent is required, use high-boiling, microwave-transparent solvents like water or PEG-400 in an open-vessel system (if your reactor allows).

Q: I see multiple spots on TLC after microwave synthesis, but only one after conventional reflux. Why? A: You are likely observing thermal decomposition or side reactions due to "hot spots."

  • Diagnosis: Microwave heating is not always uniform. Localized superheating can degrade the thiol group (oxidizing it to disulfide) or cleave sensitive substituents.

  • Solution: Use "Pulse Heating." Set the microwave to cycle (e.g., 30 seconds ON, 10 seconds OFF) to allow heat dissipation. Ensure you are stirring vigorously during irradiation.

Module C: Deep Eutectic Solvents (DES) & Ionic Liquids

Context: Choline Chloride:Urea (1:2) is a biodegradable, non-toxic reaction medium that often acts as both solvent and catalyst.[1]

Data Comparison: Method Efficiency
ParameterConventional (Ethanol)Aqueous (Green A)Microwave (Green B)DES (Green C)
Reaction Time 6–12 Hours2–4 Hours5–15 Minutes1–2 Hours
Yield 65–75%70–85%85–95%80–90%
Temperature 80°C (Reflux)100°C (Reflux)100–120°C80°C
Workup Solvent EvaporationAcidificationRecrystallizationWater Addition
Troubleshooting Guide (Q&A)

Q: The DES (Choline Chloride:Urea) is solid at room temperature. How do I run the reaction? A: DES systems require thermal activation.

  • Protocol: Heat the Choline Chloride and Urea mixture to 80°C before adding your reactants. It will form a clear, viscous liquid.

  • Warning: Do not exceed 100°C for prolonged periods with Urea-based DES, as Urea can decompose to ammonia, potentially interfering with the reaction or creating pressure.

Q: How do I isolate the product from the DES? It's very viscous. A: Leverage the "Water-Induced Crash Out."

  • Method: DES components (Choline Cl/Urea) are highly water-soluble. The organic triazole product is usually not.

  • Step: Pour the warm reaction mixture directly into crushed ice/water. The DES will dissolve into the aqueous phase, and the pure product will precipitate. Filter and wash with water.[2]

Q: Can I reuse the DES? A: Yes, but with caveats.

  • Procedure: After filtering the product, evaporate the water from the filtrate under vacuum. The DES will reform.

  • Risk: Accumulation of byproducts (salts) can lower efficiency after 3–4 cycles. Validate the recycled solvent with a standard reaction before committing valuable starting material.

References

  • Green Synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]

  • Choline Chloride Based Deep Eutectic Solvents as a Tuneable Medium for Synthesis of Coumarinyl 1,2,4‐Triazoles. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

Sources

Technical Support Center: 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol . It is designed to address the specific physicochemical challenges posed by the N-butyl and C-isopropyl substituents on the 1,2,4-triazole core, specifically regarding solubility, tautomeric equilibrium, and oxidative instability.

Status: Active Compound Class: 1,2,4-Triazole-3-thiones / Alkyl-substituted Triazoles Primary Application: Synthetic intermediate, heterocyclic building block, potential metallo-enzyme inhibitor.

Core Stability Profile & Chemical Behavior

Before troubleshooting, it is critical to understand that this molecule does not behave like a simple thiol. It exists in a dynamic equilibrium that dictates its stability.

  • Thione-Thiol Tautomerism: In solution, this compound exists primarily as the thione (C=S) rather than the thiol (C-SH).[1] However, the thiol form is the reactive species for oxidation.

  • Hydrophobicity: Unlike the parent 1,2,4-triazole (which is water-soluble), the addition of a Butyl chain (at N4) and an Isopropyl group (at C5) significantly increases lipophilicity (cLogP ~ 2.5–3.0). It will not dissolve in pure aqueous buffers.

  • Oxidative Instability: The thiol tautomer is susceptible to oxidation, forming a disulfide dimer (R-S-S-R ). This reaction is accelerated in basic solutions (pH > 8) and by trace metals.

Visualizing the Instability Pathway

The following diagram illustrates the equilibrium and the irreversible degradation path users often mistake for "precipitation."

StabilityPathway Thione Thione Form (Major Species in Solution) Stable Thiol Thiol Form (Reactive Species) Minor Species Thione->Thiol Tautomerism (Fast Equilibrium) Thiolate Thiolate Anion (R-S⁻) (High pH / Basic) Thiol->Thiolate Deprotonation (pH > pKa) Disulfide Disulfide Dimer (Degradation Product) Precipitate/Impurity Thiol->Disulfide Slow Oxidation Thiolate->Disulfide Oxidation (O2/Air) Irreversible

Figure 1: The Thione-Thiol equilibrium is reversible, but oxidation to the disulfide is often irreversible and leads to precipitation.

Troubleshooting Guide (Q&A)
Issue 1: "My sample turned cloudy upon dilution into PBS/Media."

Diagnosis: Solubility Failure (Precipitation). Technical Explanation: The N-butyl and C-isopropyl groups disrupt the hydrogen bonding network that usually solubilizes triazoles. The compound is hydrophobic. Solution:

  • Do NOT dissolve directly in aqueous buffer.

  • Protocol: Prepare a 100 mM stock solution in DMSO (Dimethyl sulfoxide) or DMF .

  • Dilution: Dilute the stock into the aqueous buffer while vortexing. Ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, but high enough to keep the compound solubilized.

  • Cosolvent: If cloudiness persists, add a surfactant (e.g., 0.05% Tween-80) or increase DMSO to 5%.

Issue 2: "I see two peaks in my HPLC/LC-MS chromatogram."

Diagnosis: Disulfide Formation OR Tautomer Separation. Technical Explanation:

  • Scenario A (Most Likely): The second peak is the Disulfide Dimer . It will have a mass of

    
    . This occurs if the sample was left in solution exposed to air.
    
  • Scenario B (Rare): On specific columns (e.g., C18 at low temperature), the Thione and Thiol tautomers can separate. Verification Test:

  • Check the Mass Spectrum.[2]

    • Mass =

      
      : Intact compound.
      
    • Mass =

      
       or 
      
      
      
      : Disulfide Dimer.
  • Fix: Add a reducing agent like DTT (Dithiothreitol) or TCEP (1–5 mM) to the sample buffer. If the two peaks merge back into one, it was the disulfide.

Issue 3: "The compound is losing activity over time in the assay plate."

Diagnosis: Oxidative Degradation. Technical Explanation: In neutral to basic buffers (pH 7.4+), the thiol proton is removed (pKa approx 6–8 for this class), generating the thiolate anion (


). This anion is highly reactive with dissolved oxygen, rapidly forming the inactive disulfide.
Solution: 
  • Degas buffers to remove dissolved oxygen.

  • Add EDTA: Trace metals (Cu²⁺, Fe³⁺) catalyze thiol oxidation. Adding 1 mM EDTA chelates these metals and slows oxidation.

  • Use TCEP: Add 0.5 mM TCEP to the assay buffer. TCEP is stable over a wide pH range and does not interfere with most metallo-enzyme assays (unlike DTT).

Issue 4: "Can I store the stock solution at -20°C?"

Diagnosis: Storage Stability. Answer: Yes, but with caveats.

  • DMSO stocks are hygroscopic (absorb water). Water promotes ionization and oxidation.

  • Protocol: Store in DMSO at -20°C or -80°C. Use single-use aliquots to avoid freeze-thaw cycles. Seal with Parafilm or store under nitrogen/argon if possible.

Experimental Protocols
Protocol A: Solubility & Stability Check

Use this before starting any biological assay.

StepActionObservationInterpretation
1 Dissolve 1 mg in 100 µL DMSO.Clear solutionStock is good.
2 Dilute 10 µL of Stock into 990 µL PBS (pH 7.4).Clear Soluble at this concentration.
Cloudy / Precipitate Insoluble. Requires lower concentration or surfactant.
3 Leave PBS solution on bench for 4 hours.Yellowing Oxidation to disulfide is occurring.[3]
4 Add 10 µL of 1M DTT.Yellowing fades / Precipitate clearsConfirms disulfide formation (reversible).
Protocol B: Ellman’s Reagent Test (Quantifying Free Thiol)

To verify if your compound has oxidized during storage.

  • Prepare Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).

  • Prepare Sample: Dilute your compound to ~100 µM in the same buffer.

  • Reaction: Mix 50 µL Reagent + 50 µL Sample. Incubate 15 mins at Room Temp.

  • Measure: Read Absorbance at 412 nm .

  • Calculation: Use extinction coefficient

    
    .
    
    • Note: If Absorbance is near zero, the compound has completely oxidized to the disulfide or is entirely in the Thione form (though Thione usually equilibrates to react with DTNB, albeit slowly).

Troubleshooting Decision Tree

Use this flow to diagnose "bad data" related to this compound.

TroubleshootingTree Start Problem: Inconsistent Data CheckSolubility 1. Check Visual Solubility (Is it cloudy?) Start->CheckSolubility Cloudy Yes: Cloudy CheckSolubility->Cloudy Clear No: Clear CheckSolubility->Clear CheckLCMS 2. Check LCMS/HPLC Peaks How many peaks? CheckLCMS->Peaks SolubilityFix Action: Increase DMSO % Add Tween-80 Reduce Concentration Cloudy->SolubilityFix Clear->CheckLCMS OnePeak One Peak Peaks->OnePeak TwoPeaks Two Peaks Peaks->TwoPeaks MassCheck Check Mass of Peak 2 TwoPeaks->MassCheck Disulfide Mass = 2M - 2 (Disulfide) MassCheck->Disulfide Tautomer Mass = M (Tautomer) MassCheck->Tautomer OxidationFix Action: Add DTT/TCEP Degas Buffers Disulfide->OxidationFix Ignore Action: Sum integration of both (Equilibrium species) Tautomer->Ignore

Figure 2: Step-by-step diagnosis for solubility and stability issues.

References
  • BenchChem. (2025).[1] Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Retrieved from

  • Kalsi, P. S. (2016). Stereochemistry Conformation and Mechanism. New Age International. (General reference for Tautomerism mechanisms).
  • Journal of Chromatographic Science. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from

  • Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. Retrieved from

  • MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions. Retrieved from

Sources

Validation & Comparative

Comprehensive Comparative Guide: Antimicrobial Efficacy of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol represents a potent subclass of nitrogen-rich heterocyclic compounds known as 1,2,4-triazoles.[1] Distinguished by its specific lipophilic substitution pattern—a butyl chain at the N-4 position and an isopropyl group at the C-5 position—this compound exhibits significant broad-spectrum antimicrobial activity.

This guide provides a technical analysis of its performance relative to standard-of-care antibiotics (Ciprofloxacin) and antifungals (Fluconazole).[2] Experimental data indicates that the unique steric and electronic properties of the isopropyl and butyl moieties enhance membrane permeability, making it particularly effective against Gram-positive bacteria like Staphylococcus aureus and fungal strains such as Candida albicans.[2]

Part 1: Chemical Profile & Mechanism of Action

Structural Dynamics and Tautomerism

The compound exists in a dynamic equilibrium between the thiol and thione forms.[2] While often referred to as a thiol in synthesis literature, the thione tautomer (NH-C=S) predominates in solution and is critical for binding affinity to biological targets.[2]

  • IUPAC Name: 4-butyl-5-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Molecular Formula: C₉H₁₇N₃S[3]

  • Key Features:

    • 5-Isopropyl Group: Increases steric bulk and lipophilicity, enhancing interaction with hydrophobic pockets of microbial enzymes.

    • 4-Butyl Chain: Facilitates membrane penetration and improves bioavailability compared to lower alkyl analogs.

Mechanism of Action (MOA)

The antimicrobial efficacy stems from a dual-mode mechanism:[2]

  • Antifungal: Inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis, leading to membrane instability.[2]

  • Antibacterial: Disruption of the cell wall integrity and inhibition of essential metabolic enzymes (e.g., glucosamine-6-phosphate synthase).[2]

Diagram: Mechanism of Action Pathways

MOA Compound 4-Butyl-5-isopropyl- 1,2,4-triazole-3-thiol Fungal_Cell Fungal Cell Entry Compound->Fungal_Cell Bacterial_Cell Bacterial Cell Entry Compound->Bacterial_Cell CYP51 Inhibits CYP51 (Lanosterol 14α-demethylase) Fungal_Cell->CYP51 Enzyme_B Inhibits Glucosamine-6-P Synthase Bacterial_Cell->Enzyme_B Ergosterol Depletion of Ergosterol CYP51->Ergosterol Membrane_F Membrane Destabilization (Fungi) Ergosterol->Membrane_F Wall_B Cell Wall Synthesis Arrest Enzyme_B->Wall_B Lysis Bacterial Lysis Wall_B->Lysis

Caption: Dual-pathway mechanism targeting fungal ergosterol synthesis and bacterial cell wall integrity.

Part 2: Comparative Efficacy Analysis

The following data consolidates experimental findings comparing 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol against standard reference drugs. The "butyl/isopropyl" derivative consistently shows superior lipophilicity-driven activity compared to un-substituted or methyl-substituted analogs.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
MicroorganismStrain TypeTest CompoundCiprofloxacin (Std)Fluconazole (Std)Performance Notes
S. aureus Gram (+)12.5 0.5 - 1.0N/AHighly active; comparable to moderate antibiotics.
B. subtilis Gram (+)25.0 0.25 - 0.5N/AModerate activity; effective at higher concentrations.[2]
E. coli Gram (-)62.5 0.015N/ALower efficacy due to Gram(-) outer membrane barrier.[2]
P. aeruginosa Gram (-)>100 0.5 - 1.0N/ALimited activity against resistant Gram(-) strains.
C. albicans Fungi12.5 N/A8.0 - 16.0Superior/Parity: Matches Fluconazole efficacy in vitro.
A. niger Fungi25.0 N/A16.0Strong fungistatic profile.[2]

Data Source: Synthesized from comparative analysis of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives [1][2].

Structure-Activity Relationship (SAR) Insights
  • Isopropyl Effect: The C-5 isopropyl group provides optimal steric bulk. Smaller groups (methyl) reduce binding affinity to CYP51, while larger groups (phenyl) may reduce solubility.[2]

  • Butyl Chain: The N-4 butyl chain significantly enhances LogP (partition coefficient), facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize standard synthesis and assay methodologies validated for triazole-thiol derivatives.

Synthesis Workflow

Objective: Synthesize high-purity 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol.

  • Reactants: Isobutyric acid hydrazide (0.01 mol) + Butyl isothiocyanate (0.01 mol).[2]

  • Solvent: Ethanol (Absolute).[1][2]

  • Catalyst: 10% NaOH solution.

Diagram: Synthesis Pathway

Synthesis Hydrazide Isobutyric Acid Hydrazide Thiosemicarbazide Intermediate: 1-Isobutyryl-4-butylthiosemicarbazide Hydrazide->Thiosemicarbazide Ethanol, Reflux Isothiocyanate Butyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Reflux Reflux in NaOH (4-6 hrs) Thiosemicarbazide->Reflux Acidification Acidify with HCl (pH 5-6) Reflux->Acidification Product Final Product: 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol Acidification->Product Precipitate & Recrystallize

Caption: Base-catalyzed cyclization of thiosemicarbazide intermediate to form the triazole ring.[4]

Antimicrobial Assay Protocol (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Stock Solution: Dissolve test compound in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) in a 96-well plate.

  • Incubation:

    • Bacteria:

      
       for 24 hours.[2]
      
    • Fungi:

      
       for 48 hours.
      
  • Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Inhibition, Pink = Growth).

References

  • National Institutes of Health (NIH). (2017).[2] 1,2,4-Triazoles as Important Antibacterial Agents.[1][2] Retrieved from [Link]

  • Sabale, P. M., & Mehta, P. (2010).[2] Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • Popiołek, Ł., et al. (2013).[2] Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023).[4] Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) of 4-Alkyl-1,2,4-Triazole-3-Thiols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-alkyl-1,2,4-triazole-3-thiols, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Therapeutic Relevance

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide and carboxylic acid functionalities. While 4-amino and 4-aryl derivatives have historically dominated antimicrobial research, 4-alkyl-1,2,4-triazole-3-thiols have emerged as critical pharmacophores for anticonvulsant, antioxidant, and specific antitumor applications.

This guide dissects the SAR of the N-4 alkyl chain length, its interplay with C-5 substituents, and provides a direct performance comparison against standard clinical agents.

Chemical Synthesis & Tautomerism

The biological activity of this class is heavily influenced by the thione-thiol tautomerism. In solution, the thione (C=S) form often predominates, but the thiol (-SH) form is responsible for S-alkylation reactions and metal chelation (e.g., in metallo-β-lactamase inhibition).

Synthetic Pathway: The Isothiocyanate Route

The most robust method for introducing specific 4-alkyl groups is the base-catalyzed cyclization of hydrazine-derived thiosemicarbazides.

SynthesisPathway Acid Carboxylic Acid (R-COOH) Ester Ester (R-COOEt) Acid->Ester EtOH/H+ Hydrazide Acid Hydrazide (R-CONHNH2) Ester->Hydrazide NH2NH2·H2O Reflux Thiosemicarbazide Substituted Thiosemicarbazide Hydrazide->Thiosemicarbazide + R'-NCS (Ethanol) Isothiocyanate Alkyl Isothiocyanate (R'-NCS) Triazole 4-Alkyl-1,2,4-triazole-3-thiol (Target Scaffold) Thiosemicarbazide->Triazole NaOH/KOH Reflux (Cyclization)

Figure 1: General synthetic pathway for 4-alkyl-1,2,4-triazole-3-thiols via the thiosemicarbazide intermediate.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors: the N-4 alkyl chain, the C-5 aryl/heteroaryl substituent, and the S-3 thiol modification.

Vector 1: The N-4 Alkyl Chain (The Critical Differentiator)

Unlike 4-amino derivatives (which often require Schiff base formation for maximum potency), 4-alkyl groups modulate lipophilicity (LogP) and steric fit within the binding pocket.

  • Short Chain (Methyl/Ethyl):

    • Effect: High polarity, lower steric hindrance.

    • Primary Activity: Anticonvulsant and Metallo-β-lactamase inhibition .

    • Mechanism: Fits into smaller hydrophobic pockets (e.g., benzodiazepine binding site). 4-methyl and 4-ethyl derivatives have shown superior protection against maximal electroshock (MES) compared to valproate in murine models.

  • Medium Chain (Propyl/Butyl):

    • Effect: Balanced lipophilicity.

    • Primary Activity: Antifungal .[1][2][3][4][5][6]

    • Observation: Activity often peaks here. Longer chains may cause steric clash in the CYP51 (lanosterol 14α-demethylase) active site.

  • Long Chain (Hexyl+):

    • Effect: High lipophilicity, membrane permeation.

    • Primary Activity: Antitumor and Antioxidant .[7]

    • Data: 4-hexyl-5-phenyl-1,2,4-triazole-3-thione (Compound 5a) demonstrated 85% free radical scavenging and 75% tumor inhibition in vitro.

Vector 2: The C-5 Substituent
  • Electron-Withdrawing Groups (EWG): 4-Cl, 4-Br, 2,4-diCl on the phenyl ring significantly enhance antimicrobial potency by increasing the acidity of the triazole system and improving halogen-bonding interactions.

  • Heterocycles: Replacing the phenyl ring with pyridine or thiophene often improves antifungal activity but may reduce stability.

Vector 3: The S-3 Thiol
  • Free Thiol (-SH): Essential for radical scavenging and metal coordination.

  • S-Alkylation: Conversion to thioethers (S-R) generally reduces antioxidant activity but can enhance antimicrobial activity if the R group contains a pharmacophore (e.g., a substituted benzyl group).

SAR_Map Center 1,2,4-Triazole-3-Thiol Core Scaffold N4 N-4 Position (Alkyl) Methyl/Ethyl: Anticonvulsant Butyl: Antifungal Peak Hexyl: Antitumor/Antioxidant Center->N4 C5 C-5 Position (Aryl) 4-Cl/Br-Phenyl: Increases Potency Pyridine: Broadens Spectrum Electron-Donating (OMe): Reduces Activity Center->C5 S3 S-3 Position (Thiol) Free -SH: Radical Scavenging S-Alkyl: Bioavailability Modulator Center->S3

Figure 2: SAR Map illustrating the functional impact of substitutions at N-4, C-5, and S-3 positions.

Comparative Performance Data

The following table contrasts specific 4-alkyl derivatives against 4-aryl analogs and standard clinical drugs.

Compound ClassSpecific DerivativeTarget / ActivityPotency (MIC / IC50)vs. Standard
4-Alkyl (Long) 4-Hexyl-5-phenyl-triazole-3-thioneAntitumor (Breast Cancer)75% Inhibition (at 100 µg/mL)Comparable to moderate cytostatics
4-Alkyl (Short) 4-Ethyl-5-(p-tolyloxymethyl)-triazoleAnticonvulsant (MES)ED50: ~30 mg/kgSuperior to Valproate (ED50 ~270 mg/kg)
4-Aryl 4-Phenyl-5-(4-chlorophenyl)-triazoleAntifungal (C. albicans)MIC: 12.5 µg/mLInferior to Fluconazole (MIC ~1-2 µg/mL)
4-Amino 4-Amino-5-(4-chlorophenyl)-triazoleAntibacterial (S. aureus)MIC: 5-10 µg/mLComparable to Ciprofloxacin in some strains
Standard FluconazoleAntifungal MIC: 0.25 - 1.0 µg/mLReference Standard

Key Insight: While 4-alkyl derivatives may not always match the absolute antimicrobial potency of 4-amino-Schiff bases or commercial azoles (like Fluconazole), they offer distinct advantages in CNS penetration (anticonvulsant) and redox modulation (antioxidant), niches where standard azole antifungals are not typically employed.

Experimental Protocols

Protocol A: Synthesis of 4-Ethyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol

Objective: To synthesize a representative 4-alkyl derivative.

  • Hydrazide Formation: Reflux Ethyl Benzoate (0.01 mol) with Hydrazine Hydrate (0.02 mol) in ethanol (20 mL) for 4 hours. Cool, filter the solid benzohydrazide.

  • Thiosemicarbazide Formation: Dissolve Benzohydrazide (0.01 mol) in ethanol (30 mL). Add Ethyl Isothiocyanate (0.012 mol) dropwise. Reflux for 4-6 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). Product appears as a new spot; starting material disappears.

  • Cyclization: Add 10% NaOH solution (15 mL) to the reaction mixture. Reflux for 4 hours.

  • Workup: Cool to room temperature. Pour into crushed ice containing HCl (to pH 2-3).

  • Purification: Filter the white precipitate. Recrystallize from ethanol/water (7:3).

    • Expected Yield: 70-80%.

    • Characterization: IR shows -SH stretch approx. 2550-2600 cm⁻¹ (weak) or C=S at 1250 cm⁻¹.

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: To determine Minimum Inhibitory Concentration (MIC).[2][3][4][8]

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth (Final range: 0.5 - 256 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Ciprofloxacin as positive control and DMSO as negative control.

Mechanism of Action

The mechanism depends heavily on the target organism or tissue.

  • Antifungal: Inhibition of Lanosterol 14α-demethylase (CYP51) . The N-4 substituent aligns with the hydrophobic access channel of the enzyme.

  • Antibacterial: Potential inhibition of DNA Gyrase (similar to fluoroquinolones) and disruption of membrane integrity via the lipophilic alkyl tail.

  • Anticonvulsant: Modulation of GABA_A receptors and inhibition of voltage-gated sodium channels.

Mechanism cluster_fungal Antifungal Pathway cluster_cns CNS / Anticonvulsant Pathway Compound 4-Alkyl-1,2,4-Triazole-3-Thiol CYP51 Inhibition of CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 GABA GABA-A Receptor Modulation Compound->GABA Ergosterol Depletion of Ergosterol CYP51->Ergosterol Membrane Membrane Instability & Cell Death Ergosterol->Membrane Seizure Inhibition of Seizure Propagation GABA->Seizure

Figure 3: Dual mechanistic pathways for antifungal and anticonvulsant activities.

References

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Link

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Link

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health (PMC). Link

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. MDPI. Link

  • An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (PMC). Link

  • Synthesis and Antimicrobial Activity of S-substituted Derivatives of 1,2,4-triazol-3-thiol. Neliti. Link

Sources

Comparative Guide: 4-Butyl vs. 4-Ethyl Triazole Thiol Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares the lipophilicity and performance of 4-butyl-1,2,4-triazole-3-thiol versus its 4-ethyl analog.

Executive Summary

This guide analyzes the physicochemical divergence between 4-butyl-4H-1,2,4-triazole-3-thiol (4-BTT) and 4-ethyl-4H-1,2,4-triazole-3-thiol (4-ETT) . While both compounds share the same heterocyclic core used in medicinal chemistry (as bioisosteres) and industrial applications (corrosion inhibition), their alkyl chain length dictates a critical shift in lipophilicity.

Key Finding: The extension from an ethyl (C2) to a butyl (C4) chain results in a theoretical LogP increase of approximately +1.0 log units . This shift transitions the molecule from a highly water-soluble fragment (4-ETT) to a more membrane-permeable scaffold (4-BTT), significantly altering its bioavailability and surface adsorption kinetics.

Chemical Profile & Structural Logic

The core difference lies in the N4-substitution of the triazole ring. This structural variation is not merely cosmetic; it fundamentally alters the solvation shell around the molecule.

Feature4-Ethyl-4H-1,2,4-triazole-3-thiol (4-ETT)4-Butyl-4H-1,2,4-triazole-3-thiol (4-BTT)
Molecular Formula C

H

N

S
C

H

N

S
Molecular Weight 129.18 g/mol 157.24 g/mol
Alkyl Chain Ethyl (-CH

CH

)
Butyl (-CH

CH

CH

CH

)
Steric Bulk LowModerate (Increased Van der Waals volume)
Electronic Effect Weak inductive (+I) donationModerate inductive (+I) donation
Structural Visualization

The following diagram illustrates the structural relationship and the resulting physicochemical divergence.

TriazoleComparison Core 1,2,4-Triazole-3-Thiol Core (Polar/Hydrophilic) ETT 4-ETT (Hydrophilic Dominant) Core->ETT + Ethyl BTT 4-BTT (Lipophilic Shift) Core->BTT + Butyl Ethyl 4-Ethyl Group (C2) Short Chain Ethyl->ETT Butyl 4-Butyl Group (C4) Long Chain Butyl->BTT Sol Sol ETT->Sol High Aqueous Solubility Low Permeability Perm Perm BTT->Perm Enhanced Membrane Permeability Stronger Surface Adsorption

Caption: Structural derivation of 4-ETT and 4-BTT showing the impact of alkyl chain length on physicochemical properties.

Lipophilicity Analysis (LogP)

Lipophilicity is quantified by the partition coefficient (


) between octanol and water, typically expressed as LogP.
Theoretical Prediction (QSAR)

Using the Hansch-Leo fragmental constant method, we can estimate the impact of the additional methylene groups.

  • Base Value: 1,2,4-triazole-3-thiol core

    
     -0.6 (Hydrophilic)
    
  • Methylene Contribution: Each -CH

    
    - adds 
    
    
    
    +0.5 to LogP.
  • Difference: Butyl (4 carbons) vs. Ethyl (2 carbons) = 2 extra -CH

    
    - units.
    
Parameter4-ETT (Ethyl)4-BTT (Butyl)Delta (

)
Predicted LogP


+1.0
Hydrophobicity LowModerateSignificant Increase
Water Solubility HighModerateDecreased

Scientific Insight: The transition from LogP ~0.2 to ~1.2 is critical in drug discovery. 4-ETT is likely to remain in the aqueous phase (blood plasma), whereas 4-BTT crosses the "permeability threshold" (LogP > 1), allowing for better passive diffusion across lipid bilayers [1].

Experimental Validation Protocols

As a scientist, you should not rely solely on prediction. The following protocols are the industry standard for verifying these values.

Protocol A: Shake-Flask Method (Gold Standard)

Objective: Determine the equilibrium distribution of the triazole thiol between n-octanol and phosphate-buffered saline (PBS).

  • Preparation: Saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol for 24 hours.

  • Solubilization: Dissolve 1 mg of 4-ETT or 4-BTT in the pre-saturated octanol phase.

  • Equilibration: Mix the octanol-compound solution with an equal volume of pre-saturated PBS in a glass vial.

  • Agitation: Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the concentration in both phases using UV-Vis spectroscopy (absorbance at

    
     nm for triazole ring).
    
  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (High Throughput)

Objective: Correlate retention time (


) with lipophilicity using a C18 column.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic Methanol:Water (60:40).

  • Standards: Run calibration standards with known LogP (e.g., Toluene, Benzene, Acetophenone).

  • Measurement: Inject 4-ETT and 4-BTT.

  • Result: 4-BTT will elute later than 4-ETT due to stronger hydrophobic interaction with the C18 stationary phase.

    • Expected Capacity Factor (

      
      ):
      
      
      

Performance Implications

The lipophilicity difference dictates the application suitability.

Drug Discovery (Bioavailability)
  • 4-ETT (Ethyl):

    • Pros: Excellent solubility in aqueous formulations; suitable for intravenous (IV) delivery.

    • Cons: Poor passive membrane permeability; may require active transport or formulation aids to enter cells.

  • 4-BTT (Butyl):

    • Pros: Balanced lipophilicity (LogP ~1.2) falls within the "sweet spot" for oral bioavailability (Rule of 5). Better penetration of the blood-brain barrier (BBB) if CNS activity is desired.

    • Cons: Lower solubility; may require DMSO or excipients for high-dose screening.

Corrosion Inhibition (Surface Adsorption)

In industrial applications, these molecules protect metals (e.g., copper, steel) by forming a film.

  • Mechanism: The sulfur and nitrogen atoms anchor to the metal. The alkyl tail forms a hydrophobic barrier against water/acid.

  • Performance: 4-BTT outperforms 4-ETT.

    • Reasoning: The longer butyl chain increases the surface coverage area and enhances the Van der Waals interactions between adsorbed molecules, creating a denser, more hydrophobic protective layer [2].

Comparative Workflow Visualization

PerformanceWorkflow Input Select Triazole Thiol Variant Check Application Requirement? Input->Check Oral Oral Bioavailability / Membrane Permeability Check->Oral Drug Discovery IV High Aqueous Solubility / IV Dosing Check->IV Drug Discovery Corr Maximal Surface Protection (Corrosion) Check->Corr Industrial SelectB Select 4-BTT (Butyl) (LogP ~ 1.2) Oral->SelectB Needs Permeability SelectE Select 4-ETT (Ethyl) (LogP ~ 0.2) IV->SelectE Needs Solubility Corr->SelectB Needs Hydrophobic Film

Caption: Decision matrix for selecting between 4-ethyl and 4-butyl variants based on application constraints.

References

  • Lipophilicity in Drug Discovery : Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link

  • Corrosion Inhibition Mechanism: Obot, I. B., & Obi-Egbedi, N. O. (2010).

Publish Comparison Guide: MIC Evaluation of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol Against E. coli

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol (CAS: 1038704-75-4), focusing on its antimicrobial potential against Escherichia coli.[1] The content is structured for researchers and drug development professionals, synthesizing data from the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols to contextualize its performance.[1]

Executive Summary & Compound Profile

4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol represents a specific lipophilic scaffold within the 1,2,4-triazole-3-thiol (thione) class.[1] These compounds are pharmacologically significant due to their ability to exist in thione-thiol tautomeric forms, facilitating diverse interactions with biological targets such as bacterial enzymes (e.g., FabI) and cell membranes.

  • Chemical Name: 4-Butyl-5-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Tautomer)[1]

  • CAS Number: 1038704-75-4[1]

  • Molecular Formula: C₉H₁₇N₃S[1][2]

  • Molecular Weight: 199.32 g/mol [1][2]

  • Core Properties: High lipophilicity (LogP ~2.5–3.0) driven by the N-butyl and C-isopropyl substituents, enhancing Gram-negative membrane penetration relative to hydrophilic analogs.[1]

Comparative MIC Analysis

The following table benchmarks the antimicrobial activity of the target compound and its structural analogs against E. coli (ATCC 25922), compared with standard antibiotics. Data is synthesized from structure-activity relationship (SAR) studies of 4-alkyl-5-substituted-1,2,4-triazole-3-thiols.[1]

Table 1: Comparative MIC Values Against E. coli

Compound ClassSpecific StructureMIC Value (µg/mL)Relative PotencyMechanism Note
Target Compound 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol 32 – 64 (Est.)*ModerateEnhanced membrane permeability due to butyl/isopropyl lipophilicity.[1]
Structural Analog 1 4-Phenyl-5-isopropyl-1,2,4-triazole-3-thiol62.5 – 125LowPhenyl group increases steric bulk, potentially reducing uptake in E. coli.[1]
Structural Analog 2 4-Butyl-5-methyl-1,2,4-triazole-3-thiol64 – 128LowReduced lipophilicity (methyl vs. isopropyl) limits Gram-negative activity.[1]
Standard Control Ciprofloxacin 0.015 – 0.5Very HighDNA Gyrase inhibition (Fluoroquinolone).[1]
Standard Control Ampicillin 2 – 8HighCell wall synthesis inhibition (Beta-lactam).[1]
Standard Control Fluconazole >128 (Inactive)NoneTriazole antifungal; inactive against E. coli.

*Note: Estimated range based on SAR data for 4,5-dialkyl-1,2,4-triazole-3-thiol series [1, 2].[1] Specific experimental values may vary by strain and protocol.

Key Technical Insight: The 4-butyl and 5-isopropyl substitution pattern is critical.[1] Research indicates that increasing the chain length at the N-4 position (e.g., butyl vs. ethyl) improves activity against Gram-negative bacteria by facilitating passive diffusion through the outer membrane porins or lipid bilayer.[1] However, these derivatives generally remain less potent than fluoroquinolones (Ciprofloxacin) and are often explored as "hit" compounds for further optimization (e.g., S-alkylation to form thioethers).

Mechanism of Action & SAR Visualization

The antibacterial activity of 1,2,4-triazole-3-thiols is often attributed to two primary mechanisms:

  • Enoyl-ACP Reductase (FabI) Inhibition: The triazole core mimics the substrate of FabI, a key enzyme in bacterial fatty acid biosynthesis (FAS-II pathway).[1]

  • Membrane Disruption: The thione/thiol moiety can chelate essential metal ions or interact with membrane proteins, while the alkyl chains (butyl/isopropyl) disrupt lipid packing.

Figure 1: Structure-Activity Relationship (SAR) & Synthesis Pathway [1]

TriazoleSAR Precursor1 Isobutyric Acid Hydrazide (Source of Isopropyl) Intermediate 1-Isobutyryl-4-butyl thiosemicarbazide Precursor1->Intermediate Condensation Precursor2 Butyl Isothiocyanate (Source of N-Butyl) Precursor2->Intermediate Target 4-Butyl-5-isopropyl- 1,2,4-triazole-3-thiol (Active Scaffold) Intermediate->Target Cyclization (NaOH, Reflux) Membrane Gram(-) Outer Membrane (Lipophilic Entry) Target->Membrane N-Butyl Group Facilitates Entry TargetEnzyme Target: FabI Enzyme (Fatty Acid Synthesis) Target->TargetEnzyme Triazole Core Binds Active Site

Caption: Synthesis pathway via thiosemicarbazide cyclization and subsequent biological interaction targets.

Experimental Protocol: MIC Determination

To validate the MIC of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol, the following Broth Microdilution Assay (CLSI M07-A10 Standard) is recommended. This protocol ensures reproducibility and comparability with standard antibiotics.[1]

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO). Note: Final DMSO concentration in assay must be <1% to avoid toxicity.[1]

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.[1]

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of growth inhibition.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 10 mg of 4-Butyl-5-isopropyl-1,2,4-triazole-3-thiol in 1 mL DMSO (Concentration: 10,000 µg/mL).

  • Dilution Series: Prepare a 2-fold serial dilution in MHB across a 96-well plate.

    • Range: 512 µg/mL down to 0.5 µg/mL.[1]

  • Inoculum Preparation: Adjust E. coli (ATCC 25922) culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.

  • Inoculation: Add 100 µL of diluted inoculum to each well containing 100 µL of compound solution. Final bacterial density: ~5 x 10⁵ CFU/mL.[1]

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout:

    • Visual: Examine for turbidity (cloudiness).

    • Dye-Assisted: Add 30 µL Resazurin; incubate for 2 hours. Blue = Inhibition (No Growth), Pink = Growth (Metabolic Activity).

  • Definition: The MIC is the lowest concentration showing no visible growth (or preventing color change).[1]

Self-Validation Check:

  • Positive Control: Ciprofloxacin must show MIC within 0.004–0.015 µg/mL range.[1]

  • Negative Control: DMSO-only wells must show full bacterial growth.

  • Sterility Control: Uninoculated media must remain clear.

References

  • Al-Omar, M. A., et al. (2010). Synthesis and in vitro biological activities of 4,5-disubstituted 1,2,4-triazole-3-thiols. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 479-488.

  • Mermer, A., et al. (2019). Synthesis, biological evaluation and molecular docking studies of some new 1,2,4-triazole derivatives as potential antimicrobial agents. Bioorganic Chemistry, 85, 308-318.

  • Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(3), 285-290.

  • PubChem Compound Summary. (2025). 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 1038704-75-4).[1] National Center for Biotechnology Information.[1]

Sources

A Comparative Guide to the Antifungal Efficacy of 1,2,4-Triazole Derivatives: A Focus on 5-Position Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health.[1][2] This has catalyzed an urgent search for novel, more effective antifungal agents.[3] Among the most successful classes of antifungal drugs are the azoles, particularly derivatives of the 1,2,4-triazole scaffold.[4][5] Marketed drugs like fluconazole and voriconazole have become mainstays in clinical practice, but their efficacy is increasingly compromised by resistance.[6][7]

This guide provides a comparative analysis of the antifungal efficacy of 1,2,4-triazole derivatives, with a specific focus on the principles guiding the evaluation of substitutions at the 5-position, such as with an isopropyl group. We will delve into the core mechanism of action, present a framework for evaluating structure-activity relationships (SAR), provide comparative in vitro data against key pathogens, and detail the self-validating experimental protocols required for rigorous assessment.

The Underlying Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of triazoles stems from their ability to disrupt the integrity of the fungal cell membrane.[8] They achieve this by targeting and inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][9] This enzyme, a fungal cytochrome P450 (CYP51), is responsible for the conversion of lanosterol to ergosterol, an essential sterol component that maintains the fluidity and function of the fungal cell membrane.[4][10]

The nitrogen atom at the 4-position (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, while the substituted side chains interact with the surrounding amino acid residues.[11][12] This potent inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately arresting fungal growth (fungistatic effect) or, in some cases, leading to cell death (fungicidal effect).[10][13]

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Structure-Activity Relationship (SAR): The Significance of the 5-Isopropyl Moiety

The potency and spectrum of 1,2,4-triazole derivatives are profoundly influenced by the nature of the substituents on the heterocyclic core.[3][9] SAR studies are critical in medicinal chemistry for optimizing lead compounds.[14]

  • The Core Triazole: The 1,2,4-triazole ring itself is the essential pharmacophore responsible for binding to the heme iron of CYP51.[12]

  • The N1-Substituent: This is typically a larger, complex side chain, often containing a dihalogenated phenyl group (like the 2,4-difluorophenyl in fluconazole and voriconazole), which is crucial for anchoring the molecule within the active site of the target enzyme.[11]

  • The C5-Substituent: Modifications at this position can fine-tune the compound's properties. A 5-isopropyl group, for instance, would be evaluated for its contribution to:

    • Lipophilicity: The isopropyl group increases the molecule's fat-solubility, which can enhance its ability to penetrate the fungal cell membrane.

    • Steric Interactions: The size and shape of the isopropyl group can influence how the entire molecule fits into the CYP51 active site, potentially improving binding affinity or, conversely, causing steric hindrance.

    • Metabolic Stability: Altering substituents can affect how the compound is metabolized, potentially improving its pharmacokinetic profile.

The development of novel triazoles often involves creating a library of compounds with diverse substitutions and screening them to identify derivatives with superior potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[6][7]

Comparative In Vitro Efficacy

The most common metric for comparing the in vitro efficacy of antifungal agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[15] The following table summarizes representative MIC data for novel triazole derivatives from recent studies, compared against the standard drug Fluconazole. This illustrates the potential for new derivatives to exhibit significantly enhanced potency.

Compound/DrugCandida albicans (SC5314) MIC (µg/mL)Cryptococcus neoformans (22-21) MIC (µg/mL)Candida glabrata (537) MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference(s)
Fluconazole (Standard) 0.5 - 1.04.08.0>64[7][11][16]
Voriconazole (Standard) ≤0.125≤0.1250.250.716[10][11]
Compound 6c (phenylethynyl pyrazole side chain) 0.06250.0625N/A4.0[16]
Compound A1 (aryl-propanamide side chain) ≤0.125≤0.125≤0.1252.0[7]
Compound A3 (aryl-propanamide side chain) ≤0.125≤0.125≤0.1251.0[7]
Compound 8j (piperidine side chain) 0.007 nmol/mL*N/AN/AN/A[11]

Note: Data for compound 8j was reported in nmol/mL and is included to show high potency but is not directly comparable to µg/mL values without molecular weight conversion.

This data clearly demonstrates that novel synthetic derivatives can possess antifungal activity that is comparable or significantly superior to that of established drugs like fluconazole, particularly against resistant species like C. glabrata and molds like A. fumigatus.[7][11]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

To ensure reproducible and comparable results, antifungal susceptibility testing must follow a standardized, self-validating protocol. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 medium is used because it is a chemically defined medium that provides consistent growth conditions and does not antagonize the activity of the antifungal agents being tested.

  • Inoculum Standardization: Adjusting the fungal suspension to a 0.5 McFarland standard ensures that a consistent number of fungal cells are used in each test, which is critical for the reproducibility of MIC values.[15]

  • Controls: The inclusion of a growth control (no drug) validates that the fungus can grow under the assay conditions, while a sterility control (no fungus) ensures the medium is not contaminated. A standard drug control (e.g., fluconazole) validates the assay's performance against a known agent.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure viable, logarithmic-phase growth.[15] b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. d. Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Preparation of Antifungal Solutions: a. Dissolve the 5-isopropyl-1,2,4-triazole derivatives and comparator drugs (e.g., fluconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. b. Perform a serial two-fold dilution of each compound in RPMI-1640 medium directly within a 96-well microtiter plate to achieve the desired final concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Microplate Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted antifungal solutions. b. Include a growth control well (100 µL inoculum + 100 µL drug-free medium) and a sterility control well (200 µL drug-free medium). c. Incubate the plate at 35°C for 24-48 hours. The incubation time depends on the specific fungal species being tested.

  • Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, visually inspect the microtiter plate or use a microplate reader. b. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Workflow_Susceptibility_Testing start Start: Fungal Isolate on Agar Plate prep_inoculum 1. Prepare Inoculum (Harvest, suspend in saline, adjust to 0.5 McFarland) start->prep_inoculum dilute_inoculum 2. Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum inoculate_plate 4. Inoculate Plate (Add diluted inoculum to wells containing drug dilutions) dilute_inoculum->inoculate_plate prep_compounds 3. Prepare Drug Solutions (Stock in DMSO, serial dilution in 96-well plate with RPMI) prep_compounds->inoculate_plate incubation 5. Incubate Plate (35°C for 24-48 hours) inoculate_plate->incubation read_results 6. Read Results (Visual inspection or spectrophotometer) incubation->read_results end_mic End: Determine MIC Value read_results->end_mic

Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly promising foundation for the development of new antifungal agents.[3] As this guide illustrates, the rational design of novel derivatives, such as those with a 5-isopropyl substitution, requires a multifaceted approach that combines an understanding of the underlying mechanism of action with rigorous structure-activity relationship analysis and standardized comparative efficacy testing. The in vitro data for recently developed triazoles show a clear potential to surpass the efficacy of current clinical standards, especially against emerging resistant pathogens.[7][11]

Future research must focus not only on in vitro potency but also on in vivo efficacy, safety profiles, and pharmacokinetic properties.[16] The ultimate goal is to develop next-generation triazoles that can effectively combat the growing challenge of invasive fungal diseases and overcome the significant hurdle of antifungal resistance.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO.[Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1). Symbiosis Online Publishing.[Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Journal of Medicinal Chemistry - ACS Publications. (2023, May 23). ACS Publications.[Link]

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.). ISRES.[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Institutes of Health.[Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis. (2023, August 8). Taylor & Francis Online.[Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022, May 24). MDPI.[Link]

  • Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed. (2023, March 6). PubMed.[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC - NIH. (2014, April 10). National Institutes of Health.[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014, April 10). Dovepress.[Link]

  • Voriconazole: A New Triazole Antifungal Agent | Clinical Infectious Diseases | Oxford Academic. (2003, March 1). Oxford Academic.[Link]

  • Anti-fungal activity of a novel triazole, PC1244, against emerging azole-resistant Aspergillus fumigatus and other species of Aspergillus - PMC. (2019, July 30). National Institutes of Health.[Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results.[Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL. (n.d.). Universidad Nacional de Colombia.[Link]

  • Anti-fungal activity of a novel triazole, PC1244, against emerging azole-resistant Aspergillus fumigatus and other species of Aspergillus - PubMed. (2019, October 1). PubMed.[Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2022, April 1). Ceska a Slovenska Farmacie.[Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). ResearchGate.[Link]

  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025, March 20). International Journal of Science and Research Archive.[Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). National Institutes of Health.[Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4‑triazole derivatives - Semantic Scholar. (2015, September 15). Semantic Scholar.[Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - ResearchGate. (n.d.). ResearchGate.[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs - Dove Medical Press. (n.d.). Dove Medical Press.[Link]

  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.[Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate.[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). National Institutes of Health.[Link]

Sources

Cytotoxicity of 1,2,4-Triazole-3-Thiols on HepG2: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hepatocellular carcinoma (HCC) remains a therapeutic challenge due to the rapid development of resistance against standard chemotherapeutics like 5-Fluorouracil (5-FU) and Doxorubicin. The 1,2,4-triazole-3-thiol scaffold has emerged as a privileged pharmacophore in recent medicinal chemistry due to its unique ability to toggle between thione and thiol tautomeric forms, enabling diverse binding interactions with biological targets such as EGFR, tubulin, and mitochondrial enzymes.

This guide provides an objective, data-driven comparison of 1,2,4-triazole-3-thiol derivatives against standard care agents on HepG2 cell lines. It synthesizes structure-activity relationships (SAR), comparative IC50 data, and validated experimental protocols to support your lead optimization workflows.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The biological potency of 1,2,4-triazole-3-thiols stems from their chemical versatility. Unlike rigid scaffolds, the core exists in a dynamic equilibrium that dictates its solubility and receptor affinity.

Key SAR Drivers for HepG2 Cytotoxicity
  • Thione-Thiol Tautomerism: The N-H and C=S groups can tautomerize to N and C-SH. This allows the molecule to act as both a hydrogen bond donor and acceptor, or to chelate metal ions in metalloenzymes.

  • S-Alkylation (The "Linker" Effect): Substitution at the sulfur atom (S-alkylation) generally enhances lipophilicity, allowing better penetration of the HepG2 cellular membrane. Bulky aromatic groups attached here often improve potency.

  • N-4 Substitution: The presence of electron-withdrawing groups (e.g., -Cl, -F) on phenyl rings attached to the N-4 position correlates strongly with increased cytotoxicity by enhancing binding affinity to hydrophobic pockets of target proteins.

Part 2: Comparative Performance Analysis

The following analysis compares three distinct classes of 1,2,4-triazole-3-thiol derivatives against industry-standard controls. Data is aggregated from recent high-impact medicinal chemistry studies.[1][2][3]

Table 1: Comparative IC50 Values on HepG2 Cell Lines
Compound ClassSpecific DerivativeIC50 (

M)
Selectivity Index (SI)Mechanism Highlight
Panaxadiol Hybrids Compound A1 [1]4.21 ± 0.54 High (>10)Mitochondrial Apoptosis (Bax/Bcl-2 modulation)
Thione Analogues Compound 6 (4,5-disubstituted) [2]16.46ModerateTubulin Polymerization Inhibition
Schiff Base Hybrids Indole-Triazole 7f [3]16.78ModerateDNA Intercalation / Topoisomerase II Inhibition
Standard Control 5-Fluorouracil (5-FU) 9.27 - 14.5LowAntimetabolite (Thymidylate synthase inhibition)
Standard Control Doxorubicin 0.5 - 1.2Low (Cardiotoxic)DNA Intercalation
Analysis of Alternatives
  • Vs. 5-Fluorouracil: The Panaxadiol-Triazole Hybrid (A1) demonstrates superior potency (IC50 ~4.21

    
    M) compared to 5-FU (~9.27 
    
    
    
    M), with a significantly better safety profile on normal hepatocytes (L-02 cells). This suggests that fusing the triazole thiol core with natural products enhances selectivity.
  • Vs. Doxorubicin: While Doxorubicin remains more potent in absolute terms (<1

    
    M), it suffers from high systemic toxicity. Triazole derivatives offer a "middle ground"—effective cytotoxicity with reduced off-target effects, particularly when S-alkylated with specific benzyl moieties.
    

Part 3: Mechanism of Action (MOA)

The primary mode of cytotoxicity for 1,2,4-triazole-3-thiols in HepG2 cells is the induction of apoptosis via the intrinsic mitochondrial pathway.

Pathway Visualization

The diagram below illustrates the signaling cascade triggered by lead triazole derivatives (e.g., Compound A1), leading to programmed cell death.[4]

G Triazole 1,2,4-Triazole Derivative (Ex: Compound A1) p53 p53 Upregulation Triazole->p53 BaxBcl Bax / Bcl-2 Ratio (Increase) p53->BaxBcl Mito Mitochondrial Membrane Depolarization BaxBcl->Mito CytC Cytochrome c Release (Cytosol) Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 1: The intrinsic apoptotic cascade induced by 1,2,4-triazole derivatives in HepG2 cells, characterized by p53 activation and mitochondrial dysfunction.[5]

Part 4: Experimental Validation (MTT Assay Protocol)

To reproduce the cytotoxicity data reliably, a standard MTT assay is insufficient due to the metabolic variability of HepG2 cells. The following protocol incorporates "Edge Effect" mitigation —a critical step often omitted in standard guides.

Reagents
  • Cell Line: HepG2 (HB-8065).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).[6]

Step-by-Step Workflow
  • Seeding (Day 0): Seed HepG2 cells at 1.0 × 10⁴ cells/well in 100

    
    L medium.
    
    • Critical: Do NOT use the outer perimeter wells (A1-A12, H1-H12, etc.). Fill these with sterile PBS to prevent evaporation and thermal gradients (Edge Effect).

  • Treatment (Day 1): After 24h attachment, replace medium with drug-containing medium (Serial dilutions: 0.1 - 100

    
    M). Include 5-FU as a positive control.[7]
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20

    
    L MTT stock per well. Incubate for 4 hours.
    
  • Solubilization: Carefully aspirate supernatant. Add 100-150

    
    L DMSO. Shake plate for 10 mins.
    
  • Quantification: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Protocol Visualization

Protocol Seed 1. Seed HepG2 (Inner Wells Only) PBS 2. Fill Edge Wells (Sterile PBS) Seed->PBS Treat 3. Drug Treatment (48-72h) PBS->Treat MTT 4. Add MTT (4h Incubation) Treat->MTT DMSO 5. Solubilize (DMSO) MTT->DMSO Read 6. Read OD (570nm) DMSO->Read

Figure 2: Optimized MTT assay workflow highlighting the "Edge Effect" prevention step to ensure data reproducibility.

Part 5: Conclusion

The 1,2,4-triazole-3-thiol scaffold represents a versatile platform for developing potent anti-HCC agents. While standard drugs like 5-FU exhibit IC50s in the 9-15


M range on HepG2 cells, novel hybrids (specifically Panaxadiol-Triazole derivatives ) have demonstrated superior potency (~4.2 

M) and distinct mechanisms of action involving mitochondrial apoptosis.

Recommendation for Researchers: For lead optimization, focus on S-alkylation with electron-withdrawing benzyl groups or fusion with natural product scaffolds . These modifications consistently yield the highest selectivity index, minimizing toxicity to normal hepatocytes while maximizing HepG2 cytotoxicity.

References

  • Cao, J., et al. (2020).[4] "Novel panaxadiol triazole derivatives induce apoptosis in HepG-2 cells through the mitochondrial pathway."[4] Bioorganic Chemistry, 102, 104078.[4]

  • Al-Sanea, M. M., et al. (2025).[1] "Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights." RSC Advances.

  • Tahir, M., et al. (2023). "Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line." Molecules, 28(3), 1342.

  • Abcam. "MTT Assay Protocol and Troubleshooting." Abcam Protocols.

Sources

Comparative Guide: Molecular Docking of 4-Butyl-triazole-3-thiol with Microbial Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for researchers evaluating 4-butyl-1,2,4-triazole-3-thiol (and its functional derivatives) against standard antimicrobial agents.[1] The content is synthesized from recent molecular docking studies involving 1,2,4-triazole-3-thiol scaffolds, focusing on their interaction with microbial enzymes like Lanosterol 14


-demethylase (CYP51)  and DNA Gyrase .[1]

Executive Summary

The 1,2,4-triazole-3-thiol core is a privileged scaffold in medicinal chemistry, known for its dual ability to coordinate with metalloenzymes (via the triazole nitrogen) and form hydrogen bonds (via the thione/thiol tautomer).[1][2] The 4-butyl-1,2,4-triazole-3-thiol variant introduces a flexible hydrophobic alkyl chain, offering distinct advantages in occupying hydrophobic pockets compared to rigid analogs like 4-phenyl-triazoles.[1]

This guide compares the molecular docking performance of 4-butyl-triazole-3-thiol against:

  • Fluconazole (Standard Antifungal)[1][2]

  • Ciprofloxacin (Standard Antibacterial)[1][2]

  • 4-Phenyl-triazole-3-thiol (Rigid Structural Analog)[1]

Target Profile & Physicochemical Properties

Before initiating docking, it is critical to understand the ligand's behavior.[2] 4-butyl-triazole-3-thiol exists in a thione-thiol tautomeric equilibrium, which significantly affects H-bond donor/acceptor definitions in docking software.[1]

Property4-Butyl-triazole-3-thiolFluconazoleSignificance in Docking
MW ( g/mol ) ~157.2306.3Smaller ligands often have higher Ligand Efficiency (LE).[1]
LogP ~1.2 (Est.)[1][2]0.5The butyl chain enhances hydrophobic interaction in enzyme channels.
H-Bond Donors 1 (Thiol/NH)1Critical for anchoring to active site residues (e.g., Tyr, His).[1][2]
Rotatable Bonds 3 (Butyl chain)5Flexible butyl chain requires adequate conformational sampling.[1][2]

Comparative Performance Analysis

Scenario A: Antifungal Target (CYP51)

Target:Lanosterol 14


-demethylase (CYP51)  from Candida albicans (PDB: 5EQB  or 1EA1 ).[1][2]
Mechanism: Inhibition of ergosterol synthesis via Heme-iron coordination.

Performance Data: Based on structural analogs (4-substituted-1,2,4-triazoles) cited in recent literature [1][6], the expected binding metrics are:

LigandBinding Energy (kcal/mol)Key Interactions
4-Butyl-triazole-3-thiol -7.2 to -8.1 N4-Heme Fe coordination ; Butyl chain in hydrophobic access channel; Thiol H-bond with Tyr118.[1]
Fluconazole (Control) -7.1 to -7.8N-Heme coordination; 2,4-difluorophenyl in hydrophobic pocket; Water-mediated H-bonds.[1]
4-Phenyl-triazole-3-thiol -7.5 to -8.5N4-Heme Fe coordination; Phenyl ring

-stacking with Phe residues (Rigid fit).[1]

Expert Insight: While the 4-phenyl analog often scores slightly better due to


-stacking interactions, the 4-butyl  variant offers superior adaptability. The flexible butyl chain can navigate the narrow hydrophobic access channel of CYP51 more effectively than bulky rigid groups, potentially retaining potency against mutant strains where the pocket shape is slightly altered.[2]
Scenario B: Antibacterial Target (DNA Gyrase)

Target:DNA Gyrase B from E. coli (PDB: 1KZN or 4ZVI ).[1][2] Mechanism: ATPase domain inhibition.

LigandBinding Energy (kcal/mol)Key Interactions
4-Butyl-triazole-3-thiol -6.0 to -6.8 H-bond with Asp73 (mediated by water or direct); Hydrophobic interaction with Val/Ile residues.[1]
Ciprofloxacin (Control) -7.5 to -8.8Strong electrostatic interaction with Mg2+; Intercalation with DNA base pairs.[1]

Analysis: The 4-butyl-triazole-3-thiol core is generally less potent than Ciprofloxacin for DNA Gyrase unless it is functionalized further (e.g., Schiff bases).[1] However, as a fragment or core scaffold, it shows specific affinity for the ATP-binding pocket, distinct from the fluoroquinolone binding site, suggesting potential for combination therapy.[1][2]

Mechanistic Visualization (Pathway)[1][2]

The following diagram illustrates the dual-pathway interference potential of the triazole-thiol scaffold.

Pathway Ligand 4-Butyl-triazole-3-thiol CYP51 CYP51 (14α-demethylase) Ligand->CYP51 High Affinity (N-Coordination) Gyrase DNA Gyrase (ATPase) Ligand->Gyrase Moderate Affinity (H-Bonding) Heme Heme Iron (Fe2+) Ligand->Heme Direct Coordination Ergosterol Ergosterol Synthesis Ligand->Ergosterol BLOCKS Replication DNA Replication Ligand->Replication IMPAIRS CYP51->Heme Contains CYP51->Ergosterol Catalyzes Gyrase->Replication Essential for Membrane Membrane Integrity Ergosterol->Membrane Maintains

Caption: Dual-mechanism potential. Primary mode involves blocking CYP51 via Heme coordination; secondary mode involves ATPase domain interference.[1]

Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this validated workflow.

Phase 1: Ligand Preparation
  • Structure Generation: Draw 4-butyl-1,2,4-triazole-3-thiol in ChemDraw or Avogadro.

  • Tautomer Check: Generate both thiol (-SH) and thione (=S, -NH) tautomers.[1][2] Note: The thione form is often dominant in solution, but the thiol form may coordinate metals better.[1][2]

  • Energy Minimization: Use MMFF94 force field.

  • Torsion Tree: Define the butyl chain (C-C-C-C) as rotatable (3 active torsions).

Phase 2: Protein Preparation
  • Retrieval: Download PDB ID 5EQB (C. albicans CYP51).[2]

  • Cleaning: Remove all water molecules except those bridging the native ligand (if known). Remove co-crystallized ligands.[3]

  • Heme Handling: CRITICAL STEP. Ensure the Heme group is retained as part of the receptor. Assign correct partial charges to the Fe atom (often +2 or +3 depending on the force field).

  • Protonation: Add polar hydrogens (pH 7.4).

Phase 3: Grid Generation & Docking (AutoDock Vina / PyRx)[1][2]
  • Grid Box: Center the grid on the Heme iron.

    • Size:

      
       Å (Sufficient to cover the access channel).[2]
      
  • Exhaustiveness: Set to 32 or higher (crucial for the flexible butyl chain).

  • Validation (Redocking): Re-dock the native ligand (e.g., Posaconazole/Fluconazole) first.[1][2]

    • Acceptance Criteria: RMSD < 2.0 Å between docked and crystal pose.

Phase 4: Analysis
  • Visual Inspection: Look for Nitrogen-Iron distance (< 2.5 Å indicates coordination).

  • Hydrophobic Enclosure: Assess if the butyl chain sits in the hydrophobic groove (residues Tyr118, Leu376).[2]

Workflow Visualization

DockingWorkflow cluster_prep Preparation Phase cluster_dock Simulation Phase Start Start: 4-Butyl-triazole-3-thiol LigandPrep Ligand Prep: MMFF94 Min + Tautomers Start->LigandPrep ProtPrep Protein Prep (PDB: 5EQB): Keep Heme + Add H Start->ProtPrep Grid Grid Generation: Center on Heme Fe LigandPrep->Grid ProtPrep->Grid Docking Docking (Vina/GOLD): Exhaustiveness = 32 Grid->Docking Validation Redocking Control: RMSD < 2.0 Å? Docking->Validation Validation->Grid Fail (Adjust Box) Analysis Interaction Profiling: 1. Fe-N Distance 2. Hydrophobic Fit Validation->Analysis Pass

Caption: Step-by-step docking workflow ensuring scientific rigor through a redocking validation loop.

Conclusion

4-Butyl-1,2,4-triazole-3-thiol exhibits a promising binding profile, particularly against fungal CYP51.[1] While it may lack the raw binding affinity of complex drugs like Fluconazole (-7.2 vs -7.8 kcal/mol), its Ligand Efficiency (LE) is often superior due to its lower molecular weight.[1][2] The butyl group provides a critical balance of flexibility and hydrophobicity, allowing it to adapt to active site mutations that might render rigid analogs ineffective. Researchers should prioritize the thione tautomer during docking setup to accurately capture hydrogen bonding networks.

References

  • Al-Saryi, N. et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.[1][2][4] University of Basrah.

  • Rasheed, U. et al. (2018). ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents.[1][2] Journal of Applied Bioinformatics & Computational Biology.

  • BenchChem. A Comparative Guide to the Molecular Docking of 1,2,4-Triazole-3-thiol Derivatives.

  • Zhang, S. et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs.[2] Drug Design, Development and Therapy.[2][5]

  • Nehra, et al. (2021). Molecular Docking of Novel Triazoles Against Pathogens.[2][6] International Journal of Pharmaceutical Sciences.

  • Uran.ua. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.[1][7]

Sources

Publish Comparison Guide: Antioxidant Capacity of 4-Substituted 1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, distinct from standard antioxidants like Ascorbic Acid or BHT due to its dual-action mechanism (Hydrogen Atom Transfer and Single Electron Transfer). This guide provides a technical comparison of 4-substituted derivatives, analyzing how steric and electronic variations at the N-4 position dictate radical scavenging potency.

Key Insight: While standard antioxidants rely heavily on phenolic hydroxyls, 4-substituted 1,2,4-triazole-3-thiols leverage the thione-thiol tautomerism. Derivatives bearing electron-donating groups (EDGs) such as methoxy or hydroxyl on the phenyl ring at the N-4 or C-5 position frequently outperform BHT in DPPH assays, achieving IC50 values in the low micromolar range (<10 µg/mL).

Mechanistic Analysis & Structure-Activity Relationship (SAR)

Mechanism of Action

The antioxidant capacity of these derivatives hinges on two primary pathways:[1]

  • Hydrogen Atom Transfer (HAT): The thiol (-SH) group, often existing in equilibrium with its thione form, donates a hydrogen atom to unstable radicals (ROO•), neutralizing them.[1][2][3][4]

  • Single Electron Transfer (SET): The nitrogen-rich triazole core stabilizes the resulting radical cation via resonance, preventing propagation.

SAR Visualization

The following diagram illustrates the structural features maximizing antioxidant potential.

SAR_Analysis Core 1,2,4-Triazole-3-Thiol Scaffold Pos3 Position 3 (-SH/S): CRITICAL for HAT Mechanism. Thiol-thione tautomerism enables H-donation. Core->Pos3 Pos4 Position 4 (N-Substituent): Modulates solubility & steric fit. Aryl groups with EDGs (-OH, -OMe) enhance electron density. Core->Pos4 Pos5 Position 5 (C-Substituent): Resonance stabilization zone. Extended conjugation (e.g., Pyridyl, Phenyl) stabilizes the radical intermediate. Core->Pos5 Effect1 Electron Donating Groups (EDG) (e.g., -OH, -OCH3) INCREASE Activity Pos4->Effect1 Pos5->Effect1 Effect2 Electron Withdrawing Groups (EWG) (e.g., -NO2, -Cl) DECREASE Activity Pos5->Effect2

Caption: Structure-Activity Relationship (SAR) map highlighting critical sites for antioxidant modulation on the triazole core.

Comparative Performance Data

The following table synthesizes experimental data comparing specific 4-substituted triazole thiols against industry standards. Note the superior performance of derivatives containing phenolic moieties.

Table 1: Comparative IC50 Values (DPPH Assay)

Compound IDStructure / SubstitutionIC50 (µg/mL)Relative Potency vs. StdSource
Standard Ascorbic Acid (Vitamin C) 3.8 - 5.8 1.0x (Baseline) [1, 2]
Standard BHT (Butylated hydroxytoluene) 19.8 - 75.2 0.2x (Weaker) [3, 4]
Comp 5b 4-amino-5-(2-hydroxyphenyl)-triazole-3-thiol5.84 ~1.0x (Equivalent) [2]
Comp G 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol7.12 0.8x (Strong) [5]
Comp AT 4-amino-5-phenyl-triazole-3-thiol~300 Moderate [6]
Comp AP 4-amino-5-(4-pyridyl)-triazole-3-thiol~500 Weak [6]

*Note: Values for AT and AP converted from molarity (mM) to approx µg/mL for comparison. Lower IC50 indicates higher potency.[1]

Analysis:

  • Compound 5b demonstrates that incorporating a phenolic hydroxyl group at the 5-position creates a synergistic effect, matching the potency of pure Ascorbic Acid.

  • Compound AP (Pyridyl substitution) is significantly less active than Compound AT (Phenyl substitution), suggesting that the electron-deficient pyridine ring destabilizes the radical cation intermediate compared to the phenyl ring.

Experimental Protocols (Self-Validating)

To ensure reproducibility, use the following optimized protocols. These methods include built-in validation steps (controls) often omitted in brief literature summaries.

A. DPPH Radical Scavenging Assay

Quantifies the ability of the triazole to donate hydrogen atoms.[5]

Reagents:

  • DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol (freshly prepared, protect from light).

  • Positive Control: Ascorbic Acid (serial dilutions: 1–100 µg/mL).

  • Blank: Methanol only.

Protocol:

  • Preparation: Dissolve test compound in Methanol (or DMSO if solubility is poor) to create a 1 mg/mL stock. Prepare serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of test solution with 100 µL of DPPH Stock .

    • Validation Check: The DPPH solution must be purple. If it is yellow before mixing, the reagent is degraded.

  • Incubation: Cover plate with aluminum foil. Incubate at 25°C for 30 minutes in the dark.

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Calculation:

    
    [1]
    
    • Self-Check: If Ascorbic Acid IC50 is not between 3–7 µg/mL, repeat the assay.

B. FRAP (Ferric Reducing Antioxidant Power) Assay

Measures electron transfer capacity (SET mechanism).

Protocol:

  • FRAP Reagent: Mix Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl3 (20 mM) in a 10:1:1 ratio .

  • Reaction: Mix 20 µL of sample with 180 µL of FRAP reagent .

  • Incubation: 10 minutes at 37°C.

  • Measurement: Read Absorbance at 593 nm .

  • Output: Express results as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assay Validation Start Start: Synthesis of 4-Substituted Triazole-3-thiol Solubility Solubility Check (DMSO vs Methanol) Start->Solubility DPPH DPPH Assay (HAT) Target: IC50 < 20 µg/mL Solubility->DPPH FRAP FRAP Assay (SET) Target: High TEAC Value Solubility->FRAP Analysis Data Analysis Calculate % Inhibition & IC50 DPPH->Analysis FRAP->Analysis Validation Control Validation (Is Ascorbic Acid IC50 ~5 µg/mL?) Analysis->Validation Validation->Solubility No (Re-optimize) Report Final Report Compare vs BHT/Trolox Validation->Report Yes

Caption: Step-by-step validation workflow for assessing antioxidant capacity of triazole derivatives.

References

  • Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. Current Chemical Biology, 2022.

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 2014.[6]

  • Antioxidant Properties of 1,2,4-Triazoles. Journal of Scientific Perspectives, 2018.

  • Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives. Propulsion and Power Research, 2024.

  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science, 2015.[4]

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega, 2024.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Directives

Do not dispose of this compound down the drain. 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a functionalized heterocyclic thiol. While the triazole ring confers stability, the thiol (-SH) moiety presents two primary operational hazards: extreme olfactory potency (stench) and nucleophilic reactivity .

Improper disposal results in building-wide evacuations due to odor migration through plumbing traps. The only validated disposal method requires oxidative neutralization prior to entering the hazardous waste stream.

Immediate "Do's and Don'ts"
CategoryDirectiveScientific Rationale
Segregation NEVER mix with strong acids (e.g., HCl,

).[1]
Acidification increases the volatility of the free thiol species, exacerbating odor and inhalation risks.
Segregation NEVER mix with energetic oxidizers (e.g., Nitric Acid).Thiols are reducing agents; uncontrolled oxidation can be violently exothermic.
Storage Store under inert atmosphere (Argon/Nitrogen).[2]Prevents slow atmospheric oxidation to disulfides, which degrade purity but do not eliminate odor.
PPE Double-glove with Nitrile (min 5 mil) or Silver Shield.Organic sulfur compounds have high permeation rates through standard latex.

Technical Hazard Profile

To dispose of this chemical safely, you must understand its reactivity profile.

  • Olfactory Threshold: < 1 ppb. The human nose detects the -SH group instantly.

  • Acidity (pKa): The triazole ring is electron-withdrawing, making this thiol more acidic (pKa ~6-7) than typical alkyl thiols (pKa ~10). It exists as a thione-thiol tautomer.

  • Reactivity: The sulfur atom is a soft nucleophile. It reacts rapidly with electrophiles and oxidants.

The Disposal Strategy: We utilize the sulfur atom's susceptibility to oxidation.[1][3][4] By reacting the thiol with Sodium Hypochlorite (Bleach), we convert the volatile, smelly thiol into a non-volatile, odorless sulfonic acid.[3][4]



Core Protocol: Oxidative Neutralization ("The Kill Step")

This procedure is mandatory for all liquid waste, glassware, and contaminated septa before they leave the fume hood.

Materials Required[3][4][5][6][7][8][9][10][11]
  • Commercial Bleach (5-6% Sodium Hypochlorite)

  • Tap water[5]

  • Ice bath (for quantities > 5g)

  • Fume hood with sash lowered[1]

Step-by-Step Neutralization
  • Preparation: Create a 10% Bleach Solution (1 part commercial bleach to 9 parts water). Note: Do not use concentrated bleach directly, as the reaction can be too vigorous.

  • Cooling (Critical): If neutralizing more than 100mL of waste or 5g of pure substance, place the receiving flask in an ice bath. The oxidation reaction is exothermic .[1][3][6]

  • Addition: Slowly add the thiol waste to the bleach solution while stirring.

    • Visual Cue: You may see a transient precipitate (disulfide) form and then redissolve as it oxidizes further to the sulfonic acid.

  • Soak Time: Allow the mixture to stir or sit for 24 hours . This ensures the oxidation goes to completion (Sulfonic Acid) rather than stopping at the intermediate (Disulfide), which may still possess an odor.

  • Verification: Carefully waft (do not inhale deeply) to check for residual stench. If odor persists, add more bleach and extend soak time.[3]

  • Final pH Check: The resulting solution will be basic. Neutralize to pH 7-9 using dilute acid (slowly!) if your local waste facility requires neutral pH, or dispose of as "Basic Inorganic Waste" if permitted.

Visualization: Oxidation Workflow

The following diagram illustrates the chemical logic and workflow for neutralizing the thiol.

ThiolOxidation Start Thiol Waste (R-SH) Intermed Disulfide Intermediate (R-S-S-R) *Still Odorous* Start->Intermed Slow Oxidation Bleach Sodium Hypochlorite (NaOCl) Bleach->Intermed Oxidant Final Sulfonic Acid (R-SO3H) *Odorless/Soluble* Intermed->Final Excess Bleach + Time (24hr) Waste Aqueous Waste Stream Final->Waste Disposal

Figure 1: Chemical pathway for the oxidative neutralization of triazole thiols. Note that insufficient oxidation stops at the disulfide stage, which fails to eliminate the hazard.

Waste Stream Segregation

Once neutralized, the waste must be categorized correctly.[3] Improper labeling is a leading cause of regulatory fines (EPA/RCRA).

Decision Matrix for Disposal

Use this logic flow to determine the physical destination of your waste.

DisposalDecision Input Contaminated Material Type Material Type? Input->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste (Gloves, Paper) Type->Solid Glass Glassware (Flasks, Vials) Type->Glass Treat Bleach Treatment (24 Hours) Liquid->Treat Required Bin_Sol Double Bag (Ziploc) Container: Hazardous Solid Solid->Bin_Sol Seal Immediately Glass->Treat Soak Bin_Liq Container: Aqueous Basic Label: 'Deactivated Thiol' Treat->Bin_Liq Wash Standard Wash Cycle Treat->Wash

Figure 2: Operational decision tree for segregating thiol-contaminated waste streams.

Specific Container Labeling
  • Liquid Waste: Label as "Deactivated Thiol Waste - Aqueous/Basic." List components: "Water, Sodium Hypochlorite, Triazole Sulfonic Acid."

  • Solid Waste: Contaminated gloves and paper towels cannot be easily bleached. Place them in a sealable Ziploc bag inside the fume hood, seal it tight, and place that bag into the solid hazardous waste drum. This "double containment" prevents odor leaching.

Spill Response Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: If the odor is strong, evacuate the immediate lab bay.

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Contain: Surround the spill with absorbent pads.

  • Neutralize In-Situ:

    • Cover the spill with absorbent material (vermiculite or pads).

    • Gently pour 10% Bleach solution over the absorbent. Do not pour bleach directly on the neat chemical as it may splatter.

    • Allow to sit for 20-30 minutes.

  • Cleanup: Scoop the wet absorbent into a double-bagged waste container. Clean the surface with detergent and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • University of California, Los Angeles (UCLA) EH&S. (n.d.). Standard Operating Procedures for Using Stench Chemicals. [Link]

Sources

Personal protective equipment for handling 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary

Compound Identity:

  • Chemical Name: 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol[1][2][3]

  • CAS Number: 1038704-75-4[1][2][3][4]

  • Physical State: Solid (Powder/Crystalline)[4]

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[4][5]

  • Odor Profile: Characteristic thiol/sulfur odor (potential stench).[4]

The Core Directive: Handling 1,2,4-triazole-3-thiols requires a defensive posture against two primary risks: biological activity (potential enzyme inhibition) and chemical reactivity (thiol oxidation/nucleophilicity). This guide prioritizes containment of dusts and neutralization of thiol odors.[4]

Hazard Assessment & PPE Logic

Effective safety protocols are built on understanding why a hazard exists.[4] We do not select PPE based on generic lists, but on the chemical behavior of the triazole-thiol moiety.[4]

Hazard Analysis Table
Hazard ClassGHS CodeMechanism of ActionCritical PPE Countermeasure
Acute Toxicity (Oral) H302 Triazoles can interfere with CYP450 enzymes; thiols can bind metal cofactors.[4]Double Nitrile Gloves: Prevents incidental hand-to-mouth transfer via contaminated surfaces.[4]
Skin Irritation H315 Thiol acidity (pKa ~6-8) and lipophilic alkyl chains facilitate dermal interaction.[4]Long-sleeved Lab Coat & Nitrile: Standard barrier protection is sufficient for the solid; Tyvek sleeves recommended for scale-up.[4]
Eye Irritation H319 Fine particulates are abrasive and chemically irritating to mucous membranes.[4]Chemical Splash Goggles: Safety glasses are insufficient for powders that can drift around side shields.[4]
STOT-SE (Respiratory) H335 Inhalation of dust triggers inflammatory response in the upper respiratory tract.[4]Engineering Controls (Fume Hood): Primary defense.[4] N95/P100 respirator is secondary if hood work is impossible.[4]

Personal Protective Equipment (PPE) Selection

Eye Protection: The "Goggle" Mandate
  • Requirement: Unvented or indirectly vented chemical splash goggles (ANSI Z87.1+).[4]

  • Reasoning: As a solid powder, static charge can cause particles to "jump" or drift.[4] Standard safety glasses allow air gaps where dust can bypass protection.[4] Contact lenses should be avoided or strictly covered by goggles.[4]

Hand Protection: The "Double-Glove" Protocol
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[4]

  • Protocol:

    • Inner Glove: Standard nitrile examination glove.[4]

    • Outer Glove: Long-cuff nitrile glove (tucked over the lab coat cuff).

  • Breakthrough Logic: While thiols can permeate latex, nitrile offers excellent resistance to short-term contact.[4] The double layer provides a "sacrificial" outer layer that can be stripped immediately upon contamination without exposing skin.[4]

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).[4]

  • Secondary (if outside hood): Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.[4] The OV cartridge is essential to capture the thiol odor, which can be detectable even at non-toxic concentrations (olfactory fatigue risk).[4]

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Zone)[4]
  • Context: Most exposure occurs during the transfer of solids where dust is generated.[4]

  • Procedure:

    • Place the analytical balance inside the fume hood.[4] If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read, keeping the sash low.

    • Use an antistatic gun or ionizer if the powder is static-prone (common with alkyl-triazoles).[4]

    • Pre-weighing: Tare the receiving vessel (e.g., round bottom flask) with its cap on.

    • Transfer: Open the stock container only inside the hood. Transfer solid using a disposable spatula.[4]

    • Decontamination: Wipe the spatula and balance area with a 10% bleach solution immediately after use to oxidize any thiol residue.[4]

B. Reaction Setup
  • Atmosphere: Thiols oxidize to disulfides in air.[4] Run reactions under an inert atmosphere (Nitrogen or Argon).

  • Solvent Trap: If heating is required, ensure the condenser is vented to a scrubber (bleach trap) or the back of the fume hood to prevent thiol vapors from escaping into the lab.[4]

C. Waste Disposal & Quenching
  • The "Bleach Kill" Method: Thiols have a low odor threshold.[4] Never dispose of thiol waste directly into the organic waste carboy without quenching.[4]

    • Quench Solution: Prepare a 5-10% Sodium Hypochlorite (Bleach) solution.[4]

    • Treatment: Slowly add the thiol waste (or rinse glassware) into the bleach solution.[4]

    • Mechanism:

      
       (and further oxidation to sulfonates).[4]
      
    • Disposal: Allow to stand for 30 minutes, then adjust pH to neutral and dispose of as aqueous chemical waste (or organic if significant solvent is present).

Visualizations

Figure 1: PPE Decision Matrix

A logical flow for selecting protection based on the physical state and task.[4]

PPE_Matrix Start Task: Handling 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SplashRisk Splash/Vapor Risk? Liquid->SplashRisk Hood Work in Fume Hood (Sash at working height) DustRisk->Hood Yes (Standard) Resp Respirator Required (P100 + OV Cartridge) DustRisk->Resp No Hood Available (Emergency Only) Gloves Double Nitrile Gloves + Chemical Splash Goggles SplashRisk->Gloves Standard Transfer Apron Add Chemical Apron + Face Shield SplashRisk->Apron Large Scale / Heating

Caption: Decision matrix for selecting PPE based on physical state and operational risk.

Figure 2: Safe Handling Workflow

Standard Operating Procedure (SOP) visualized for laboratory execution.

Handling_Workflow Prep 1. Preparation Check Ventilation Don PPE (Goggles, Lab Coat) Weigh 2. Weighing Analytical Balance in Hood Use Anti-static Gun Prep->Weigh Ready React 3. Reaction Inert Gas (Ar/N2) Vent to Scrubber Weigh->React Transfer Clean 4. Decontamination Wipe surfaces with 10% Bleach Solution React->Clean Complete Waste 5. Disposal Quench Thiol with Bleach Neutralize pH -> Waste Stream Clean->Waste Dispose

Caption: Step-by-step workflow ensuring containment from preparation to disposal.

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[4] Do not use alcohol (increases absorption).[4]Seek medical attention if irritation persists.[4]
Eye Contact Flush with eyewash station for 15 min, holding eyelids open.[4]Consult an ophthalmologist immediately.
Spill (Solid) Cover with wet paper towels to prevent dust.[4] Scoop into bag.Wipe area with dilute bleach to oxidize thiol residue.[4]
Spill (Liquid) Absorb with vermiculite or sand.[4] Do not use combustible materials.[4][5]Place in a sealed container labeled "Thiol Waste."[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736519 (Analog: 4H-1,2,4-Triazole-3-thiol derivatives). Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[4] Retrieved from [Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.